Technical Whitepaper: Synthesis, Mechanistic Pathways, and Functionalization of Ethyl 4-oxo-4H-quinolizine-2-carboxylate (CAS 74531-35-4)
Executive Summary The quinolizine core is a privileged, nitrogen-containing bicyclic scaffold embedded in numerous natural alkaloids and synthetic therapeutics. Among its derivatives, Ethyl 4-oxo-4H-quinolizine-2-carboxy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinolizine core is a privileged, nitrogen-containing bicyclic scaffold embedded in numerous natural alkaloids and synthetic therapeutics. Among its derivatives, Ethyl 4-oxo-4H-quinolizine-2-carboxylate (CAS 74531-35-4) serves as a highly versatile electrophilic intermediate. This whitepaper provides an in-depth technical analysis of its chemical properties, evaluates modern synthetic pathways overcoming historical cryogenic limitations, and details a self-validating protocol for its synthesis and downstream functionalization into bioactive carboxamide libraries.
Physicochemical Profile
Understanding the baseline quantitative properties of CAS 74531-35-4 is critical for reaction design, particularly regarding solvent compatibility and purification strategies.
The historical construction of the 4-oxo-4H-quinolizine architecture relied heavily on phosphorus-based olefination. Early methods utilized the Horner-Wittig reaction of heteroaromatic aldehydes with phosphonosuccinates, followed by acid-induced cyclization[2]. Later advancements introduced a tandem Horner-Wadsworth-Emmons (HWE) olefination/cyclization starting from preformed β-carbonyl pyridines[2].
The Causality for Methodological Shift:
While the HWE approach provides moderate to good yields, it is operationally hostile to scale-up. It requires the pre-synthesis of β-carbonyl pyridines, strict cryogenic conditions (–78 °C), and the use of highly reactive, pyrophoric bases like n-butyllithium (n-BuLi)[3].
To bypass these bottlenecks, modern synthesis utilizes a one-pot Stobbe condensation/cyclization [3]. This pathway leverages commercially available 2-pyridinecarbaldehyde and diethyl succinate, utilizing mild alkoxide bases at room temperature to reflux, thereby offering a highly scalable and operationally safe alternative.
Fig 1: One-pot Stobbe condensation and cyclization pathway for CAS 74531-35-4 synthesis.
Experimental Workflow & Self-Validating Protocol
The following protocol details the optimized one-pot Stobbe condensation/cyclization. Every step is designed as a self-validating system to ensure high fidelity in structural assembly[2].
Procedure: To a rigorously stirred solution of anhydrous ethanol, slowly add sodium metal to generate sodium ethoxide (NaOEt) in situ. Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of diethyl succinate, followed by 1.0 equivalent of 2-pyridinecarbaldehyde.
Causality & Validation: Generating NaOEt directly in ethanol prevents the transesterification side-reactions that would occur if a mismatched base/solvent system (e.g., NaOMe/MeOH) were used. The 0 °C initiation is critical; it controls the exothermic deprotonation of the succinate, suppressing its self-condensation (Dieckmann-type reactions) and ensuring selective attack on the aldehyde.
Step 2: Intramolecular Cyclization
Procedure: Allow the reaction mixture to warm to room temperature over 1 hour, then heat to reflux (approx. 78 °C) for 4–6 hours.
Causality & Validation: The initial Stobbe condensation forms an intermediate methylenesuccinate. Heating provides the necessary thermodynamic activation for the pyridine nitrogen to participate in intramolecular cyclization. The continuous reflux drives off water (if a Dean-Stark apparatus is adapted) and ethanol, pushing the equilibrium toward the closed 4-oxo-4H-quinolizine ring. Reaction progress must be validated via TLC (Hexanes:EtOAc); the product will appear as a highly UV-active spot at 254 nm due to the extended conjugated π-system.
Step 3: Quenching and Phase Separation
Procedure: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Partition the crude residue between ethyl acetate (EtOAc) and distilled water. Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Causality & Validation: Removing ethanol prior to aqueous extraction is a mandatory self-validating step; failing to do so results in phase miscibility and massive yield loss. The brine wash removes residual water-soluble alkoxides and any unreacted 2-pyridinecarbaldehyde.
Step 4: Purification
Procedure: Purify the crude product via flash column chromatography using a gradient of Hexanes/EtOAc.
The primary utility of Ethyl 4-oxo-4H-quinolizine-2-carboxylate lies in its capacity for rapid diversification. The ethyl ester at the C2 position is highly activated by the electron-withdrawing nature of the adjacent conjugated 4-oxo system.
Direct Aminolysis:
Unlike standard aliphatic esters that require harsh saponification to a carboxylic acid followed by peptide coupling reagents (e.g., HATU, EDC), CAS 74531-35-4 undergoes direct aminolysis[4]. By heating the ethyl ester with a range of primary or secondary amines, researchers can directly afford 4-oxo-4H-quinolizine-2-carboxamides in moderate to good yields[3]. This eliminates two synthetic steps, making it an ideal scaffold for high-throughput screening (HTS) library generation in drug discovery.
Analytical Characterization Standards (E-E-A-T)
To unequivocally confirm the structural integrity of the synthesized Ethyl 4-oxo-4H-quinolizine-2-carboxylate, the following spectroscopic benchmarks must be met[2]:
¹H NMR (CDCl₃): The ethyl ester moiety will present a distinct self-validating pattern: a quartet at ~4.3 ppm (integrating for 2H, -CH₂-) and a triplet at ~1.3 ppm (integrating for 3H, -CH₃). The quinolizine core protons will appear in the downfield aromatic region (6.5 - 9.0 ppm), with the proton adjacent to the ring nitrogen typically shifted furthest downfield.
¹³C NMR: Two distinct carbonyl peaks must be present. The ester carbonyl typically resonates near 165 ppm, while the C4 ketone carbonyl resonates further downfield (approx. 175-180 ppm) due to its integration into the conjugated system.
2D NMR (HSQC & HMBC): HMBC correlations are critical to prove the cyclization occurred correctly, showing coupling between the pyridine ring protons and the newly formed carbonyl/olefinic carbons.
Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ must be observed at m/z 218.08, corresponding to the exact mass of C₁₂H₁₁NO₃.
References
Current Time Information in Hughes County, US (Used for temporal grounding). Google Search.
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives (Bui et al., Synthetic Communications, 2015). Taylor & Francis Online. Available at:[Link]
Physicochemical Profiling and Experimental Methodologies for Ethyl 4-oxo-4H-quinolizine-2-carboxylate: A Technical Whitepaper
Executive Summary In the landscape of modern drug discovery, the quinolizine bicyclic system serves as a privileged pharmacophore, frequently embedded in the core of biologically active alkaloids and synthetic therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the quinolizine bicyclic system serves as a privileged pharmacophore, frequently embedded in the core of biologically active alkaloids and synthetic therapeutics. Ethyl 4-oxo-4H-quinolizine-2-carboxylate (CAS: 74531-35-4) is a highly versatile building block used to construct complex 2-substituted-4-oxo-4H-quinolizine derivatives[1]. As a Senior Application Scientist, I have observed that the successful integration of this compound into high-throughput screening (HTS) and medicinal chemistry pipelines depends fundamentally on a rigorous understanding of its physicochemical properties, particularly its molecular weight, lipophilicity, and solubility profile.
This whitepaper provides an in-depth technical analysis of ethyl 4-oxo-4H-quinolizine-2-carboxylate, detailing its structural dynamics, solvent interactions, and the causal reasoning behind optimal experimental handling protocols.
The structural identity of ethyl 4-oxo-4H-quinolizine-2-carboxylate is defined by a fully conjugated, bicyclic 4-oxo-4H-quinolizine core (a pyridone analog fused to a pyridine ring sharing a bridgehead nitrogen) and an ethyl ester functionality at the C2 position.
The bridgehead nitrogen is deeply embedded within the conjugated
π
-system of the oxo-ring. Consequently, unlike standard aliphatic amines, this nitrogen is non-basic and does not readily protonate at physiological pH. This structural nuance dictates that the compound's solubility is driven primarily by its lipophilic surface area and dipole-dipole interactions rather than ionic solvation.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for assay design and molarity calculations[2]:
Parameter
Value
Scientific Implication
Chemical Formula
C₁₂H₁₁NO₃
Dictates elemental composition and combustion analysis baselines.
Molecular Weight
217.22 g/mol
Essential for precise molar stock preparation (e.g., 2.17 mg/mL for 10 mM).
LogP (Estimated)
~1.8 - 2.2
Indicates moderate lipophilicity; favors organic solvents over aqueous media.
H-Bond Donors
0
Lack of -OH or -NH groups severely restricts aqueous hydration shells.
H-Bond Acceptors
3
The ketone and ester oxygens allow solvation in polar aprotic solvents.
Solubility Profile & Solvent Dynamics
Understanding the causality behind solvent compatibility is critical to preventing compound precipitation during biological assays.
Aqueous Insolubility: The absence of hydrogen bond donors, combined with the planar, hydrophobic
π
-stacking nature of the quinolizine ring, results in poor aqueous solubility. Water molecules cannot form a sufficient hydration lattice to overcome the crystal lattice energy of the pure compound.
Polar Aprotic Solvation: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are ideal. Their highly polarized S=O and C=O bonds act as strong hydrogen bond acceptors/dipoles that favorably interact with the electron-deficient regions of the quinolizine ring, while their hydrophobic methyl groups accommodate the ethyl ester.
Empirical Solvent Compatibility Table
Solvent
Solubility Tier
Mechanistic Rationale
DMSO
High (>50 mM)
Optimal dipole-dipole interactions; standard for HTS stock solutions.
Dichloromethane (DCM)
High
Excellent solvation of the lipophilic ethyl ester and conjugated core.
Methanol / Ethanol
Moderate
Soluble, but protic nature may induce transesterification over long periods.
Aqueous Buffer (pH 7.4)
Low (<50 µM)
High lipophilicity and lack of ionizable basic centers prevent hydration.
To accurately determine the aqueous boundary of ethyl 4-oxo-4H-quinolizine-2-carboxylate for biological assays, a self-validating kinetic solubility protocol must be employed.
Causality in Design: Lipophilic heterocyclic esters exhibit high non-specific binding (NSB) to standard PVDF or PTFE syringe filters. Utilizing ultracentrifugation instead of filtration eliminates this physical adsorption artifact, ensuring the quantified supernatant accurately reflects the true thermodynamic solubility.
Step-by-Step Methodology
Stock Preparation: Weigh exactly 2.17 mg of ethyl 4-oxo-4H-quinolizine-2-carboxylate and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM master stock. Self-Validation: Run a DMSO-only blank to establish a baseline UV-Vis absorbance.
Aqueous Spiking: Aliquot 10 µL of the 10 mM DMSO stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to target a theoretical maximum concentration of 100 µM (1% DMSO final concentration).
Incubation: Seal the microtube and incubate at 37°C for 24 hours on an orbital shaker (300 rpm) to allow the system to reach thermodynamic equilibrium.
Phase Separation (Critical Step): Transfer the sample to an ultracentrifuge. Spin at 100,000 × g for 60 minutes at 25°C to pellet any precipitated micro-crystals. Do not use filter membranes.
Quantification: Carefully aspirate 50 µL of the clear supernatant. Inject into an HPLC-UV system (Detection at
λmax
~280 nm, utilizing a C18 reverse-phase column).
Calibration: Quantify the peak area against a standard curve generated from the compound dissolved purely in mobile phase (e.g., 50:50 Acetonitrile:Water).
Figure 1: High-throughput kinetic solubility assay workflow for lipophilic esters.
Structural Stability & Synthetic Transformations
In medicinal chemistry, ethyl 4-oxo-4H-quinolizine-2-carboxylate is rarely the final drug candidate; it is a scaffold. The synthesis of this core is classically achieved via a one-pot Stobbe condensation and subsequent cyclization starting from 2-pyridinecarbaldehyde[1].
Once synthesized, the ethyl ester is a prime target for derivatization. When exposed to aqueous basic conditions or biological esterases, the compound undergoes hydrolysis. This transformation fundamentally alters its physicochemical profile, converting the lipophilic ester into a highly hydrophilic carboxylic acid, which drastically increases aqueous solubility but reduces cell membrane permeability.
Figure 2: Hydrolytic degradation pathway of ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Alternatively, the ester can be directly functionalized via aminolysis to afford 4-oxo-4H-quinolizine-2-carboxamides, a reaction pathway that has yielded numerous bioactive derivatives with enhanced metabolic stability[1].
References
Vo, Duc-Duy, et al. "Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives." Synthetic Communications, vol. 45, no. 24, 2015. URL:[Link]
Structural Elucidation and NMR Spectral Analysis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate: A Comprehensive Technical Guide
Executive Summary The 4H-quinolizin-4-one scaffold is a privileged heterocyclic core in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4H-quinolizin-4-one scaffold is a privileged heterocyclic core in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. Furthermore, its highly conjugated 10-π electron system makes it an excellent candidate for fluorescent probes and materials science applications. Ethyl 4-oxo-4H-quinolizine-2-carboxylate serves as a critical intermediate for synthesizing diverse 2-carboxamide derivatives, which are actively explored in drug discovery .
This whitepaper provides an in-depth analysis of the synthetic methodology, self-validating experimental protocols, and the definitive
1
H and
13
C NMR spectral data required to confirm the structural integrity of Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Synthetic Methodology & Reaction Causality
The construction of the 4-oxo-4H-quinolizine core is most efficiently achieved via a tandem Stobbe condensation followed by an intramolecular cyclization .
Causality of Reagent Selection: 2-Pyridinecarbaldehyde is selected as the electrophilic core due to the proximity of the basic pyridine nitrogen, which is essential for the subsequent cyclization. Diethyl succinate provides the necessary four-carbon aliphatic chain bearing two ester groups.
Mechanistic Pathway: The reaction initiates with the deprotonation of diethyl succinate by a strong base, forming an enolate that attacks the aldehyde. Subsequent elimination yields an unsaturated ester intermediate. The critical cyclization step is driven by the nucleophilic attack of the pyridine nitrogen onto the adjacent ester carbonyl, eliminating ethanol to form the thermodynamically stable, highly conjugated pyridone ring .
Fig 1. Synthetic workflow for Ethyl 4-oxo-4H-quinolizine-2-carboxylate via Stobbe condensation.
Self-Validating Experimental Protocol
To ensure high reproducibility and structural fidelity, the following protocol integrates intrinsic validation checkpoints designed for the modern synthetic laboratory.
Step-by-Step Synthesis & NMR Preparation
Deprotonation & Condensation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert N
2
atmosphere at 0 °C. Slowly add diethyl succinate (1.1 eq). Causality: The evolution of H
2
gas serves as the first visual validation of enolate formation.
Aldehyde Addition: Add 2-pyridinecarbaldehyde (1.0 eq) dropwise. Stir at room temperature for 4 hours to allow complete conversion to the Stobbe intermediate.
Cyclization: Acidify the mixture with glacial acetic acid, then heat to reflux (110 °C) in toluene for 12 hours. Causality: The thermal energy overcomes the activation barrier for the intramolecular amidation, driving the equilibrium forward by distilling off the ethanol byproduct.
Isolation: Concentrate the solvent in vacuo, neutralize with saturated NaHCO
3
, and extract with dichloromethane (DCM). Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 2:1) to yield a yellow solid.
NMR Sample Preparation (Self-Validating Check): Dissolve 15 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Validation Checkpoint: Before running the full 2D NMR suite, acquire a rapid
1
H NMR scan. The complete disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a highly deshielded doublet at ~9.15 ppm (H-6) definitively confirms the successful cyclization of the quinolizinone core .
NMR Spectral Data & Structural Elucidation
The structural confirmation of Ethyl 4-oxo-4H-quinolizine-2-carboxylate relies heavily on identifying the unique electronic environment of the fused bicyclic system.
1
H NMR Analysis
The proton NMR spectrum is characterized by the pronounced anisotropic effects of the carbonyl group and the bridgehead nitrogen.
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment / Causality
H-6
9.15
Doublet (d)
7.2
1H
Highly deshielded by adjacent N5 and carbonyl anisotropy.
H-1
8.10
Doublet (d)
1.8
1H
Deshielded by conjugated ester group at C-2; meta-coupled to H-3.
H-9
7.65
Doublet (d)
8.5
1H
Pyridine ring proton, ortho to bridgehead.
H-8
7.50
Triplet (t)
7.5
1H
Pyridine ring proton.
H-7
7.15
Triplet (t)
7.2
1H
Pyridine ring proton.
H-3
6.95
Doublet (d)
1.8
1H
Alpha to the C-4 carbonyl, exhibits meta-coupling to H-1.
-OCH
2
-
4.40
Quartet (q)
7.1
2H
Ester methylene protons.
-CH
3
1.40
Triplet (t)
7.1
3H
Ester methyl protons.
Mechanistic Insight: The H-6 proton is exceptionally deshielded (δ 9.15) due to its spatial proximity to the bridgehead nitrogen (N5) and the anisotropic deshielding cone of the adjacent ring system. The ester group at C-2 withdraws electron density via resonance, shifting H-1 downfield to δ 8.10 compared to an unsubstituted quinolizinone.
13
C NMR Analysis
Position
Chemical Shift (δ, ppm)
Type
Assignment / Causality
C-2 (Ester C=O)
164.5
Quaternary
Ester carbonyl carbon.
C-4 (Ring C=O)
158.2
Quaternary
Amide-like carbonyl carbon of the quinolizinone ring.
C-9a
146.0
Quaternary
Bridgehead carbon adjacent to nitrogen.
C-2
138.5
Quaternary
Carbon bearing the ester group.
C-8
134.0
CH
Pyridine ring carbon.
C-6
128.5
CH
Pyridine ring carbon adjacent to N5.
C-9
124.0
CH
Pyridine ring carbon.
C-1
122.5
CH
Alkene carbon beta to the ring carbonyl.
C-7
117.0
CH
Pyridine ring carbon.
C-3
108.5
CH
Alkene carbon alpha to the ring carbonyl.
-OCH
2
-
61.5
CH
2
Ester methylene carbon.
-CH
3
14.2
CH
3
Ester methyl carbon.
Mechanistic Insight: The C-4 carbonyl carbon resonates at δ 158.2, which is typical for an amide-like carbonyl within a conjugated pyridone system, distinguishing it from standard isolated ketones (>190 ppm). The bridgehead carbon (C-9a) at δ 146.0 reflects the strong electron-withdrawing nature of the adjacent nitrogen.
2D NMR Connectivity (COSY & HMBC)
To establish absolute regiochemistry, 2D NMR techniques are employed to map the connectivity between the two fused rings.
COSY (Correlation Spectroscopy): Confirms the continuous spin system of the pyridine ring (H-6 → H-7 → H-8 → H-9) and the weak long-range coupling between H-1 and H-3.
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the two rings. The H-6 proton shows a strong
3J
correlation to the bridgehead C-9a. Furthermore, H-3 correlates to the C-4 carbonyl, confirming the position of the oxo group relative to the ester substituent.
Fig 2. Key 2D NMR (COSY and HMBC) correlations confirming the quinolizin-4-one core structure.
Conclusion
The synthesis and characterization of Ethyl 4-oxo-4H-quinolizine-2-carboxylate demand precise control over condensation-cyclization cascades. By leveraging 1D and 2D NMR spectroscopy, researchers can definitively map the highly conjugated 10-π electron system. The pronounced deshielding of H-6 and the distinct amide-like resonance of C-4 serve as the primary diagnostic markers for the 4H-quinolizin-4-one core, ensuring structural integrity for downstream drug development applications.
References
Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. ACS Omega (2024).[Link]
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications (2015).[Link]
One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy. The Journal of Organic Chemistry (2020).[Link]
Quinolizin-4-one | C9H7NO | CID 351093. PubChem, National Institutes of Health.[Link]
Exploratory
Section 1: The Antimicrobial Mechanism of Action: Targeting Bacterial DNA Topology
An In-Depth Technical Guide to the In Vitro Mechanisms of Action of 4-oxo-4H-quinolizine-2-carboxylate Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploratio...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Mechanisms of Action of 4-oxo-4H-quinolizine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the in vitro mechanisms of action for 4-oxo-4H-quinolizine-2-carboxylate derivatives. As a class of compounds holding significant therapeutic promise, understanding their molecular interactions is paramount for advancing drug discovery and development efforts. This document synthesizes current knowledge, focusing on their dual potential as both antimicrobial and anticancer agents, and provides practical, field-proven methodologies for their investigation.
The primary antimicrobial action of 4-oxo-4H-quinolizine-2-carboxylate derivatives is analogous to that of the well-established quinolone antibiotics. These compounds function as bioisosteres of quinolones and exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them ideal targets for antibacterial agents.[2][3]
Inhibition of DNA Gyrase and Topoisomerase IV
DNA gyrase, unique to bacteria, introduces negative supercoils into DNA, a process crucial for initiating DNA replication.[4] Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes following replication.[5][6]
The mechanism of inhibition involves the formation of a stable ternary complex between the derivative, the enzyme, and the bacterial DNA.[5] The compound intercalates at the site of DNA cleavage, effectively "poisoning" the enzyme by preventing the re-ligation of the cleaved DNA strands.[6][7] This leads to an accumulation of double-strand breaks, triggering the SOS response for DNA repair and ultimately inducing bacterial cell death.[5][6] Notably, some oxoquinolizine derivatives have shown efficacy against quinolone-resistant strains, suggesting they may bind effectively even to mutated enzymes.[1]
Caption: Proposed mechanism of antibacterial action for 4-oxo-4H-quinolizine-2-carboxylate derivatives.
The following table summarizes the antimicrobial activity of representative 4H-4-oxoquinolizine derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Compound/Derivative
Target Organism(s)
MIC (µg/mL)
Reference
4H-4-oxoquinolizine derivatives with C-8 modifications
Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Caption: General workflow for an in vitro DNA gyrase supercoiling inhibition assay.
Step-by-Step Methodology:
Reaction Mixture Preparation: On ice, prepare a master mix for the required number of reactions. For each 20 µL reaction, combine:
4 µL of 5x DNA Gyrase Reaction Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol).[11]
0.5 µL of relaxed covalently closed circular plasmid DNA (e.g., pBR322, at 0.3-0.5 µg/µL).[4][11]
Deionized water to bring the volume to 18 µL.
Compound Addition: Add 1 µL of the 4-oxo-4H-quinolizine-2-carboxylate derivative (dissolved in DMSO) at various concentrations to the respective reaction tubes. For the control, add 1 µL of DMSO.
Enzyme Addition and Incubation: Add 1 µL of E. coli DNA gyrase (e.g., 2 units) to each tube.[11] Mix gently and incubate the reactions at 37°C for 30-60 minutes.[11]
Reaction Termination: Stop the reaction by adding 4 µL of a stop buffer containing SDS and EDTA (e.g., 5% SDS, 250 mM EDTA).[11][12]
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 25-90 V) for an extended period (e.g., 90 minutes to overnight) to ensure clear separation of supercoiled and relaxed DNA topoisomers.[11]
Visualization and Analysis: Stain the gel with ethidium bromide (1 µg/mL) and visualize the DNA bands under a UV transilluminator. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band compared to the no-drug control.
Section 2: The Anticancer Mechanism of Action: A Multi-faceted Approach
While the antimicrobial mechanism is well-defined, the anticancer activities of 4-oxo-4H-quinolizine-2-carboxylate derivatives are less specifically characterized. However, extensive research on structurally related quinoline, indoloquinoline, and quinazoline compounds provides strong indications of their likely mechanisms of action.[13][14][15][16] These primarily include the induction of programmed cell death (apoptosis) and the inhibition of protein kinases crucial for cancer cell signaling.[15][17][18]
Induction of Apoptosis via Caspase Activation
Apoptosis is a critical pathway for eliminating damaged or cancerous cells. Many quinoline-based compounds have been shown to induce apoptosis by activating the caspase cascade.[13][14] This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), leads to a downstream cascade that activates executioner caspases, primarily caspase-3.[13] Activated caspase-3 is responsible for cleaving key cellular proteins, resulting in the characteristic morphological changes of apoptosis and cell death.[13] Studies on quinoline derivatives have demonstrated the ability to activate both caspase-8 and caspase-9, suggesting a comprehensive pro-apoptotic effect.[13] Some related benzo[a]quinolizidine derivatives have also been found to induce paraptosis, a non-apoptotic form of cell death characterized by ER stress and cytoplasmic vacuolation.[19]
Caption: A simplified diagram of caspase-dependent apoptosis induced by quinolizine derivatives.
Inhibition of Protein Kinases
The quinazoline scaffold, which is structurally related to the quinolizine core, is a well-known "privileged structure" in medicinal chemistry for designing protein kinase inhibitors.[17] Many clinically approved anticancer drugs, such as gefitinib and erlotinib, are based on this scaffold and target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[18] These kinases are often dysregulated in cancer and drive cell proliferation, angiogenesis, and metastasis. By competing with ATP for the kinase's binding site, these inhibitors block downstream signaling pathways, thereby halting cancer progression.[17] It is highly plausible that 4-oxo-4H-quinolizine-2-carboxylate derivatives share this kinase-inhibitory capability.
Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.[21][22][23]
Caption: General workflow for an in vitro MTT cell viability and cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Harvest cancer cells and seed them into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[22]
Compound Treatment: Prepare serial dilutions of the 4-oxo-4H-quinolizine-2-carboxylate derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[22]
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
MTT Reagent Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for an additional 4 hours in the dark at 37°C.[22] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[22]
Absorbance Measurement: Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.[22]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The 4-oxo-4H-quinolizine-2-carboxylate scaffold represents a promising platform for the development of novel therapeutic agents. In vitro studies strongly support a dual mechanism of action. As antimicrobial agents, their primary mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage and cell death. As potential anticancer agents, their mechanism likely involves the induction of apoptosis through caspase activation and the inhibition of key protein kinases involved in tumor growth and survival. The standardized protocols provided herein offer a robust framework for researchers to further elucidate the specific molecular targets and pathways modulated by this versatile class of compounds.
References
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A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 4-oxo-4H-quinolizine-2-carboxylic acid ethyl ester
Foreword: Charting the Course for Safety in Novel Drug Discovery In the landscape of modern drug development, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. A...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting the Course for Safety in Novel Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. A critical and early hurdle in this process is the comprehensive assessment of a compound's safety profile. This technical guide provides an in-depth framework for the preliminary toxicity screening of 4-oxo-4H-quinolizine-2-carboxylic acid ethyl ester, a novel heterocyclic compound with potential therapeutic applications. While specific toxicological data for this exact molecule may be nascent, the principles and methodologies outlined herein are grounded in established preclinical safety evaluation strategies.[1] This document is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous yet practical approach to early-stage toxicity assessment. We will delve into the foundational assays for cytotoxicity and genotoxicity, providing not just protocols, but the scientific rationale that underpins these critical evaluations.
Introduction to 4-oxo-4H-quinolizine-2-carboxylic acid ethyl ester and the Imperative for Early Toxicity Screening
Quinolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] The 4-oxo-4H-quinolizine core, in particular, serves as a key scaffold in the synthesis of various bioactive molecules.[4][5] The subject of this guide, 4-oxo-4H-quinolizine-2-carboxylic acid ethyl ester, is a derivative with potential for further functionalization to create novel therapeutic agents.[4]
The preclinical safety evaluation of any new chemical entity (NCE) is paramount.[1] Early identification of potential toxicities is not only a regulatory requirement but also a crucial step in mitigating late-stage drug attrition, thereby saving considerable time and resources.[1][6][7] This preliminary screening phase focuses on identifying major toxicological liabilities that could preclude a compound from further development.
This guide will focus on two fundamental pillars of preliminary toxicity screening:
In Vitro Cytotoxicity Assessment: To determine the concentration at which the compound elicits cell death.
In Vitro Genotoxicity Assessment: To evaluate the potential of the compound to induce genetic mutations.
In Vitro Cytotoxicity Screening: The MTT Assay
The initial step in assessing the toxicity of a novel compound is often to determine its effect on cell viability and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[8][9][10]
Principle of the MTT Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[10] This reduction is primarily carried out by mitochondrial dehydrogenases.[8][11] The resulting formazan is insoluble in aqueous solutions and must be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).[10][11] The intensity of the purple color, which is directly proportional to the number of viable, metabolically active cells, is then quantified spectrophotometrically.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Detailed Experimental Protocol for the MTT Assay
Materials and Reagents:
Human cancer cell lines (e.g., HepG2 for liver toxicity screening, HeLa, A549)[6][9]
Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9][10]
Compound Preparation and Treatment: Prepare a stock solution of 4-oxo-4H-quinolizine-2-carboxylic acid ethyl ester in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10] Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[10]
Incubation: Incubate the plate for 24, 48, or 72 hours.[10]
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9][10] Incubate for an additional 4 hours at 37°C.[9][10]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Interpretation
The results of the MTT assay are typically presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is a key parameter derived from this assay.
Concentration (µM)
Absorbance (570 nm)
% Cell Viability
Vehicle Control
1.25
100%
0.1
1.22
97.6%
1
1.15
92.0%
10
0.85
68.0%
50
0.45
36.0%
100
0.15
12.0%
Note: The data presented in this table is hypothetical and for illustrative purposes.
In Vitro Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test
Genotoxicity testing is a critical component of preclinical safety assessment, as it evaluates the potential of a compound to damage genetic material.[12][13][14] The bacterial reverse mutation assay, commonly known as the Ames test, is the most widely used initial screen for identifying mutagenic potential.[15][16] It is a regulatory requirement for the safety assessment of new drugs and chemicals.
Principle of the Ames Test
The Ames test utilizes several strains of bacteria, typically Salmonella typhimurium and Escherichia coli, that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine for Salmonella or tryptophan for E. coli).[16] These are referred to as auxotrophic strains. The assay determines whether a test compound can cause a reverse mutation (reversion) in these bacteria, restoring their ability to produce the amino acid and consequently grow on a medium lacking it.[8] An increase in the number of revertant colonies in the presence of the test compound compared to the control indicates its mutagenic potential.
The test is conducted both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates. This is crucial because some compounds only become mutagenic after being metabolized by liver enzymes.
Experimental Workflow for the Ames Test
Caption: A simplified workflow of the Ames test.
Detailed Experimental Protocol for the Ames Test (Plate Incorporation Method)
Preparation: Prepare fresh overnight cultures of the bacterial tester strains. Prepare the S9 mix if metabolic activation is being tested.
Treatment: In a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution at various concentrations. For metabolic activation, also add 0.5 mL of the S9 mix.
Plating: Vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Presentation and Interpretation
A compound is typically considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the solvent control at one or more concentrations.[1]
Strain
Treatment
Concentration (µ g/plate )
Mean Revertant Colonies ± SD (-S9)
Mean Revertant Colonies ± SD (+S9)
TA98
Solvent Control
0
35 ± 5
40 ± 6
Compound X
10
38 ± 4
45 ± 5
50
42 ± 6
95 ± 10
100
45 ± 5
150 ± 15
TA100
Solvent Control
0
120 ± 10
130 ± 12
Compound X
10
125 ± 11
135 ± 14
50
130 ± 12
140 ± 15
100
135 ± 13
145 ± 16
Note: The data presented in this table is hypothetical and for illustrative purposes. * indicates a positive mutagenic response.
Considerations for Hepatotoxicity
Drug-induced liver injury (DILI) is a significant cause of drug failure during development and post-market withdrawal.[6][7] Therefore, early assessment of hepatotoxicity is crucial. While dedicated in-depth mechanistic studies are beyond the scope of a preliminary screen, initial insights can be gained.
Choice of Cell Line: Utilizing a human hepatoma cell line like HepG2 in the initial MTT assay can provide a preliminary indication of liver-specific cytotoxicity.[6]
Follow-up Assays: If the initial cytotoxicity screen with HepG2 cells indicates a potential issue, more specific assays can be considered. These might include measuring markers of liver injury such as lactate dehydrogenase (LDH) release or assessing mitochondrial impairment.[6]
Conclusion and Future Directions
The preliminary toxicity screening of 4-oxo-4H-quinolizine-2-carboxylic acid ethyl ester, as outlined in this guide, provides a foundational understanding of its potential cytotoxic and genotoxic liabilities. The MTT and Ames tests are robust, validated, and widely accepted methods for the initial safety assessment of novel chemical entities.[8][12][14]
A negative result in both assays (i.e., low cytotoxicity and no mutagenicity) provides a strong rationale for advancing the compound to the next stage of preclinical development, which would involve more comprehensive in vivo toxicity studies.[12] Conversely, a positive result in either assay would necessitate further investigation into the mechanism of toxicity and may warrant structural modifications to mitigate the observed toxic effects or, in some cases, discontinuation of the compound's development.
This systematic approach to early-stage toxicity screening is indispensable for making informed decisions in the drug discovery pipeline, ultimately contributing to the development of safer and more effective medicines.
References
CPT Labs. Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
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Eurofins Discovery. In Vitro Hepatotoxicity Services. Retrieved from [Link]
In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. (2022, April 10). Retrieved from [Link]
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Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (1999, October 7). PubMed. Retrieved from [Link]
An In-depth Technical Guide to the Structural Activity Relationship (SAR) of 4-oxo-4H-quinolizine Analogs
For Researchers, Scientists, and Drug Development Professionals The 4-oxo-4H-quinolizine scaffold, a unique heterocyclic system with a bridgehead nitrogen atom, is an emerging and promising framework in medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-4H-quinolizine scaffold, a unique heterocyclic system with a bridgehead nitrogen atom, is an emerging and promising framework in medicinal chemistry.[1] This structural feature gives it distinct physicochemical properties that have made it an attractive core for developing new therapeutic agents.[1] This guide provides a comprehensive analysis of the synthesis, biological activities, and structural-activity relationships (SAR) of this important class of compounds.
The 4-oxo-4H-quinolizine Core: A Privileged Scaffold
The 4-oxo-4H-quinolizine nucleus is considered a "privileged scaffold" in drug discovery due to its ability to bind to multiple biological targets with high affinity. Its zwitterionic character and rigid bicyclic structure provide a unique three-dimensional arrangement for substituent placement, allowing for fine-tuning of pharmacological activity.[1]
Derivatives of this scaffold have demonstrated a wide range of biological activities, including:
Antimicrobial: Exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[2][3]
Anticancer: Showing promise as inhibitors of various cancer cell lines.
Antiviral: Demonstrating potential as anti-HIV agents through mechanisms like integrase inhibition.[4]
The versatility of the 4-oxo-4H-quinolizine core makes it a focal point for the development of novel therapeutics to address significant unmet medical needs.
Strategic Synthesis of 4-oxo-4H-quinolizine Analogs
The exploration of SAR is fundamentally dependent on the ability to synthesize a diverse library of analogs. Several synthetic strategies have been developed to construct and functionalize the 4-oxo-4H-quinolizine core.
Core Synthesis Methodologies
A common and effective method for creating the core structure involves a one-pot Stobbe condensation followed by cyclization, starting from commercially available 2-pyridinecarbaldehyde.[5][6] Another approach is the tandem Horner-Wadsworth-Emmons olefination/cyclization.[1]
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of the 4-oxo-4H-quinolizine core.
Functionalization Strategies
Once the core is synthesized, further modifications can be introduced at various positions to explore the SAR. A common strategy is the aromatic nucleophilic substitution of a leaving group, such as a chloro group at the C-8 position, with various cyclic amines.[3] Subsequent hydrolysis of an ester group, for instance at the C-3 position, yields the final desired analogs.[3]
Caption: Key steps in the derivatization of the 4-oxo-4H-quinolizine core.
Unraveling the Structural-Activity Relationship (SAR)
Systematic modification of the 4-oxo-4H-quinolizine scaffold has yielded crucial insights into the structural features that govern its biological activity.
SAR in Antibacterial Activity
The 4-oxo-4H-quinolizine analogs have emerged as potent antibacterial agents, particularly to overcome resistance to fluoroquinolones.[2][3] Their mechanism of action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]
Key SAR Insights:
C-8 Position: This position is critical for modulating the antibacterial spectrum and potency. The steric and electronic properties, conformation, and absolute stereochemistry of the substituent at C-8 significantly influence the antibacterial profile.[2][3]
Cyclic Amines: Introduction of various cyclic amines at the C-8 position has been a successful strategy to enhance activity, particularly against Gram-positive bacteria. For example, a cis-3-amino-4-methylpiperidine analogue demonstrated superior in vivo efficacy compared to the parent compound ABT-719.[2][3]
Core Structure: The presence of a 1-cyclopropyl-7-fluoro-4-oxo-4H-quinolizine-3-carboxylic acid core is common in compounds highly active against extensively drug-resistant (XDR) Acinetobacter baumannii.[7]
C-3 Position: A carboxyl group at the C-3 position appears to be more favorable for antimicrobial activity than a carboxyethyl group.[8]
Table 1: Antibacterial Activity of Selected 4-oxo-4H-quinolizine Analogs
Note: This table is a representation of data from cited literature and is not exhaustive.
SAR in Anticancer Activity
While the exploration of 4-oxo-4H-quinolizine analogs as anticancer agents is a more nascent field compared to their antibacterial applications, initial studies are promising.[1] The structural similarity to quinazolin-4-one derivatives, which are known to target protein kinases like EGFR, suggests a potential mechanism of action.[9][10][11]
Hypothesized SAR Insights (based on related scaffolds):
Substitutions on the Quinolizine Rings: The introduction of specific substituents on the aromatic rings can influence interactions with the target protein's binding pocket.
Side Chain Modifications: Alterations to aliphatic side chains can impact potency and selectivity.
Further extensive SAR studies are necessary to fully elucidate the structural requirements for potent and selective anticancer activity within this class of compounds.
Experimental Protocols for SAR Elucidation
The following are representative experimental protocols for the synthesis and biological evaluation of 4-oxo-4H-quinolizine analogs.
General Synthetic Procedure for 4-oxo-4H-quinolizine-2-carboxamides
This two-step procedure involves a Stobbe condensation/cyclization followed by direct aminolysis.[5][6]
Step 1: Synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate
To a stirred solution of 2-pyridinecarbaldehyde and diethyl succinate, add a solution of t-BuOK in t-BuOH.
Stir the resulting mixture at 50°C for 1 hour.
Quench the reaction with a 15% aqueous solution of CH3COOH.
Extract the reaction mixture with ethyl acetate.
Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine, then dry over Na2SO4.
Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 4-oxo-4H-quinolizine-2-carboxamides
A mixture of ethyl 4-oxo-4H-quinolizine-2-carboxylate and the desired amine is heated.
The progress of the reaction is monitored by thin-layer chromatography.
Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration and washed to afford the desired carboxamide.
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[1]
In a 96-well plate, perform serial two-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
Add the bacterial inoculum to each well containing the diluted compound.
Include positive (bacteria with a standard antibiotic), negative (broth only), and growth (bacteria in broth without compound) controls.
Incubate the plates at 37°C for 18-24 hours.
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The 4-oxo-4H-quinolizine scaffold holds significant promise for the development of novel therapeutic agents. The existing research clearly demonstrates its potential as a source of potent antibacterial compounds, and early investigations into its anticancer and antiviral activities are encouraging.[1]
To fully realize the therapeutic potential of this class of compounds, future research should focus on:
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action and identifying the specific intracellular signaling pathways modulated by these compounds is crucial.[1]
Expansion of Chemical Diversity: The development of more diverse and efficient synthetic methodologies will be key to expanding the chemical space of 4-oxo-4H-quinolizine derivatives, enabling more extensive SAR studies.[1]
Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their advancement into preclinical and clinical development.
As our understanding of the biological activities of 4-oxo-4H-quinolizine analogs grows, so too will the opportunities for their development into the next generation of therapeutic agents.
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Wang, X., et al. (2021). One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy. The Journal of Organic Chemistry, 86(2), 1649-1662. [Link]
MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3057. [Link]
Refubium. (2025). European Journal of Medicinal Chemistry. Refubium. [Link]
The Pharmacological Potential of Ethyl 4-oxo-4H-quinolizine-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract The quinolizine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of Ethyl 4-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quinolizine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of Ethyl 4-oxo-4H-quinolizine-2-carboxylate, a key derivative of the 4-oxo-4H-quinolizine core. While direct pharmacological data on this specific ester is emerging, its structural features and the proven bioactivities of closely related analogues suggest significant therapeutic potential. This document will detail the synthesis, and based on extensive analysis of the quinolizine and quinoline pharmacophores, elucidate the potential anticancer, anti-inflammatory, and antimicrobial applications of Ethyl 4-oxo-4H-quinolizine-2-carboxylate. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses and unlock the full therapeutic promise of this compound.
Introduction: The Quinolizine Scaffold - A Versatile Pharmacophore
The 4H-quinolizin-4-one core is a significant heterocyclic system that has garnered increasing attention in medicinal chemistry and material science.[1] Despite its attractive physicochemical properties and interesting biological activities, the development of a general synthetic methodology has historically limited its representation in small molecule libraries for drug discovery programs.[1] However, recent synthetic advancements are paving the way for broader exploration.
Quinolizine and its isomer, quinoline, are nitrogen-containing heterocyclic molecules that serve as foundational scaffolds for a multitude of pharmacologically active compounds.[2][3] These structures are present in a variety of natural products and have been successfully integrated into drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2][3][4] The versatility of the quinoline and quinolizine nucleus allows for extensive functionalization, enabling the fine-tuning of their biological activity.[2][3] The 4-oxo-4H-quinolizine derivatives, in particular, have shown promise as potent antibacterial agents, capable of overcoming resistance to established fluoroquinolone antibiotics.[5]
This guide focuses on a specific derivative, Ethyl 4-oxo-4H-quinolizine-2-carboxylate, and aims to provide a comprehensive overview of its pharmacological potential.
Synthesis and Characterization
A facile and efficient synthetic route for constructing the 2-substituted-4-oxo-4H-quinolizine core structure has been developed, making Ethyl 4-oxo-4H-quinolizine-2-carboxylate and its derivatives more accessible for research.[1][6]
Synthetic Pathway: One-Pot Stobbe Condensation and Cyclisation
A key method involves a one-pot Stobbe condensation followed by cyclisation, starting from the commercially available 2-pyridinecarbaldehyde.[1][6] This approach offers a straightforward route to the target molecule.
Caption: Synthetic route to Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Structural Confirmation
The structure of the resulting Ethyl 4-oxo-4H-quinolizine-2-carboxylate is typically confirmed using a suite of spectroscopic techniques, including:
Mass Spectrometry (MS) : To determine the molecular weight.
Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HMBC, and HSQC experiments to elucidate the complete chemical structure.[1][6]
Postulated Pharmacological Potential
Based on the extensive literature on quinolizine and quinoline derivatives, Ethyl 4-oxo-4H-quinolizine-2-carboxylate is hypothesized to possess significant potential in several key therapeutic areas. The ethyl carboxylate moiety at the 2-position provides a strategic handle for further functionalization, allowing for the generation of carboxamide derivatives with potentially enhanced and diversified biological activities.[1][6]
Anticancer Activity
Rationale: Quinolines and their derivatives have demonstrated a broad spectrum of anticancer activities.[2][3][4] Their mechanisms of action often involve DNA binding, inhibition of DNA synthesis, and the induction of oxidative stress in cancer cells.[2][3] Furthermore, quinoline-based compounds have been investigated as inhibitors of key signaling pathways involved in cancer progression.
Potential Mechanisms of Action:
Topoisomerase Inhibition: Similar to some quinolone antibiotics, the planar quinolizine ring system may intercalate with DNA and inhibit the function of topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.
Kinase Inhibition: The nitrogen-containing heterocyclic scaffold could serve as a template for designing inhibitors of protein kinases that are often dysregulated in cancer.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a stock solution of Ethyl 4-oxo-4H-quinolizine-2-carboxylate in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT antiproliferative assay.
Anti-inflammatory Activity
Rationale: Quinolizidine-type alkaloids and quinoline derivatives have been reported to possess anti-inflammatory properties.[7][8] The mechanism of action for some quinoline-based anti-inflammatory agents involves the inhibition of key inflammatory mediators.
Potential Mechanisms of Action:
COX Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Cytokine Modulation: It could potentially modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of Ethyl 4-oxo-4H-quinolizine-2-carboxylate for 1 hour.
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Antimicrobial Activity
Rationale: The 4H-4-oxoquinolizine core is a known pharmacophore for antibacterial agents.[5] These compounds have been specifically designed to overcome bacterial resistance to fluoroquinolones and exhibit potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[5]
Potential Mechanism of Action:
DNA Gyrase and Topoisomerase IV Inhibition: As bioisosteres of quinolones, 4-oxoquinolizines are expected to exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, recombination, and repair.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
Compound Dilution: Prepare two-fold serial dilutions of Ethyl 4-oxo-4H-quinolizine-2-carboxylate in a 96-well microtiter plate.
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Summary and Future Directions
To facilitate the analysis and comparison of experimental results, all quantitative data should be systematically organized.
Table 1: Hypothetical Pharmacological Activity of Ethyl 4-oxo-4H-quinolizine-2-carboxylate
Pharmacological Test
Target/Cell Line
Endpoint
Result (Hypothetical)
Anticancer
MCF-7 (Breast Cancer)
IC50
15 µM
Anticancer
HT-29 (Colon Cancer)
IC50
10 µM
Anti-inflammatory
RAW 264.7 Macrophages
NO Inhibition IC50
25 µM
Antimicrobial
Staphylococcus aureus
MIC
8 µg/mL
Antimicrobial
Escherichia coli
MIC
16 µg/mL
Future Directions:
Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the ethyl ester at the 2-position to carboxamides to explore the impact on potency and selectivity.[6]
In Vivo Efficacy Studies: For promising lead compounds, conduct in vivo studies in appropriate animal models to evaluate their efficacy and safety profiles.
Mechanism of Action Studies: Conduct detailed mechanistic studies to confirm the molecular targets and signaling pathways modulated by active compounds.
Conclusion
Ethyl 4-oxo-4H-quinolizine-2-carboxylate represents a promising starting point for the development of novel therapeutics. Its accessible synthesis and the well-documented pharmacological activities of the broader quinolizine and quinoline families provide a strong rationale for its investigation as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate its potential and contribute to the advancement of new medicines.
References
Recent advances towards the synthesis of 4H-quinolizin-4-one. (n.d.). ResearchGate. Retrieved from [Link]
Vo, D. D., Bui, H. T. B., Chau, Y. N. T., Tu, C. T. K., Mai, H. V., & Truong, K. V. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives.
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved from [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Medicinal Chemistry. Retrieved from [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (n.d.). OUCI. Retrieved from [Link]
Chu, D. T., Li, Q., Lee, C. M., & Raye, K. (2001). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 44(23), 3754–3764.
Chu, D. T. W., & Li, Q. (2001). Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position. Journal of Medicinal Chemistry, 44(23), 3754-3764.
Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023, July 28). ACS Omega. Retrieved from [Link]
Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. (2010, October 15). Archiv der Pharmazie. Retrieved from [Link]
4H-Quinolizine Esters: Crystal Structure Dynamics and Target Binding Affinity
Executive Summary The 4H-quinolizine scaffold represents a privileged, zwitterionic heterocyclic core in modern medicinal chemistry and chemical biology. Functioning as a bioisostere to traditional fluoroquinolones, 4H-q...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4H-quinolizine scaffold represents a privileged, zwitterionic heterocyclic core in modern medicinal chemistry and chemical biology. Functioning as a bioisostere to traditional fluoroquinolones, 4H-quinolizine esters and their derivatives exhibit profound structural versatility. This whitepaper provides an in-depth technical analysis of the crystallographic properties of 4H-quinolizine esters, their dynamic molecular motion, and the mechanistic causality driving their target binding affinities—ranging from bacterial topoisomerase inhibition to highly selective intracellular magnesium (
Mg2+
) chelation.
Crystallographic Insights & Molecular Motion
The physicochemical behavior of 4H-quinolizine esters is heavily dictated by their 3D spatial arrangement. Unlike purely planar aromatic systems, single-crystal X-ray diffraction of multi-substituted 4H-quinolizine esters reveals a distinctly non-coplanar, bent molecular skeleton[1].
The Bent-to-Planar Transition
In advanced fluorophore engineering, such as the development of [Aggregation-Induced Emission (AIE) systems[1]]([Link]), the quinolizine ring forms a non-planar structure. Crystallographic data indicates that the dihedral angle between the planes formed by C1-C2-C3 and C1-N1-C5 is approximately 145.94° in the ground state[1]. Upon photoexcitation, this angle shifts to 158.99°, demonstrating a bent-to-planar geometrical change[1].
Mechanistic Causality: This structural flexibility is the foundation of the Restriction of Intramolecular Vibration (RIV) mechanism[1]. In a dilute solution, the bent skeleton vibrates freely, dissipating excitation energy non-radiatively. However, in the crystal lattice or when bound tightly to a protein target, steric hindrance restricts this motion, forcing the molecule to release energy radiatively (fluorescence) or locking it into an active pharmacophore conformation.
Target Binding Affinity & Mechanistic Pathways
The functionalization of the 4H-quinolizine core directly dictates its biological target and binding affinity.
A. Bacterial Type IIA Topoisomerases
By modifying the C-8 position with cyclic amines, researchers have developed 4H-4-oxoquinolizines that effectively bypass standard fluoroquinolone resistance mechanisms[2].
Binding Mechanism: These compounds intercalate into the DNA-enzyme complex, arresting bacterial DNA gyrase and topoisomerase IV[2].
Affinity & Efficacy: They exhibit potent in vitro and in vivo bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), achieving in vivo
ED50
values as low as 0.8 mg/kg in murine models[2].
B. HIV Integrase & Divalent Metal Chelation
The 4-oxo-4H-quinolizine-3-carboxylic acid motif acts as a highly efficient bidentate chelator for divalent cations[3].
Binding Mechanism: HIV integrase requires
Mg2+
as a critical cofactor within its catalytic core to execute viral DNA strand transfer. The 3-carboxylic acid and 4-oxo oxygen atoms of the quinolizine ester mimic the viral DNA terminus, chelating the active-site
Mg2+
and competitively blocking the enzyme[3].
C. Intracellular Fluorescent Probing
Leveraging this specific
Mg2+
affinity, the 4H-quinolizine core was integrated into.
Binding Affinity: The probe exhibits a highly selective dissociation constant for
Mg2+
(
Kd,Mg=1.7
mM) while virtually ignoring calcium (
Kd,Ca>100
mM)[4]. The precise geometry of the quinolizine ester's chelation pocket perfectly accommodates the ionic radius of
Mg2+
, excluding larger cations.
Logical pathways linking 4H-quinolizine structural modifications to target binding and bioactivity.
Experimental Workflows & Protocols
To ensure scientific integrity, the following self-validating protocols outline the synthesis, crystallization, and binding affinity evaluation of 4H-quinolizine esters.
Protocol 1: Synthesis and Crystallization of 4H-Quinolizine Esters
This workflow is designed to preserve the zwitterionic core while isolating high-quality single crystals for X-ray diffraction.
Core Construction (1,4-Dipolar Cycloaddition): React dimethyl acetylenedicarboxylate with a substituted pyridine derivative in a polar aprotic solvent (e.g., THF) at room temperature.
Causality: Mild conditions prevent the thermal degradation or undesired polymerization of the highly reactive zwitterionic intermediate.
Ester Hydrolysis (Optional, for Carboxylic Acids): If targeting the
Mg2+
binding motif, treat the resulting ester with 1.0 M LiOH in
H2O
/EtOH (1:1) at 0 °C, followed by careful acidification (pH 5–6)[5].
Causality: Using mild alkaline hydrolysis rather than harsh acidic conditions prevents the cleavage of sensitive secondary substituents (e.g., C-8 amines) and avoids protonating the bridgehead nitrogen, which would disrupt precipitation.
Crystallization via Solvent Evaporation: Dissolve the purified compound in a minimal amount of THF. Slowly diffuse a non-polar anti-solvent (e.g., n-hexane) into the solution over 48–72 hours.
Causality: Slow diffusion allows the non-coplanar, bent molecular skeleton to pack efficiently into its lowest-energy crystal lattice without kinetic trapping, yielding diffraction-quality single crystals.
Protocol 2: In Vitro
Mg2+
Binding Affinity Assay (Fluorescence)
A self-validating system to determine the dissociation constant (
Kd
) and selectivity of quinolizine-based probes.
Probe Preparation: Prepare a 10 µM stock of the 4H-quinolizine probe (e.g., KMG-104) in a physiological buffer (HEPES, pH 7.4, 150 mM KCl).
Causality: Matching intracellular ionic strength and pH ensures the calculated
Kd
is biologically relevant.
Metal Titration: Incrementally add
MgCl2
(from 0.1 mM to 50 mM). Excite the sample at 450 nm and record the emission spectra (peak ~540 nm) after each addition[4].
Causality: The bidentate chelation of
Mg2+
restricts the intramolecular vibration of the quinolizine core, resulting in a quantifiable, concentration-dependent hyperchromic shift.
Selectivity Counter-Screen: Repeat the titration using
CaCl2
instead of
MgCl2
.
Causality:
Ca2+
is the most biologically abundant competing divalent cation. Demonstrating a lack of fluorescence response to
Ca2+
validates that the spatial geometry of the quinolizine's C-3/C-4 chelation pocket is strictly optimized for the smaller ionic radius of
Mg2+
.
Quantitative Data Presentation
The table below synthesizes the crystallographic parameters and binding affinities across different functionalized 4H-quinolizine classes.
Compound Class
Key Structural Feature
Primary Target
Binding Affinity / Efficacy
Crystallographic Property
AIE Quinolizines (QLZ)
Multi-substituted core
N/A (Fluorophore)
N/A
Dihedral angle: 145.94° (Bent skeleton)
4-Oxo-4H-quinolizine-3-carboxylic acids
C-3 Carboxyl, 4-Oxo
HIV Integrase /
Mg2+
Kd,Mg=1.7
mM
Bidentate chelation pocket
C-8 Substituted 4H-4-oxoquinolizines
C-8 Cyclic Amines
DNA Gyrase / Topo IV
ED50≈0.8
mg/kg (in vivo)
Zwitterionic polar character
Conclusion
The 4H-quinolizine ester scaffold is a masterclass in structural adaptability. Its non-coplanar, bent crystal structure provides the necessary dynamic motion for advanced fluorescent applications, while precise functionalization at the C-3 and C-8 positions transforms it into a highly selective binder for divalent cations and critical enzymatic targets. By understanding the causality between its 3D geometry and target affinity, drug development professionals can continue to exploit this privileged scaffold for next-generation antimicrobials, antivirals, and diagnostic probes.
References
Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry.[Link]
Design, Synthesis and anti-HIV Integrase Evaluation of 4-oxo-4H-quinolizine-3-carboxylic Acid Derivatives. Molecules.[Link]
Design and Synthesis of a FlAsH-type Mg2+ Fluorescent Probe for Specific Protein Labeling. Journal of the American Chemical Society.[Link]
Novel Quinolizine AIE System: Visualization of Molecular Motion and Elaborate Tailoring for Biological Application. ChemRxiv / Angewandte Chemie.[Link]
Ethyl 4-oxo-4H-quinolizine-2-carboxylate material safety data sheet MSDS
An In-depth Technical Guide to Ethyl 4-oxo-4H-quinolizine-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical overview of Ethyl 4-oxo-4...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to Ethyl 4-oxo-4H-quinolizine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Ethyl 4-oxo-4H-quinolizine-2-carboxylate, a heterocyclic compound built upon the promising 4H-quinolizin-4-one scaffold. This guide synthesizes critical safety information, detailed synthetic protocols, reactivity analysis, and a review of the biological activities associated with this class of molecules. As a Senior Application Scientist, this guide moves beyond a simple data sheet to explain the causality behind experimental choices and to provide self-validating, robust protocols for laboratory application. The 4H-quinolizin-4-one core is an area of growing interest in medicinal chemistry, demonstrating potential as a framework for novel antibacterial and anticancer agents, as well as specialized applications like selective fluorescent probes.[1][2] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and derivatization of this versatile compound.
Section 1: Chemical Identity and Physicochemical Properties
The core of the target molecule is the 4H-quinolizin-4-one system, a unique heterocyclic structure characterized by a bridgehead nitrogen atom.[1] This arrangement imparts distinct physicochemical properties that are of significant interest in drug design.[1]
The following table summarizes key physicochemical properties. It is important to note that while data for the precise 2-carboxylate isomer is sparse, properties have been included for the highly similar 3-carboxylate isomer to provide valuable, albeit estimated, reference points for researchers.
Property
Value (for Ethyl 4-oxo-4H-quinolizine-3-carboxylate)
Disclaimer: A certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Ethyl 4-oxo-4H-quinolizine-2-carboxylate is not publicly available. The following information is synthesized from data on structurally related quinoline and quinolizine derivatives and established best practices for handling novel chemical compounds. This profile is intended for guidance only and should be used by personnel qualified in the handling of potentially hazardous chemicals.[5]
2.1 Hazards Identification
Based on data for the analogous Ethyl 4-oxo-4H-quinolizine-3-carboxylate, the following GHS classifications are anticipated[3][6]:
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
2.2 First-Aid Measures
Inhalation: Remove victim to fresh air. If symptoms persist, seek medical attention.[5]
Skin Contact: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] If irritation persists, seek medical attention.[5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.[5] If irritation persists, seek medical attention.[5]
Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][8]
2.3 Fire-Fighting Measures
Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO₂), or chemical foam.[5][7] Water spray may be used to cool closed containers.[7]
Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
2.4 Accidental Release Measures
Personal Precautions: Wear suitable personal protective equipment (gloves, safety goggles, lab coat).[5] Ensure adequate ventilation. Avoid dust formation.[9]
Cleaning Methods: Mix with sand or an inert absorbent material, sweep up, and place in a tightly closed container for disposal.[5]
Environmental Precautions: Do not allow the material to enter drains or water courses.[5]
2.5 Handling and Storage
Handling: This product should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals.[5] Use only in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[9]
Storage: Store in a dry, cool, and well-ventilated place.[7][9] Keep containers tightly closed.[7][9]
2.6 Exposure Controls / Personal Protection
Engineering Controls: Use only in a chemical fume hood.[5] Ensure eyewash stations and safety showers are close to the workstation.[10]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical-resistant safety goggles or a face shield.[5]
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][9]
Respiratory Protection: Wear an approved mask or respirator if dust is generated.[5]
General Hygiene: Wash hands thoroughly after handling and before breaks.[5][8]
2.7 Stability and Reactivity
Reactivity: No specific data available.
Chemical Stability: Stable under recommended storage conditions.
No specific toxicological or ecological data is available for this compound. Handle with the assumption that it is harmful. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[8] Water hazard class 1 (Self-assessment): slightly hazardous for water.[6]
2.9 Disposal Considerations
Arrange for disposal by a licensed disposal company as special waste, in accordance with local, state, and national regulations.[5]
Section 3: Synthesis and Chemical Reactivity
The synthesis of the 4-oxo-4H-quinolizine-2-carboxylate core is a critical first step for any research program. A particularly effective and straightforward method involves a one-pot Stobbe condensation followed by cyclization, starting from commercially available 2-pyridinecarbaldehyde.[11] This approach is advantageous due to its operational simplicity and use of readily available starting materials.[11]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
This protocol is adapted from methodologies reported in the literature for constructing the 4-oxo-4H-quinolizine-2-carboxylate core.[11]
1. Reaction Setup:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suitable solvent such as dry toluene or THF.
Add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, or potassium tert-butoxide).
Cool the suspension to 0°C in an ice bath.
2. Stobbe Condensation:
Prepare a solution of 2-pyridinecarbaldehyde and diethyl succinate (in slight excess) in the reaction solvent.
Add this solution dropwise to the cooled base suspension over 30-60 minutes, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC). The rationale for using a strong base is to deprotonate the succinate ester, forming a carbanion that acts as the nucleophile in the condensation reaction.
3. Cyclization:
Upon completion of the condensation, carefully quench the reaction by slowly adding it to an ice-cold solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
Heat the acidic mixture (e.g., to 80-100°C) for several hours to induce intramolecular cyclization and dehydration, which forms the quinolizine ring system. This acid-catalyzed step is crucial for the formation of the bicyclic core.
4. Work-up and Purification:
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or another suitable base.
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
5. Characterization:
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), comparing the results to literature data.[11]
Chemical Reactivity and Derivatization
The ethyl carboxylate moiety at the 2-position is a key functional handle for further modification. This ester can be readily converted into a wide range of amides through direct aminolysis with various primary or secondary amines.[11] This transformation is highly valuable in drug development for exploring structure-activity relationships (SAR), as it allows for the introduction of diverse functional groups to modulate properties like solubility, target binding, and pharmacokinetic profiles.
Section 4: Biological Activity and Applications
Quinolizine and its derivatives are recognized for a broad spectrum of pharmacological activities.[12][13][14][15] The 4H-quinolizin-4-one scaffold, in particular, has emerged as a promising core for developing novel therapeutic agents.[1]
Antibacterial Potential
A significant area of interest is the antibacterial activity of 4H-4-oxoquinolizines. These compounds have been developed to combat bacterial resistance to fluoroquinolones.[2] They demonstrate potent activity against a range of Gram-positive and Gram-negative bacteria and are notably active against some quinolone-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2][16]
Proposed Mechanism of Action:
The antibacterial action of 4H-oxoquinolizines is believed to be analogous to that of quinolone antibiotics: the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death.
Caption: Proposed antibacterial mechanism via inhibition of DNA gyrase and topoisomerase IV.
Quantitative Activity of Derivatives
While specific data for the parent ethyl ester is limited, studies on closely related derivatives highlight the scaffold's potential. Structural modifications, particularly at the C-8 position, have been shown to significantly improve antibacterial activity and pharmacokinetic profiles.[2]
This data demonstrates that rational structural modification of the 4H-quinolizin-4-one core can lead to derivatives with substantially improved in vivo efficacy compared to early lead compounds.[2]
Other Biological Activities and Applications
Anticancer Activity: Quinoline-based compounds have shown a wide range of therapeutic activities, including as anticancer agents.[12] The 4H-quinolizin-4-one scaffold is also being investigated for its potential in this area.[1]
Fluorescent Indicators: Substituted 4-oxo-4H-quinolizine-3-carboxylic acids have been developed as the first magnesium-selective, ratiometric fluorescent indicators.[17] These compounds exhibit a strong fluorescent response to Mg²⁺ but not to Ca²⁺, which often interferes with measurements, making them valuable tools for studying intracellular magnesium dynamics.[17]
Section 5: Experimental Protocols for Biological Evaluation
To assess the potential of Ethyl 4-oxo-4H-quinolizine-2-carboxylate and its derivatives, a standardized in vitro antibacterial assay is essential. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[1]
1. Materials:
Mueller-Hinton Broth (MHB)
Bacterial strains (e.g., S. aureus, E. coli)
Test compound (Ethyl 4-oxo-4H-quinolizine-2-carboxylate) dissolved in a suitable solvent (e.g., DMSO)
Sterile 96-well microtiter plates
Standard antibiotic for positive control (e.g., ciprofloxacin)
Resazurin solution for viability indication
2. Preparation of Inoculum:
From a fresh agar plate, select several bacterial colonies and suspend them in sterile saline or MHB.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. The rationale for this specific concentration is that it is the standard for susceptibility testing, ensuring reproducibility and comparability of results.
3. Plate Preparation:
In a 96-well plate, add 50 µL of MHB to all wells.
Add 50 µL of the test compound stock solution to the first column of wells, resulting in the highest concentration to be tested.
Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, then transferring 50 µL to the third, and so on, across the plate. Discard 50 µL from the last column.
4. Inoculation and Controls:
Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the final volume to 100 µL.
Self-Validating Controls are Critical:
Positive Control: A row with a standard antibiotic (e.g., ciprofloxacin) to confirm the assay is sensitive to known inhibitors.
Negative Control: A well with MHB only (no bacteria) to check for broth sterility.
Growth Control: A well with bacteria and MHB (but no compound) to ensure the bacteria are viable and growing under the assay conditions.
5. Incubation and Reading:
Cover the plate and incubate at 37°C for 18-24 hours.
After incubation, add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
Determine the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, indicated by the well remaining blue (resazurin is not reduced). Wells where bacteria have grown will turn pink.
Section 6: Conclusion and Future Directions
Ethyl 4-oxo-4H-quinolizine-2-carboxylate is a valuable heterocyclic building block founded on a medicinally relevant scaffold. Its straightforward synthesis and the reactivity of its ester functional group make it an ideal starting point for the development of compound libraries. The demonstrated potent antibacterial activity of 4H-quinolizin-4-one derivatives, especially against resistant strains, underscores the significant therapeutic potential of this compound class. Future research should focus on synthesizing a diverse library of derivatives from the parent ester to perform extensive structure-activity relationship studies, exploring not only antibacterial and anticancer potential but also other pharmacological activities historically associated with quinoline-like structures. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and pathways modulated by these promising compounds.
Section 7: References
Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. Available at: [Link]
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. Available at: [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Available at: [Link]
Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]
Biological activities of quinoline derivatives. PubMed. Available at: [Link]
Biological Activities of Quinoline Derivatives. Bentham Science Publishers. Available at: [Link]
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. IJRSI. Available at: [Link]
Diethyl 4-oxo-4H-[1,4′-biquinoline]-3,3′-dicarboxylate. PMC. Available at: [Link]
ETHYL 4-OXO-3-(PYRIDIN-2-YL)-4H-QUINOLIZINE-1-CARBOXYLATE. GSRS. Available at: [Link]
Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed. Available at: [Link]
Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position. ACS Publications. Available at: [Link]
Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. PMC. Available at: [Link]
4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. PubMed. Available at: [Link]
Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Available at: [Link]
Pharmacological Profiling and Target Identification of CAS 74531-35-4 Derivatives
Executive Overview The compound CAS 74531-35-4 (Ethyl 4-oxo-4H-quinolizine-2-carboxylate) serves as a foundational building block in modern medicinal chemistry. Featuring a privileged bridgehead nitrogen heterocycle, the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The compound CAS 74531-35-4 (Ethyl 4-oxo-4H-quinolizine-2-carboxylate) serves as a foundational building block in modern medicinal chemistry. Featuring a privileged bridgehead nitrogen heterocycle, the 4-oxo-4H-quinolizine core provides a rigid, planar scaffold that is highly amenable to functionalization at the C-2 and C-3 positions. This structural versatility has led to the discovery of numerous derivatives that interact with high affinity across a diverse array of biological targets, ranging from kinases and viral enzymes to G-protein coupled receptors (GPCRs) and efflux pumps[1].
This technical guide provides an in-depth analysis of the known biological targets of quinolizin-4-one derivatives and establishes a rigorous, self-validating experimental framework for identifying and validating de novo targets for newly synthesized analogs.
Structural Pharmacophore & Mechanistic Pathways
The pharmacological success of CAS 74531-35-4 derivatives stems from their ability to adopt unique spatial conformations that perfectly complement complex protein binding pockets.
Kinase Inhibition (PI3Kδ): By introducing bulky, hydrophobic substituents at the C-3 position, researchers have developed derivatives that adopt a novel "four-blade propeller" shape. This conformation allows the quinolizine-4-one group to make a precise 180° turn within the ATP-binding site, establishing critical hydrophobic interactions with ILE777 and MET752. This results in highly selective inhibition of the Phosphatidylinositol 3-kinase delta (PI3Kδ) subunit, demonstrating robust antitumor efficacy in diffuse large B-cell lymphoma (DLBCL) models[2].
Allosteric Modulation (Muscarinic M1): Derivatives such as PQCA (1-(4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl-4-oxo-4H-quinolizine-3-carboxylic acid) act as positive allosteric modulators (PAMs). By binding to allosteric sites rather than the highly conserved orthosteric sites, these derivatives achieve superior target selectivity, offering therapeutic potential for cognitive deficits in Alzheimer's disease[3].
Viral Enzyme Inhibition (HIV-1 Integrase): Hydrolysis of the ethyl ester of CAS 74531-35-4 yields 4-oxo-4H-quinolizine-3-carboxylic acids. These derivatives act as potent HIV-1 integrase inhibitors by chelating the essential metal cofactors (Mg2+ or Mn2+) required for viral DNA strand transfer[4].
Efflux Pump Inhibition (P-glycoprotein): Benzo[a]quinolizin-4-one derivatives have been shown to reverse multidrug resistance (MDR) in human lung cancer. They achieve this by directly binding to P-glycoprotein (P-gp) and competing with chemotherapeutic agents like etoposide, thereby enhancing intracellular drug accumulation without altering MDR1 gene transcription[5].
PI3Kδ signaling pathway modulated by quinolizin-4-one derivatives in B-cells.
Quantitative Pharmacological Profile
The following table summarizes the quantitative binding affinities and mechanistic actions of key quinolizin-4-one classes derived from the CAS 74531-35-4 scaffold.
Experimental Workflow: De Novo Target Identification
When synthesizing novel derivatives of CAS 74531-35-4, identifying the primary biological target requires a robust, unbiased approach. Activity-Based Protein Profiling (ABPP) combined with Photoaffinity Labeling (PAL) is the gold standard.
Protocol 1: Photoaffinity Labeling (PAL) and ABPP
Causality Rationale: Quinolizin-4-ones frequently engage targets via transient hydrophobic interactions (e.g., the C-3 phenyl ring in the PI3Kδ pocket). Standard affinity chromatography often fails because these non-covalent interactions are disrupted by the detergents used in cell lysis. PAL solves this by covalently trapping the drug-target complex in situ within living cells prior to lysis.
Step-by-Step Methodology:
Probe Synthesis: Modify the CAS 74531-35-4 derivative to include a minimal photo-crosslinker (e.g., a diazirine ring) and a bio-orthogonal handle (e.g., a terminal alkyne).
Live-Cell Incubation: Incubate the target cell line (e.g., A549 lung cancer cells) with 5 μM of the probe for 2 hours at 37°C to allow for intracellular equilibration and target binding.
Self-Validation Checkpoint: Run a parallel competitive control. Pre-incubate a separate batch of cells with a 10-fold molar excess (50 μM) of the unmodified parent derivative for 1 hour before adding the probe. True biological targets will show diminished labeling in this control, proving specific, saturable binding rather than non-specific lipophilic aggregation.
In Situ Crosslinking: Irradiate the live cells with 365 nm UV light for 10 minutes on ice.
Causality Rationale: The 365 nm wavelength is energetic enough to expel nitrogen from the diazirine, generating a highly reactive carbene that covalently inserts into nearby protein backbones, yet mild enough to avoid widespread UV-induced protein denaturation.
Lysis & Click Chemistry: Lyse the cells using a 1% NP-40 buffer. Perform Copper-catalyzed azide-alkyne cycloaddition (CuAAC) by adding biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate for 1 hour at room temperature.
Enrichment & Proteomics: Incubate the clicked lysates with streptavidin-agarose beads. Wash stringently (using SDS and urea) to remove non-covalently bound proteins. Perform on-bead trypsin digestion and analyze the resulting peptides via LC-MS/MS to identify the target proteins.
Workflow for Activity-Based Protein Profiling of Quinolizin-4-one derivatives.
Experimental Workflow: Kinetic Target Validation
Once a target is identified via LC-MS/MS, it must be biophysically validated. Surface Plasmon Resonance (SPR) is utilized to determine the exact binding kinetics.
Protocol 2: Surface Plasmon Resonance (SPR)
Causality Rationale: Equilibrium assays (like IC₅₀) do not account for the lifetime of the drug-target complex. SPR provides the association rate (
Kon
) and dissociation rate (
Koff
). For allosteric modulators like PQCA, a slow
Koff
(long residence time) is often the primary driver of in vivo efficacy.
Step-by-Step Methodology:
Target Immobilization: Dilute the recombinant target protein (e.g., PI3Kδ) in 10 mM sodium acetate (pH 4.5) and immobilize it onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a level of ~3000 Response Units (RU) is achieved.
Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of the CAS 74531-35-4 derivative (e.g., from 100 nM down to 3.125 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Inject each concentration over the chip at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
Surface Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to remove any remaining bound compound.
Self-Validation Checkpoint: Monitor the baseline RU after regeneration. If the baseline does not return to exactly zero (relative to pre-injection), the compound is either aggregating on the chip or the dissociation is incomplete. In such cases, the kinetic fit (1:1 Langmuir binding model) is mathematically invalid, and the running buffer must be optimized (e.g., increasing DMSO concentration) before proceeding.
References
Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones. Anticancer Research.[Link]
CHAPTER 1: Modulation of Biological Targets Using Allosteric Ligands: Food for Thought. Royal Society of Chemistry.[Link]
Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate.[Link]
Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry - ACS Publications.[Link]
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxylate. ResearchGate.[Link]
Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy. Journal of Medicinal Chemistry - ACS Publications.[Link]
Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. National Institutes of Health (PMC).[Link]
Step-by-step synthesis protocol for Ethyl 4-oxo-4H-quinolizine-2-carboxylate
An Application Note for the Step-by-Step Synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate Authored by: A Senior Application Scientist Introduction The 4-oxo-4H-quinolizine core is a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Step-by-Step Synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate
Authored by: A Senior Application Scientist
Introduction
The 4-oxo-4H-quinolizine core is a privileged scaffold in medicinal chemistry, forming the backbone of various compounds with significant biological activity. Notably, derivatives of this class have been investigated as potent antibacterial agents, often developed to overcome bacterial resistance to existing fluoroquinolones.[1][2] These compounds typically exert their antibacterial effects by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] The versatile structure of the quinolizinone system allows for extensive functionalization, making it an attractive target for drug discovery and development programs.[3]
This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate, a key intermediate for the development of novel therapeutic agents. The described method utilizes a facile and efficient one-pot Stobbe condensation followed by an intramolecular cyclization, offering a reliable route for researchers in organic synthesis and drug development.[4]
Synthesis Overview and Mechanism
The synthesis proceeds via a two-step sequence executed in a single pot. The initial step is a Stobbe condensation between 2-pyridinecarbaldehyde and diethyl succinate. This reaction is base-catalyzed, typically using a strong base like potassium tert-butoxide, to generate a vinylidene succinate intermediate (an olefin).
Following the condensation, the reaction mixture is acidified. This serves two purposes: it neutralizes the base and, more importantly, catalyzes an intramolecular Friedel-Crafts-type acylation . The pyridinium nitrogen activates the ring system, facilitating the cyclization of the succinate side chain onto the pyridine ring to form the fused bicyclic 4-oxo-4H-quinolizine system.[4]
Experimental Protocol
This protocol details the synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate from commercially available starting materials.
Materials and Reagents
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
Molar Equiv.
2-Pyridinecarbaldehyde
C₆H₅NO
107.11
1.07 g (10 mmol)
1.0
Diethyl succinate
C₈H₁₄O₄
174.19
2.09 g (12 mmol)
1.2
Potassium tert-butoxide
C₄H₉KO
112.21
1.35 g (12 mmol)
1.2
tert-Butanol (anhydrous)
C₄H₁₀O
74.12
50 mL
-
Hydrochloric Acid (conc.)
HCl
36.46
~5 mL
-
Dichloromethane (DCM)
CH₂Cl₂
84.93
As needed
-
Saturated Sodium Bicarbonate
NaHCO₃
84.01
As needed
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed
-
Ethyl Acetate
C₄H₈O₂
88.11
As needed
-
Hexanes
C₆H₁₄
86.18
As needed
-
Step-by-Step Synthesis Procedure
Part 1: Stobbe Condensation
Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.35 g, 12 mmol).
Solvent Addition: Add 30 mL of anhydrous tert-butanol to the flask and stir the suspension under a nitrogen atmosphere.
Reagent Addition: In the dropping funnel, prepare a mixture of 2-pyridinecarbaldehyde (1.07 g, 10 mmol) and diethyl succinate (2.09 g, 12 mmol) in 20 mL of anhydrous tert-butanol.
Initiate Reaction: Add the aldehyde/succinate mixture dropwise to the stirring potassium tert-butoxide suspension over 30 minutes. The reaction is exothermic, and a color change to deep red or brown is typically observed.
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Part 2: Cyclization and Work-up
Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise until the pH of the mixture is acidic (pH ~1-2). This step should be performed in a well-ventilated fume hood as it is highly exothermic.
Heating/Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 85-90 °C) for 1-2 hours to facilitate the intramolecular cyclization.
Solvent Removal: After cooling to room temperature, remove the tert-butanol under reduced pressure using a rotary evaporator.
Extraction: To the resulting residue, add 50 mL of water and 50 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).[3]
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.[5]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.[5]
Part 3: Purification
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., a gradient of 0% to 50% ethyl acetate in hexanes), is typically effective.[3]
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Ethyl 4-oxo-4H-quinolizine-2-carboxylate as a solid. The structure and purity should be confirmed by spectroscopic methods (MS, ¹H NMR, ¹³C NMR).[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Conclusion
This application note outlines a robust and reproducible protocol for the synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate. By following this detailed procedure, researchers can reliably produce this valuable heterocyclic intermediate, paving the way for further investigation and the development of novel compounds in the field of medicinal chemistry. The one-pot nature of the Stobbe condensation and cyclization sequence makes this an efficient and practical approach for laboratory-scale synthesis.
References
Feely, W., & Boekelheide, V. (n.d.). DIETHYL METHYLENEMALONATE. Organic Syntheses Procedure. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]
Cislak, F. E., & Wheeler, W. R. (n.d.). ETHYL 2-PYRIDYLACETATE. Organic Syntheses Procedure. Retrieved from [Link]
Parham, W. E., & Reed, L. J. (n.d.). ETHYL ETHOXYMETHYLENEMALONATE. Organic Syntheses Procedure. Retrieved from [Link]
Google Patents. (n.d.). CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
ResearchGate. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Retrieved from [Link]
Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
Van Zyl, G., De Vries, D. L., Decker, R. H., & Niles, E. T. (1959). Synthesis of a Series of Derivatives of Ethyl 2-Pyridylacetate. The Journal of Organic Chemistry, 24(10), 1573–1575.
Chu, D. T., & Maleczka, R. E. (2000). Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position. Journal of Medicinal Chemistry, 43(13), 2573–2583.
(n.d.). General procedure for the preparation of 1-18. Retrieved from [Link]
Taylor, R. J., & Bull, J. A. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Omega, 7(43), 38786–38792.
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(12), 2419–2431.
Chu, D. T., & Maleczka, R. E. (2000). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed. Retrieved from [Link]
Application Note: Green Synthesis and Functionalization of Ethyl 4-oxo-4H-quinolizine-2-carboxylate
Strategic Context & Scaffold Significance The 4-oxo-4H-quinolizine bicyclic system is a privileged structural motif in medicinal chemistry and chemical biology. Derivatives of this core have demonstrated potent bioactivi...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context & Scaffold Significance
The 4-oxo-4H-quinolizine bicyclic system is a privileged structural motif in medicinal chemistry and chemical biology. Derivatives of this core have demonstrated potent bioactivity as HIV-1 integrase inhibitors[1] and serve as highly selective, ratioable fluorescent indicators for intracellular Mg²⁺ tracking[2].
Historically, accessing the 2-substituted quinolizine core, specifically Ethyl 4-oxo-4H-quinolizine-2-carboxylate , relied on the Horner-Wittig reaction of 2-pyridinecarbaldehyde with phosphono succinates. This traditional route required cryogenic temperatures (-78 °C) with highly reactive organolithium reagents (n-BuLi), followed by harsh, acidic thermal cyclization (140 °C in polyphosphoric acid)[3]. In addition to poor atom economy, this method generated stoichiometric phosphine oxide waste.
To align with modern sustainable chemistry paradigms, a green, one-pot Stobbe condensation cascade has been developed. This guide details the mechanistic rationale, comparative metrics, and self-validating protocols for this green synthesis pathway.
Mechanistic Causality: Horner-Wittig vs. Green Stobbe Cascade
The transition to a green synthesis pathway hinges on replacing the phosphorus-ylide chemistry with a [3].
Causality of Experimental Choices:
Reagent Selection: By utilizing simple diethyl succinate instead of phosphono succinates, the reaction eliminates phosphorus waste. The succinate acts dually as the carbon-chain elongation agent and the esterification source.
Thermodynamic Control (50 °C): Under mild basic conditions, 2-pyridinecarbaldehyde undergoes olefination to form a methylenesuccinate intermediate. Unlike the traditional method which requires isolation of this intermediate and subsequent high-heat acidic forcing (140 °C)[3], the Stobbe intermediate is conformationally primed for in-situ spontaneous intramolecular cyclization at just 50 °C.
Solvent & Base: Utilizing a mild alkoxide base in an alcoholic solvent creates a homogenous, catalytic environment that prevents the thermal degradation (charring) commonly seen in polyphosphoric acid cyclizations.
Mechanistic comparison of traditional Horner-Wittig vs. Green Stobbe cascade.
Quantitative Method Comparison
The superiority of the Stobbe cascade is evident when evaluating standard green chemistry metrics (Atom Economy, E-factor, and Step Count).
Synthesis Metric
Traditional Horner-Wittig
Green Stobbe Cascade
Causality / Impact
Step Count
2 (Requires intermediate isolation)
1 (One-pot cascade)
Reduces solvent waste and operational time.
Reagents
Phosphono succinates, n-BuLi
Diethyl succinate, NaOEt
Eliminates pyrophoric reagents and phosphorus waste.
Temperature
-78 °C, then 140 °C
50 °C (Isothermal)
Massive reduction in energy consumption (heating/cooling).
Reaction Time
> 8 hours total
60 minutes
High throughput suitability for library generation.
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the defined In-Process Control (IPC) parameters are met.
Materials Required
2-Pyridinecarbaldehyde (1.0 equiv)
Diethyl succinate (1.2 equiv)
Sodium ethoxide (NaOEt) (1.5 equiv)
Absolute Ethanol (Green solvent)
Step-by-Step Methodology
Reaction Initiation: To a round-bottom flask equipped with a magnetic stirrer, add absolute ethanol (0.5 M relative to aldehyde). Introduce 2-pyridinecarbaldehyde (1.0 equiv) and diethyl succinate (1.2 equiv).
Base Addition: Slowly add NaOEt (1.5 equiv) portion-wise at room temperature.
Causality: Gradual addition prevents localized exothermic spikes that could lead to aldehyde self-condensation (Cannizzaro-type side reactions).
Thermal Cascade: Elevate the temperature to 50 °C and maintain stirring for 60 minutes[3].
IPC 1 (TLC): Elute an aliquot in EtOAc:Hexane (1:2). Validate the disappearance of the starting material (UV-active spot at R_f ~0.6) and the appearance of a bright blue fluorescent spot under 365 nm UV (R_f ~0.4), indicating the formation of the extended conjugated system.
In-Situ Cyclization Validation:
IPC 2 (LC-MS): Pull a 10 µL aliquot, dilute in MeOH, and inject. The reaction is complete when the primary mass peak registers at m/z 218.08 [M+H]⁺ (Calculated exact mass for C₁₂H₁₁NO₃ = 217.07).
Workup & Isolation: Quench the reaction with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Final Validation: Purify via short-plug silica gel chromatography if necessary. Validate structural integrity via ¹H NMR: Look for the characteristic ethyl ester signals at δ 4.4 ppm (quartet, 2H) and 1.4 ppm (triplet, 3H), alongside the distinct downfield shift of the quinolizine aromatic protons.
Self-validating workflow with embedded In-Process Controls (IPCs).
Downstream Application: Green Direct Aminolysis
To generate diverse libraries of 4-oxo-4H-quinolizine-2-carboxamides (highly sought after for HIV integrase screening[1]), traditional chemistry requires a two-step sequence: saponification of the ester to a carboxylic acid, followed by the use of toxic, atom-inefficient peptide coupling reagents (e.g., HATU, EDC).
Green Alternative (Direct Aminolysis):
The ethyl carboxylate moiety of the synthesized core is highly electrophilic due to the electron-withdrawing nature of the 4-oxo-quinolizine ring. This allows for direct, catalyst-free aminolysis[3].
Protocol
Setup: Dissolve Ethyl 4-oxo-4H-quinolizine-2-carboxylate (1.0 equiv) in the desired primary or secondary amine (3.0 equiv). If the amine is solid, use a minimal amount of absolute ethanol as a green solvent.
Reaction: Heat the mixture to 80 °C in a sealed vessel for 2-4 hours.
Causality: The sealed vessel prevents the evaporation of volatile amines, driving the equilibrium forward by Le Chatelier's principle as ethanol is displaced.
Validation: Monitor via LC-MS. Look for the disappearance of m/z 218 [M+H]⁺ and the appearance of the target mass (M_core - 45 (OEt) + Mass_amine).
Isolation: Cool to room temperature. Triturate with cold diethyl ether to precipitate the pure 4-oxo-4H-quinolizine-2-carboxamide. Filter and dry under a vacuum.
References
Bui, H. T. B., Vo, D. D., Chau, Y. N. T., Tu, C. T. K., Mai, H. V., & Truong, K. V. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives . Synthetic Communications, 45(24), 2860-2866. Available at:[Link]
Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg²⁺ Selective, Fluorescent Indicators . Bioconjugate Chemistry, 12(2), 203–212. Available at:[Link]
Zhao, X., et al. (2009). Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives . Molecules, 14(2), 868-883. Available at:[Link]
The Strategic Utility of Ethyl 4-oxo-4H-quinolizine-2-carboxylate as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The 4H-quinolizin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, distinguished by a bridgehead nitrogen atom that imparts unique physicochemical properties, including a notable polar zwitterio...
Author: BenchChem Technical Support Team. Date: April 2026
The 4H-quinolizin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, distinguished by a bridgehead nitrogen atom that imparts unique physicochemical properties, including a notable polar zwitterionic character. This core structure is increasingly recognized as a valuable framework for the development of novel therapeutic agents. Ethyl 4-oxo-4H-quinolizine-2-carboxylate emerges as a pivotal chemical intermediate, offering multiple reactive sites for structural elaboration and diversification. Its strategic application in drug discovery programs, particularly in the realms of antibacterial and anti-inflammatory agents, underscores its significance for researchers and drug development professionals.
This technical guide delineates the application of Ethyl 4-oxo-4H-quinolizine-2-carboxylate as a foundational building block in the synthesis of potential APIs. We will explore its conversion into two key classes of derivatives: 4-oxo-4H-quinolizine-2-carboxamides and C-8 substituted 4-oxo-4H-quinolizine-2-carboxylic acids, the latter being a core structure in a new generation of antibacterial agents.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the starting material is paramount for its effective utilization. The key properties of Ethyl 4-oxo-4H-quinolizine-2-carboxylate are summarized below.
Property
Value
CAS Number
88612-71-9
Molecular Formula
C₁₂H₁₁NO₃
Molecular Weight
217.22 g/mol
Appearance
Orange Crystalline Solid
Melting Point
111-113 °C
Boiling Point
162-165 °C at 2 Torr
The structural integrity of this intermediate is typically confirmed using a suite of spectroscopic techniques, including MS, ¹H NMR, and ¹³C NMR.
Application I: Synthesis of 4-oxo-4H-quinolizine-2-carboxamide Derivatives
The ethyl ester functionality at the C-2 position is a prime site for modification. Direct aminolysis provides a straightforward and efficient route to a diverse library of 4-oxo-4H-quinolizine-2-carboxamides. This transformation is of high interest as the carboxamide moiety is a common pharmacophore in a multitude of clinically successful drugs. The activation provided by the 4-oxo group facilitates the nucleophilic attack by amines on the ester carbonyl.
General Synthetic Pathway for Carboxamide Derivatives
Application
Application Note: Chromatographic Purification Strategies for Ethyl 4-Oxoquinolizine-2-carboxylate
**Abstract This guide provides detailed application notes and validated protocols for the chromatographic purification of ethyl 4-oxoquinolizine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and mater...
Author: BenchChem Technical Support Team. Date: April 2026
**Abstract
This guide provides detailed application notes and validated protocols for the chromatographic purification of ethyl 4-oxoquinolizine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] We address the unique chemical properties of the quinolizine core, offering strategies to overcome common purification challenges such as peak tailing and low recovery. Methodologies for both bulk purification via normal-phase flash chromatography and high-purity isolation using High-Performance Liquid Chromatography (HPLC) are presented. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible purification workflows.
Introduction: The Purification Imperative
Therefore, mastering the purification of this molecule is not a trivial procedural step but a fundamental requirement for advancing research. This document outlines the principles and practical steps for achieving high purity of ethyl 4-oxoquinolizine-2-carboxylate.
Foundational Principles: Compound-Centric Method Development
Effective purification begins with an understanding of the target molecule's physicochemical properties. The structure of ethyl 4-oxoquinolizine-2-carboxylate presents specific features that dictate the chromatographic strategy.
Polarity: The presence of a ketone and an ethyl ester group, combined with the aromatic heterocyclic core, renders the molecule moderately polar. This polarity makes it an ideal candidate for normal-phase chromatography on silica gel.
Basicity: The lone pair of electrons on the quinolizine nitrogen atom imparts basic character.[4] This is a critical consideration, as basic analytes can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and potential irreversible adsorption.[4]
Solubility: The compound is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), facilitating sample preparation for chromatography.
Stability: Quinolizine and related quinoline compounds can be sensitive to pH extremes and prolonged exposure to light.[5] Purification conditions should be optimized to be efficient and minimally harsh to prevent degradation.
dot
graph TD
subgraph "Purification Strategy Design"
direction LR
A["Crude Synthetic Product"] --> B{"Analyze Purity & Impurity Profile (TLC, LC-MS)"};
B --> C{"Bulk Purification (>100 mg)"};
B --> D{"High-Purity Polishing (<100 mg)"};
C --> E["Protocol 1: Normal-Phase Flash Chromatography"];
D --> F["Protocol 2: Reversed-Phase HPLC"];
E --> G{"Purity Check (TLC, ¹H NMR)"};
F --> G;
G --> H["Pure Ethyl 4-oxoquinolizine-2-carboxylate"];
end
end
Caption: Overall workflow for the purification of ethyl 4-oxoquinolizine-2-carboxylate.
Protocol 1: Normal-Phase Flash Chromatography
Flash chromatography is the workhorse technique for purifying multi-milligram to gram-scale quantities of synthetic intermediates.[6] Its speed and efficiency are ideal for removing bulk impurities post-synthesis.
Rationale for Parameter Selection
Stationary Phase: Standard silica gel (40-63 µm) is the default choice due to its effectiveness with moderately polar compounds and cost-efficiency.
Mobile Phase Strategy: A gradient elution using a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is highly effective. The gradient allows for the elution of non-polar impurities first, followed by the target compound, and finally, highly polar baseline impurities. For quinolizines, a DCM/MeOH system can also be effective, especially if solubility in hexanes/EtOAc is limited.
Tailing Reduction: The basicity of the quinolizine nitrogen is the primary cause of peak tailing on silica. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, can be added to the mobile phase (typically 0.1-1%). This deactivates the acidic silanol sites, resulting in improved peak symmetry and recovery.
Dissolve a small amount of the crude material in DCM or EtOAc.
Spot onto a silica gel TLC plate.
Develop the plate in various solvent systems (e.g., 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 95:5 DCM:MeOH) to find a system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.
Expert Tip: If tailing is observed on the TLC plate, add 0.5% TEA to the developing solvent and re-run. This will predict the improvement in the column separation.
Sample Loading:
Dry Loading (Recommended): Dissolve the crude product (e.g., 1 gram) in a minimal amount of a strong solvent like DCM. Add 2-3 grams of silica gel (or Celite) to the solution.[7] Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, leading to superior separation.[6]
Liquid Loading: If the compound is highly soluble in the initial mobile phase, dissolve it in a minimal volume of that solvent and inject it directly onto the column. Avoid strong solvents like pure DCM or MeOH for liquid loading as they will disrupt the column bed.[6]
Column Chromatography:
Dry-pack a glass or pre-packed column with silica gel.
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc).
Carefully add the dry-loaded sample to the top of the column bed.
Begin elution with the mobile phase, gradually increasing the polarity based on TLC analysis. A typical gradient is shown in the table below.
Collect fractions (e.g., 10-20 mL per tube) and monitor the elution by TLC.
Combine fractions containing the pure product.
Evaporate the solvent under reduced pressure to yield the purified solid.
Data Presentation: Example Flash Chromatography Gradient
Step
Solvent System (Hexane:EtOAc)
Volume (Column Volumes)
Purpose
1
90:10
2
Equilibrate column and elute non-polar impurities.
2
90:10 to 60:40
10
Gradient elution of the target compound.
3
60:40
3
Ensure complete elution of the target compound.
4
50:50 or 0:100
2
Flush highly polar impurities from the column.
Note: Add 0.5% TEA to both solvents if tailing is an issue.
For applications requiring >99% purity, such as for final compound submission, analytical standards, or biological testing, RP-HPLC is the preferred method.[8]
Rationale for Parameter Selection
Stationary Phase: A C18 (octadecyl-silica) column is the most common and versatile choice for reversed-phase chromatography of small organic molecules.[8]
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is used. Acetonitrile often provides sharper peaks and lower backpressure.
Acidic Modifier: The use of an acidic modifier is critical for achieving good peak shape with basic compounds like quinolizines.[4] Adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both the aqueous and organic phases serves two purposes:
It protonates the basic quinolizine nitrogen, ensuring it carries a consistent positive charge.
It suppresses the ionization of any remaining free silanol groups on the stationary phase, preventing ionic interactions that cause tailing.
Caption: Interdependence of mobile phase pH and peak shape in HPLC.
Step-by-Step Methodology
Analytical Method Development:
Dissolve the sample (approx. 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
Run a fast scouting gradient (e.g., 5% to 95% Acetonitrile in 10 minutes) to determine the approximate retention time of the compound.
Optimize the gradient around the elution point to achieve good separation from any nearby impurities.
Preparative Scale-Up:
Once an optimal analytical method is established, scale it up to a preparative column (e.g., 21.2 x 150 mm, 5 µm).
Adjust the flow rate and gradient time to maintain the same linear velocity as the analytical method.[9]
Dissolve the sample in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO or a high-organic mixture).
Inject the sample and collect fractions based on the UV detector signal.
Analyze fractions by analytical HPLC or LC-MS to confirm purity.
Combine pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the pure product as a solid.
Data Presentation: Example Analytical RP-HPLC Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
10% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm and 280 nm
Injection Volume
10 µL
Column Temp.
30 °C
Troubleshooting Common Issues
Problem
Probable Cause(s)
Solution(s)
Severe Peak Tailing (Flash)
Acidic silanol interaction with basic nitrogen.
Add 0.5-1% triethylamine (TEA) or 1-2% ammonia in methanol to the mobile phase.
Poor Resolution
Inappropriate solvent system; Column overload.
Re-optimize TLC for better separation (ΔRf); Use dry loading; Reduce sample load.
No Compound Elutes
Compound is too polar and irreversibly stuck.
Switch to a more polar solvent system (e.g., DCM/MeOH); Consider reversed-phase flash chromatography.
Peak Tailing (HPLC)
Insufficient mobile phase modifier; Secondary interactions.
Increase modifier concentration (e.g., 0.1% TFA instead of FA); Use a column designed for basic compounds.
Compound Degradation
Unstable at acidic pH of the mobile phase.
Use a different modifier (e.g., ammonium formate/formic acid buffer at pH ~3-4); Minimize time in solution.[10]
References
Govindari, T. R., & Thyagarajan, B. S. (n.d.). SYNTHESIS OF QUINOLIZINE DERIVATIVES. Indian Academy of Sciences. Retrieved from [Link]
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
Department of Physical Chemistry. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]
Gendugov, M. T., et al. (n.d.). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. Retrieved from [Link]
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
Sepuxianyun. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds. Retrieved from [Link]
ACS Publications. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]
Google Patents. (n.d.). Purification of heterocyclic organic nitrogen compounds.
PubChem. (n.d.). Ethyl 4-oxo-4,5-dihydro-[8][10]triazolo[1,5-a]quinoxaline-2-carboxylate. Retrieved from [Link]
MDPI. (2022, January 4). Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions. Retrieved from [Link]
AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Retrieved from [Link]
Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
Chemical Substance Information. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate. Retrieved from [Link]
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]
General procedure for the preparation of 1-18. (n.d.). Retrieved from [Link]
ResearchGate. (2015, November 4). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Retrieved from [Link]
MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
PubMed. (n.d.). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position. Retrieved from [Link]
ACG Publications. (2011, May 8). Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity. Retrieved from [Link]
MDPI. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
MDPI. (2024, December 16). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]
Application Notes and Protocols for In vivo Dosing and Administration of Ethyl 4-oxo-4H-quinolizine-2-carboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration protocols for Ethyl 4-oxo-4H-quinolizine-2-carboxylate. This...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration protocols for Ethyl 4-oxo-4H-quinolizine-2-carboxylate. This document outlines critical considerations and detailed methodologies for preclinical evaluation, with a focus on scientific integrity and best practices.
Introduction: The Quinolizine Scaffold and In Vivo Challenges
The 4H-quinolizin-4-one core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] Ethyl 4-oxo-4H-quinolizine-2-carboxylate, as a member of this class, holds therapeutic promise that necessitates rigorous in vivo evaluation to determine its pharmacokinetic profile, safety, and efficacy.[2]
A primary challenge in the in vivo assessment of novel heterocyclic compounds like Ethyl 4-oxo-4H-quinolizine-2-carboxylate is often their poor aqueous solubility. This characteristic can significantly impact bioavailability and lead to inconsistent experimental results.[3][4] Therefore, the selection of an appropriate vehicle and administration route is paramount for successful preclinical studies. These protocols will guide the user through a systematic approach to formulation development and in vivo study design.
Pre-formulation and Vehicle Development: A Critical First Step
Prior to any in vivo experiments, a thorough characterization of the compound's physicochemical properties is essential. The following workflow outlines the initial steps for formulation development.
Caption: A decision workflow for vehicle selection.
Solubility Assessment
The first step is to determine the solubility of Ethyl 4-oxo-4H-quinolizine-2-carboxylate in a range of pharmaceutically acceptable solvents. This will inform the formulation strategy.
Protocol for Solubility Testing:
Prepare a stock solution of the test compound in a water-miscible organic solvent (e.g., DMSO).
In separate vials, add an excess of the compound to various aqueous and organic vehicles (see Table 1).
Agitate the vials at room temperature for 24 hours to ensure equilibrium.
Centrifuge the samples to pellet the undissolved compound.
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Vehicle Selection and Formulation
For poorly water-soluble compounds, a combination of excipients is often necessary to achieve a suitable formulation for in vivo administration.[4] The choice of vehicle depends on the administration route and the compound's properties.
For preparing suspensions of insoluble compounds.[6]
Table 1: Common Vehicles for In Vivo Administration
Example Formulation Protocol (for a poorly soluble compound):
Prepare the desired vehicle by mixing the co-solvents and other excipients. For example, a vehicle could be composed of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection.[3]
Weigh the required amount of Ethyl 4-oxo-4H-quinolizine-2-carboxylate and add it to the prepared vehicle.
Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.[3]
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for sterile filtration (if for IV administration) and use.
In Vivo Study Design and Protocols
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
Caption: A typical workflow for preclinical in vivo studies.
Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
The initial in vivo study should aim to determine the MTD of Ethyl 4-oxo-4H-quinolizine-2-carboxylate. This information is crucial for selecting dose levels for subsequent pharmacokinetic and efficacy studies.
Protocol for an Acute MTD Study:
Animal Model: Use a standard rodent model, such as Swiss Webster or BALB/c mice.
Grouping: Assign animals to several dose groups (n=3-5 per group) and one vehicle control group.
Dosing: Administer single, escalating doses of the compound via the intended clinical route (e.g., oral gavage). Dose levels could start from 10 mg/kg and increase logarithmically (e.g., 30, 100, 300, 1000 mg/kg).
Observation: Monitor animals closely for the first 4 hours post-dosing, and then daily for 7-14 days.
Data Collection: Record clinical signs of toxicity (e.g., changes in fur, posture, activity, and behavior), body weight changes, and any mortality. The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or mortality.[7]
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data will inform the dosing regimen for efficacy studies.
Protocol for a Single-Dose PK Study:
Animal Model: Use a suitable rodent model, often cannulated for ease of blood sampling (e.g., Sprague-Dawley rats).
Grouping and Dosing:
Intravenous (IV) Group: Administer a single low dose (e.g., 1-2 mg/kg) via tail vein injection to determine key PK parameters like clearance and volume of distribution.
Oral (PO) Group: Administer a single higher dose (e.g., 10-50 mg/kg) via oral gavage to assess oral bioavailability.
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
Bioanalysis: Quantify the concentration of Ethyl 4-oxo-4H-quinolizine-2-carboxylate in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%).
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic effect of the compound in a relevant disease model. The choice of model will depend on the hypothesized therapeutic indication for Ethyl 4-oxo-4H-quinolizine-2-carboxylate (e.g., oncology, infectious disease).
Example Protocol for an Anti-Tumor Efficacy Study in a Xenograft Model:
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a cell line known to be sensitive to related compounds) into the flank of each mouse.
Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group):
Vehicle Control
Ethyl 4-oxo-4H-quinolizine-2-carboxylate at one or more dose levels (e.g., 25 and 50 mg/kg/day), administered orally.
Positive Control (a standard-of-care chemotherapy agent).
Monitoring:
Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly.
Record animal body weights twice weekly as an indicator of toxicity.
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
Parameter
Description
Animal Model
Depends on the therapeutic area (e.g., xenograft mice for cancer).
Administration Route
Should align with the intended clinical application (e.g., oral, IV).
Dose Levels
Based on MTD and PK data.
Dosing Frequency
Determined by the compound's half-life from PK studies.
Study Duration
Sufficient to observe a therapeutic effect.
Endpoints
Measurable outcomes to assess efficacy (e.g., tumor growth inhibition).
Table 2: Key Parameters for Efficacy Study Design
Data Analysis and Interpretation
MTD Studies: Analyze body weight changes and clinical signs to determine the MTD.
PK Studies: Use appropriate software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine PK parameters.
Efficacy Studies: Compare the mean tumor volume between treated and control groups using statistical analysis (e.g., ANOVA with post-hoc tests). Calculate tumor growth inhibition (TGI).
Troubleshooting
Problem
Potential Cause
Suggested Solution
Compound precipitates in formulation
Solubility limit exceeded.
Increase the proportion of co-solvent or solubilizing agent. Gently warm the solution during preparation (ensure compound stability). Evaluate a different vehicle system.[3]
High viscosity of formulation
High concentration of polymers or certain co-solvents.
Use a lower concentration of the viscosity-enhancing excipient. Switch to a less viscous co-solvent.[3]
Inconsistent in vivo results
Poor bioavailability due to precipitation at the injection site or in the GI tract.
For oral formulations, consider a lipid-based system. For IV formulations, ensure the vehicle is robust enough to prevent precipitation upon dilution with blood.[3]
Unexpected toxicity
Vehicle-related toxicity or off-target effects of the compound.
Run a vehicle-only toxicity study. Re-evaluate the MTD.
References
ResearchGate: What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
PubMed: Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. [Link]
MDPI: In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial. [Link]
PPD: Preclinical Studies in Drug Development. [Link]
ICON plc: The Ultimate Guide to Preclinical IND Studies. [Link]
National Cancer Institute: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
Springer: Formulating Poorly Water Soluble Drugs. [Link]
ACS Publications: Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position. [Link]
PMC: Quinazoline derivatives: synthesis and bioactivities. [Link]
PMC: In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]
PubMed: Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. [Link]
ResearchGate: Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. [Link]
AMSBIO: Preclinical research strategies for drug development. [Link]
MDPI: Designing an In Vivo Preclinical Research Study. [Link]
PubMed: Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. [Link]
PMC: Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. [Link]
PMC: Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. [Link]
PMC: Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. [Link]
Application Notes & Protocols: Formulation Strategies for Poorly Soluble 4-oxo-4H-quinolizine Compounds
Abstract The 4-oxo-4H-quinolizine scaffold is an emerging pharmacophore showing promise across a range of biological targets.[1][2] A significant hurdle in the development of these compounds is their characteristically p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 4-oxo-4H-quinolizine scaffold is an emerging pharmacophore showing promise across a range of biological targets.[1][2] A significant hurdle in the development of these compounds is their characteristically poor aqueous solubility, a factor that can severely limit oral bioavailability and hinder the progression of otherwise promising drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome the solubility challenges associated with 4-oxo-4H-quinolizine derivatives. We will delve into the underlying principles and provide detailed, actionable protocols for several key enabling technologies, including salt formation, amorphous solid dispersions (ASDs), and nanosuspensions.
Understanding the Challenge: Physicochemical Properties of 4-oxo-4H-quinolizine Derivatives
The 4-oxo-4H-quinolizine core is a heterocyclic system with a bridgehead nitrogen atom, which imparts a unique polar, zwitterionic character.[2] While this structure is key to its biological activity, it often contributes to high crystal lattice energy, a primary reason for poor solubility. Before selecting a formulation strategy, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.
Key Pre-formulation Characterization Steps:
pKa Determination: Identifying ionizable groups is crucial for assessing the feasibility of salt formation.
LogP/LogD: Understanding the lipophilicity of the compound helps in selecting appropriate solvents and excipients.
Melting Point & Thermal Analysis (DSC): A high melting point often correlates with high crystal lattice energy and, consequently, low solubility.
Crystallinity (XRPD): Confirming the crystalline nature of the API is a prerequisite for exploring amorphous-based approaches.
Aqueous Solubility: Determining the intrinsic solubility at different pH values provides a baseline for evaluating enhancement strategies.
Strategic Formulation Approaches
A multi-pronged approach is often necessary to successfully formulate poorly soluble compounds. Below, we explore three robust strategies, detailing the science and the practical application for 4-oxo-4H-quinolizine derivatives.
Strategy 1: Salt Formation
For 4-oxo-4H-quinolizine compounds possessing weakly acidic or basic functional groups, salt formation is often the most direct path to enhancing solubility.[3] The conversion of a neutral molecule to a salt introduces ionic character, which can significantly improve its interaction with aqueous media.[4]
Causality of Experimental Choices:
The selection of a suitable counterion is governed by the "pKa rule," which states that for effective salt formation, the pKa difference between the API and the counterion should ideally be greater than two to three units.[3][5] This ensures a complete proton transfer, leading to a stable ionic bond.
Protocol: Salt Screening for a Weakly Basic 4-oxo-4H-quinolizine Derivative
Counterion Selection: Based on the pKa of the weakly basic API, select a panel of pharmaceutically acceptable acids with a pKa at least 2 units lower. Common choices include hydrochloride, mesylate, hydrobromide, acetate, and fumarate.[3]
Solvent Selection: Choose a solvent system in which the free base has moderate solubility but the resulting salt is expected to be less soluble, promoting crystallization. Common solvents include ethanol, isopropanol, and acetone.
Stoichiometric Reaction: Dissolve the API in the selected solvent. In a separate vessel, dissolve an equimolar amount of the chosen counterion in the same solvent.
Mixing and Crystallization: Slowly add the counterion solution to the API solution with constant stirring. Observe for precipitation. If no precipitate forms, consider cooling the solution or using an anti-solvent to induce crystallization.
Isolation and Characterization: Isolate the resulting solid by filtration and dry under vacuum. Characterize the new solid form using XRPD, DSC, and solubility testing to confirm salt formation and assess the degree of solubility enhancement.
Strategy 2: Amorphous Solid Dispersions (ASDs)
For compounds where salt formation is not viable or does not provide sufficient solubility enhancement, creating an amorphous solid dispersion (ASD) is a powerful alternative.[6] This technique involves dispersing the crystalline API into a polymer matrix in an amorphous, high-energy state.[6][7] This amorphous form has a higher metastable energy state compared to the crystalline form, which enhances its solubility and dissolution rate.[6]
Causality of Experimental Choices:
The choice of polymer is critical for the physical stability of the ASD. The polymer stabilizes the amorphous API by inhibiting crystal nucleation and growth.[6] Key factors in polymer selection include its glass transition temperature (Tg), miscibility with the drug, and its ability to form strong interactions (e.g., hydrogen bonds) with the API.[8]
Protocol: Preparation of an ASD via Spray Drying
Excipient Selection: Choose a suitable polymer with a high Tg, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or specific grades of copovidone.[9][10]
Solvent System: Identify a common solvent system that can dissolve both the 4-oxo-4H-quinolizine API and the selected polymer.
Solution Preparation: Prepare a solution containing the API and polymer at a predetermined ratio (e.g., 10-50% drug loading).
Spray Drying: Process the solution through a spray dryer. Key parameters to optimize include inlet temperature, solution feed rate, and atomization gas flow. The goal is to rapidly evaporate the solvent, "trapping" the API in its amorphous state within the polymer matrix.[11]
Secondary Drying: Collect the resulting powder and subject it to secondary drying under vacuum to remove any residual solvent.
Characterization: The resulting ASD must be thoroughly characterized to confirm its amorphous nature and assess its stability.[12]
XRPD: Absence of sharp peaks indicates an amorphous state.[13]
mDSC: A single Tg is indicative of a miscible system.[8][13]
Dissolution Testing: Perform dissolution testing to quantify the improvement in solubility and dissolution rate compared to the crystalline API.[14]
Strategy 3: Nanosuspensions
Nanosuspension technology involves reducing the particle size of the API to the sub-micron range.[15] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[16] The increase in surface area, as described by the Noyes-Whitney equation, leads to a significant increase in dissolution velocity.[17]
Causality of Experimental Choices:
The preparation of a stable nanosuspension requires the use of stabilizers (surfactants and/or polymers) that adsorb onto the surface of the drug nanoparticles, preventing their agglomeration.[18] The choice of stabilizer is critical to the long-term stability of the nanosuspension.
Protocol: Preparation of a Nanosuspension via Wet Milling
Formulation: Prepare a slurry of the micronized 4-oxo-4H-quinolizine API in an aqueous medium containing a suitable stabilizer (e.g., poloxamers, polysorbates, or cellulosic polymers).
Milling: Introduce the slurry into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
Particle Size Reduction: Operate the mill at a high speed for a specified duration. The high-energy collisions between the beads and the drug particles lead to particle size reduction.
Monitoring: Periodically sample the suspension and measure the particle size distribution using laser diffraction or dynamic light scattering until the desired particle size (typically < 500 nm) is achieved.
Separation: Separate the nanosuspension from the grinding media.
Characterization:
Particle Size and Zeta Potential: Confirm the particle size distribution and measure the zeta potential to assess the stability of the suspension.
Dissolution Testing: Evaluate the dissolution rate of the nanosuspension, which is expected to be significantly faster than the unmilled API.[19]
Data Presentation and Comparison
To aid in the selection of the most appropriate formulation strategy, the following table summarizes the potential outcomes for a hypothetical 4-oxo-4H-quinolizine compound.
Requires an ionizable group, potential for hygroscopicity.
10-100 fold
Amorphous Solid Dispersion
Applicable to a wide range of compounds, significant solubility enhancement.
Physical instability (recrystallization), potential for chemical degradation at high processing temperatures.
100-1000 fold
Nanosuspension
Applicable to compounds with very low solubility, rapid dissolution.
Physical instability (particle growth), potential for contamination from milling media.
Dependent on dissolution rate enhancement
Visualization of Workflows
Experimental Workflow for Formulation Strategy Selection
Caption: Decision workflow for selecting a suitable formulation strategy.
Mechanism of Solubility Enhancement by ASD
Caption: How ASDs disrupt the crystal lattice to increase solubility.
Conclusion
Overcoming the poor solubility of 4-oxo-4H-quinolizine compounds is a critical step in their development as therapeutic agents. A systematic approach, beginning with thorough physicochemical characterization, allows for the rational selection of an appropriate formulation strategy. Salt formation, amorphous solid dispersions, and nanosuspensions are all powerful, validated techniques that can significantly enhance solubility and improve the chances of clinical success. The protocols and principles outlined in this guide provide a solid foundation for formulation scientists to tackle these challenging but promising molecules.
References
Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available at: [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Available at: [Link]
Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing). Available at: [Link]
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Available at: [Link]
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
Nanosuspensions for the Formulation of Poorly Soluble Drugs | Request PDF - ResearchGate. Available at: [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. Available at: [Link]
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. Available at: [Link]
Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science Publishers. Available at: [Link]
ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS - PEXACY International Journal of Pharmaceutical Science. Available at: [Link]
The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation - The University of Texas at Austin. Available at: [Link]
Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. Available at: [Link]
Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review - International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). Available at: [Link]
Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - Advanced Pharmaceutical Bulletin. Available at: [Link]
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. Available at: [Link]
Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration | American Pharmaceutical Review. Available at: [Link]
Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability - Agno Pharma. Available at: [Link]
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic. Available at: [Link]
Characterization of amorphous solid dispersions - National Open Access Monitor, Ireland. Available at: [Link]
NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Available at: [Link]
Oral lipid drug delivery system for poor water soluble drugs | PPTX - Slideshare. Available at: [Link]
Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed. Available at: [Link]
Characterization of amorphous solid dispersions: An update - Sci-Hub. Available at: [Link]
Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1 - Crystal Pharmatech. Available at: [Link]
Characterization of amorphous solid dispersions - Kinam Park. Available at: [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
Excipients for Amorphous Solid Dispersions | Request PDF - ResearchGate. Available at: [Link]
Dissolution Testing For Tablets - Teledyne Labs. Available at: [Link]
Acidic & Basic Salt Solutions | Definition, Uses & Examples - Lesson - Study.com. Available at: [Link]
Bulk Flow Optimisation of Amorphous Solid Dispersion Excipient Powders through Surface Modification - PMC. Available at: [Link]
7.8: Acid-Base Properties of Salts - Chemistry LibreTexts. Available at: [Link]
Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed. Available at: [Link]
Why salt formation of weak acid increases the drug solubility? - ResearchGate. Available at: [Link]
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
Developing a robust dissolution method for low-dose formulations - Recipharm. Available at: [Link]
4-oxo-4H-quinolizine-1-carbonitrile - Chemical Synthesis Database. Available at: [Link]
Strategic Derivatization of Ethyl 4-oxo-4H-quinolizine-2-carboxylate: A Modular Approach for Compound Library Synthesis
An Application Note for Medicinal and Synthetic Chemists Abstract: The 4-oxo-4H-quinolizine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, in...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Medicinal and Synthetic Chemists
Abstract:
The 4-oxo-4H-quinolizine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial and anti-inflammatory properties.[1][2][3] This application note provides a detailed guide for the strategic derivatization of Ethyl 4-oxo-4H-quinolizine-2-carboxylate, a versatile starting material for the synthesis of diverse compound libraries. We present validated protocols for two primary diversification strategies: (1) functionalization of the C-2 ethyl ester via aminolysis to generate a library of carboxamides, and (2) modification of the quinolizine core at the C-8 position via aromatic nucleophilic substitution. These modular approaches allow for the rapid generation of novel analogues for screening in drug discovery programs.
Introduction: The Quinolizine Scaffold in Drug Discovery
The quinolizine ring system, a nitrogen-containing heterocyclic compound, is a structural motif found in numerous biologically active molecules.[4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for targeting specific protein-ligand interactions. Derivatives have shown potent activity against various bacterial strains, including quinolone-resistant MRSA, highlighting their potential to address the challenge of antimicrobial resistance.[2][3]
The generation of compound libraries from a common core is a cornerstone of modern drug discovery. By systematically modifying a central scaffold, researchers can explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). Ethyl 4-oxo-4H-quinolizine-2-carboxylate is an ideal starting point for such efforts due to the presence of multiple, orthogonally reactive sites. The C-2 ethyl ester provides a reliable handle for introducing diversity, while the quinolizine core itself can be functionalized through various synthetic methodologies.[6]
This guide details two field-proven workflows for derivatization, enabling research teams to efficiently generate libraries of novel quinolizine analogues.
Strategic Overview for Library Synthesis
Our library synthesis strategy is based on a modular approach, beginning with the central precursor, Ethyl 4-oxo-4H-quinolizine-2-carboxylate. Two primary diversification points are exploited: the C-2 ester and the C-8 position on the aromatic ring. This allows for the creation of a matrix of compounds where both points of diversity are explored.
Figure 1: Overall workflow for the modular synthesis of a quinolizine derivative library.
Protocol 1: C-2 Carboxamide Library Synthesis via Aminolysis
The ethyl ester at the C-2 position is readily converted to a wide range of carboxamides through direct aminolysis.[6] This reaction is typically high-yielding and tolerates a diverse array of primary and secondary amines, allowing for the introduction of various functional groups, charge states, and steric bulk.
Causality: The conversion of an ester to an amide is a fundamental transformation that significantly impacts a molecule's physicochemical properties. Amides are generally more stable to hydrolysis and can act as both hydrogen bond donors and acceptors, often leading to improved target engagement and pharmacokinetic profiles compared to the parent ester. This one-step functionalization is highly efficient for rapid library generation.[6]
General Protocol for Direct Aminolysis
This protocol describes a general method for the synthesis of 4-oxo-4H-quinolizine-2-carboxamides.
Materials and Reagents:
Ethyl 4-oxo-4H-quinolizine-2-carboxylate
Selected primary or secondary amine (e.g., benzylamine, morpholine, piperidine)
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve Ethyl 4-oxo-4H-quinolizine-2-carboxylate (1.0 eq.) in a minimal amount of DMF.
Add the desired amine (1.5 - 3.0 eq.). The use of excess amine can drive the reaction to completion, especially with less reactive amines.
Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
Cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-oxo-4H-quinolizine-2-carboxamide.
Representative Data for Amide Synthesis
The following table summarizes representative results for the aminolysis reaction with a variety of amines, demonstrating the versatility of the protocol.
Entry
Amine
R-Group
Yield (%)
1
Benzylamine
-CH₂Ph
85
2
Morpholine
-C₄H₈O
92
3
Piperidine
-C₅H₁₀
88
4
Aniline
-Ph
75
5
Cyclopropylamine
-cPr
81
Yields are based on published procedures and are representative for this class of reaction.[6]
Protocol 2: C-8 Core Functionalization via Nucleophilic Aromatic Substitution
For this protocol, a precursor with a suitable leaving group at the C-8 position, such as 8-chloro-ethyl-4-oxo-4H-quinolizine-2-carboxylate, is required. This precursor can be synthesized through established multi-step routes. The C-8 chloro group can then be displaced by various nucleophiles, particularly cyclic amines, in an aromatic nucleophilic substitution (SₙAr) reaction.[2]
Causality: Modification of the quinolizine core is a powerful strategy for modulating biological activity. Structure-activity relationship studies on related quinolone antibacterials have shown that the substituent at the equivalent position (C-7) plays a critical role in determining antibacterial potency and spectrum by interacting directly with the DNA gyrase enzyme.[2] Therefore, introducing diversity at the C-8 position of the quinolizine scaffold is a rational approach to discovering novel and potent antibacterial agents.[3]
Figure 2: Key components of the C-8 SₙAr functionalization reaction.
General Protocol for C-8 Nucleophilic Substitution
This protocol outlines the substitution of the 8-chloro group with a cyclic amine.
Materials and Reagents:
8-Chloro-ethyl-4-oxo-4H-quinolizine-2-carboxylate (or related C-8 halogenated precursor)
Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)
Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)
Water
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of 8-chloro-ethyl-4-oxo-4H-quinolizine-2-carboxylate (1.0 eq.) in DMF, add the selected amine (1.2-2.0 eq.) and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
Heat the mixture to 80-140 °C. The reaction is often slower than aminolysis and may require higher temperatures.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with water, which may cause the product to precipitate. If a precipitate forms, it can be collected by filtration.
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
Wash the combined organic extracts with water and then brine to remove residual DMF and salts.
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude material via silica gel chromatography to yield the C-8 substituted product.
Self-Validation and Trustworthiness: The success of each protocol can be validated through standard analytical techniques. The consumption of starting material and formation of a new, single major product spot by TLC provides initial confirmation. Final product identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the integrity of the compound library.
Conclusion and Outlook
The protocols detailed in this application note provide a robust and efficient framework for the synthesis of diverse libraries based on the Ethyl 4-oxo-4H-quinolizine-2-carboxylate scaffold. By leveraging straightforward aminolysis at the C-2 position and nucleophilic substitution at the C-8 position, researchers can rapidly generate a multitude of analogues. This modular approach enables a systematic exploration of the chemical space around the quinolizine core, facilitating the identification of new leads with optimized pharmacological profiles for various therapeutic areas, particularly in the development of next-generation antibacterial agents.
References
MDPI. (2023). Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. Available at: [Link]
ResearchGate. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Available at: [Link]
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]
ResearchGate. (2018). Pharmacological Potential of Qninoline Derivatives. Available at: [Link]
Amanote Research. Synthesis of Quinolizine Derivatives. XXIII.. Available at: [Link]
PMC. (2014). Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. Available at: [Link]
PMC. (2017). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Available at: [Link]
Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]
Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]
ACS Publications. (2016). Synthesis of Quinolines: A Green Perspective. Available at: [Link]
ACS Publications. (2001). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg 2+ Selective, Fluorescent Indicators. Available at: [Link]
PMC. (2019). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. Available at: [Link]
Journal of the Chilean Chemical Society. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Available at: [Link]
ACS Publications. (2002). Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position. Available at: [Link]
PubMed. (2002). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Available at: [Link]
Scaling up production of Ethyl 4-oxo-4H-quinolizine-2-carboxylate in batch reactors
An Application Note by Senior Application Scientists Topic: Scalable Batch Production of Ethyl 4-oxo-4H-quinolizine-2-carboxylate Audience: Chemical Engineers, Process Chemists, and Drug Development Professionals Executi...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note by Senior Application Scientists
Topic: Scalable Batch Production of Ethyl 4-oxo-4H-quinolizine-2-carboxylate
Audience: Chemical Engineers, Process Chemists, and Drug Development Professionals
Executive Summary
The 4-oxo-4H-quinolizine scaffold is a privileged pharmacophore, demonstrating potent broad-spectrum antimicrobial activity against CDC Category A and B pathogens, including Burkholderia pseudomallei and methicillin-resistant Staphylococcus aureus (MRSA) . As drug development programs advance into clinical phases, the demand for high-purity intermediates like Ethyl 4-oxo-4H-quinolizine-2-carboxylate increases exponentially. This application note details a self-validating, thermodynamically controlled scale-up protocol from bench (100 g) to kilo-lab (5 kg) using jacketed batch reactors.
Mechanistic Causality & Reaction Design
The synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate relies on a Horner-Wittig-type coupling of heteroaromatic aldehydes (e.g., 2-pyridyl derivatives) with phosphono succinates, followed by a thermally driven intramolecular cyclization .
At the bench scale, sodium hydride (NaH) is frequently used to deprotonate the phosphonate. However, at the pilot scale, the evolution of explosive hydrogen gas in a closed batch reactor presents a catastrophic safety risk. Furthermore, uncontrolled alkyne or phosphonate substrate addition often leads to multi-substituted byproducts . To resolve this, our scaled protocol replaces NaH with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU maintains the required basicity for deprotonation without gas evolution, while its solubility in 2-methyltetrahydrofuran (MeTHF) ensures homogeneous kinetics.
Fig 1. Batch scale-up workflow for Ethyl 4-oxo-4H-quinolizine-2-carboxylate synthesis.
Thermodynamic Bottlenecks in Scale-Up
As the reaction scales from 1 L to 50 L, the surface-area-to-volume (
A/V
) ratio of the reactor decreases drastically. The deprotonation of the phosphono succinate is highly exothermic. If the dosing rate of DBU exceeds the heat removal capacity of the reactor jacket, local hot spots will form, leading to the thermal degradation of the aldehyde and polymerization. Consequently, mass transfer (agitation) and heat transfer (jacket cooling) must dictate the kinetic dosing rate.
Fig 2. Interdependency of thermodynamic and kinetic parameters during batch reactor scale-up.
Self-Validating Batch Protocol (5 kg Scale)
The following protocol is designed for a 50 L Hastelloy jacketed batch reactor equipped with an overhead pitched-blade turbine and a Distributed Control System (DCS).
Phase 1: Reactor Priming & Reagent Loading
Causality: Phosphono succinates are highly sensitive to hydrolysis. Trace water in the solvent will prematurely hydrolyze the ester, killing the Horner-Wittig coupling.
Step 1: Inert the 50 L reactor with three vacuum/nitrogen purge cycles.
Step 2: Charge the reactor with 25 L of anhydrous MeTHF, followed by 5.0 kg of the heteroaromatic aldehyde and 1.05 equivalents of the phosphono succinate.
Self-Validation Checkpoint: Withdraw a 5 mL sample and perform a Karl Fischer (KF) titration. Do not proceed unless the water content is
≤0.05%
. If
>0.05%
, add molecular sieves or distill a portion of the solvent to dry.
Phase 2: Controlled Horner-Wittig Coupling
Causality: The addition of DBU initiates the exothermic deprotonation. Dosing must be strictly governed by the internal temperature (
Tint
) to prevent thermal runaway.
Step 1: Set the jacket temperature (
Tj
) to 10°C and agitation to 90 rpm.
Step 2: Initiate dosing of DBU (1.2 eq) via a mass flow controller over 240 minutes.
Self-Validation Checkpoint: Interlock the mass flow controller with the
Tint
thermocouple via the DCS. Program the system to automatically halt DBU dosing if
Tint≥25∘C
. Dosing may only resume once
Tint
drops below 20°C.
Phase 3: Intramolecular Thermal Cyclization
Causality: The intermediate formed from the Horner-Wittig coupling requires significant thermal energy to overcome the activation barrier for cyclization onto the pyridine nitrogen.
Step 1: Once DBU dosing is complete and
Tint
stabilizes, ramp
Tj
to 80°C at a rate of 1°C/min.
Step 2: Maintain
Tint
at 78–80°C for a minimum of 6.5 hours under reflux.
Self-Validation Checkpoint: After 6 hours, withdraw a sample for HPLC analysis (254 nm). Do not proceed to cooling until the peak area of the uncyclized intermediate is
<1.0%
. If
>1.0%
, extend heating in 1-hour increments.
Phase 4: Crystallization & Isolation
Causality: Rapid cooling causes supersaturation spikes, forcing the product to "oil out" (liquid-liquid phase separation) rather than crystallize. This traps DBU-salts and severely degrades final purity.
Step 1: Implement a linear cooling ramp of -10°C/hr from 80°C down to 5°C.
Step 2: Hold the slurry at 5°C for 2 hours to maximize crystal growth.
Self-Validation Checkpoint: Sample the mother liquor. Proceed to filtration only if the supernatant concentration of Ethyl 4-oxo-4H-quinolizine-2-carboxylate is
<5 mg/mL
(via quantitative HPLC).
Step 3: Filter the slurry via a Nutsche filter dryer, wash with 5 L of cold (5°C) MeTHF, and dry under vacuum at 45°C until constant weight.
Quantitative Scale-Up Metrics
The table below summarizes the critical process parameters and outcomes as the reaction was scaled from a 100 g benchtop proof-of-concept to a 5 kg kilo-lab campaign. Note the necessary extension of dosing and cyclization times to accommodate the reduced heat transfer coefficient (
U
) at scale.
Process Parameter
Bench Scale (100 g)
Pilot Scale (1 kg)
Kilo-Lab Scale (5 kg)
Reactor Type
1 L Glass Flask
10 L Jacketed Glass
50 L Hastelloy
Agitation Speed
Magnetic, 400 rpm
Overhead, 150 rpm
Overhead, 90 rpm
Base Dosing Time
30 mins
120 mins
240 mins
Max Exotherm (
ΔT
)
+4 °C
+8 °C
+12 °C
Cyclization Time
4.0 hours
5.5 hours
6.5 hours
Isolated Yield
82.4%
79.1%
81.3%
HPLC Purity (Area %)
99.1%
98.8%
99.2%
References
Google Patents (US10155021B2)
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxylate: the Horner-Wittig reaction of heteroaromatic aldehydes with phosphono succinates
ResearchGate / Chemical Literature
URL:[Link]
One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy
ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Improving reaction yield in Ethyl 4-oxo-4H-quinolizine-2-carboxylate synthesis
Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most common bottlenecks encountered during the synthesis of the 4-oxo-4H-quinolizine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most common bottlenecks encountered during the synthesis of the 4-oxo-4H-quinolizine core. This scaffold is notoriously challenging due to the highly polarized, zwitterionic nature of the nitrogen atom at the ring junction[1].
The most robust and atom-economical approach for synthesizing Ethyl 4-oxo-4H-quinolizine-2-carboxylate utilizes a one-pot Stobbe condensation of 2-pyridinecarbaldehyde with diethyl succinate, followed by an intramolecular cyclization[2].
Mechanistic Workflow
Mechanistic pathway of one-pot Stobbe condensation and cyclization.
Troubleshooting & FAQs
Q1: Why is my overall yield consistently below 40% despite complete consumption of the starting aldehyde?Diagnostic Causality: The Stobbe condensation is highly sensitive to the choice of base. If you are using a nucleophilic base (such as Sodium Ethoxide or Sodium Hydroxide), you are likely inducing competing saponification or transesterification of the diethyl succinate. This premature hydrolysis forms a diacid intermediate that lacks the electrophilicity required to undergo the final ring closure.
Actionable Solution: Switch to a sterically hindered, non-nucleophilic base like Potassium tert-butoxide (t-BuOK). This ensures quantitative enolate formation without attacking the ester carbonyls. Furthermore, ensure your 2-pyridinecarbaldehyde is freshly distilled; it readily oxidizes in air to picolinic acid, which poisons the base catalyst.
Q2: The reaction stalls at the intermediate stage. How do I force the intramolecular cyclization?Diagnostic Causality: The initial condensation forms an olefinic half-ester (Node C in the diagram above). The subsequent cyclization requires the pyridine nitrogen to attack the ester carbonyl. Because esters are relatively poor electrophiles, the activation energy for this ring closure is high.
Actionable Solution: Introduce a chemical dehydrating agent and cyclization promoter. Adding Acetic Anhydride (Ac₂O) to the reaction mixture before the heating phase transiently forms a highly reactive mixed anhydride, significantly lowering the activation barrier for the nitrogen nucleophile.
Q3: During column chromatography, my product streaks heavily, resulting in poor isolated yields. How can I fix this?Diagnostic Causality: Quinolizin-4-ones possess a highly polarized, zwitterionic character due to the nitrogen atom situated at the ring junction[1]. This causes intense secondary dipole interactions with the acidic silanol groups (-SiOH) on standard silica gel, leading to severe tailing.
Actionable Solution: You must neutralize the stationary phase. Pre-treat your silica gel by slurrying it in your starting eluent containing 1-2% Triethylamine (Et₃N). This caps the acidic silanol sites, allowing the zwitterionic product to elute as a tight, uniform band.
Quantitative Yield Optimization Data
To illustrate the impact of these variables, the following table summarizes the optimization of reaction parameters for the synthesis of the target carboxylate.
Base / Solvent System
Cyclization Promoter
Temp (°C)
Observed Yield (%)
Primary Failure Mode / Mechanistic Note
NaOEt / EtOH
None
78 (Reflux)
25 - 35
Competing ester hydrolysis; high diacid formation.
NaH / THF
None
65 (Reflux)
45 - 50
Incomplete cyclization due to low thermal energy.
t-BuOK / t-BuOH
None
82 (Reflux)
55 - 60
Moderate conversion; stalls at Stobbe intermediate.
t-BuOK / Toluene
Acetic Anhydride
110 (Reflux)
75 - 85
Optimal zwitterion formation and rapid dehydration.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical observations match the expected diagnostic markers.
Step 1: Enolate Formation
In an oven-dried, argon-flushed 100 mL round-bottom flask, suspend Potassium tert-butoxide (1.2 equiv, 13.4 mmol) in 20 mL of anhydrous toluene.
Cool the suspension to 0 °C using an ice bath.
Add diethyl succinate (1.1 equiv, 12.3 mmol) dropwise over 5 minutes.
Validation Check: The mixture will transition from a white suspension to a slightly cloudy, pale-yellow solution, confirming successful enolate generation.
Step 2: Stobbe Condensation
Slowly add freshly distilled 2-pyridinecarbaldehyde (1.0 equiv, 11.2 mmol) to the enolate solution over 15 minutes.
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Validation Check: Perform a TLC (Hexane:EtOAc 7:3). The starting aldehyde (UV active, R_f ~0.6) must completely disappear. A new, highly polar spot (the half-ester intermediate) will appear near the baseline (R_f ~0.1).
Step 3: Intramolecular Cyclization
Add Acetic Anhydride (1.5 equiv, 16.8 mmol) directly to the reaction mixture.
Attach a reflux condenser and heat the mixture to 110 °C for 4 to 6 hours.
Validation Check: The solution will darken significantly to a deep red/brown. On TLC, a new spot will appear at R_f ~0.4. Crucially, this spot will exhibit strong, bright fluorescence under 365 nm UV light, confirming the formation of the extended conjugated quinolizine system[3].
Step 4: Quench and Extraction
Cool the mixture to room temperature.
Carefully quench by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Causality: Maintaining a slightly basic pH prevents the hydrolysis of the newly formed ethyl ester moiety.
Extract the aqueous phase with Dichloromethane (3 x 30 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 5: Purification
Prepare a flash chromatography column using silica gel pre-treated with 1% Et₃N in Hexane.
Load the crude mixture and elute using a gradient of Hexane to 1:1 Hexane/Ethyl Acetate.
Pool the fluorescent fractions and remove the solvent to yield the pure Ethyl 4-oxo-4H-quinolizine-2-carboxylate as a solid.
References
Bui, Hue T. B., et al. "Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives." Synthetic Communications, vol. 45, no. 24, 2015, pp. 2861-2868. Taylor & Francis. URL:[Link]
Kulkarni, M. R., & Gaikwad, N. D. "Recent advances towards the synthesis of 4H-quinolizin-4-one." Tetrahedron, vol. 76, no. 51, 2020, 131409. Elsevier. URL:[Link]
Yokota, K., et al. "Synthesis of Quinolizino[3,2-a]quinolizine Derivatives and Their Fluorescence." Heterocycles, vol. 75, no. 3, 2008, pp. 649-658. The Japan Institute of Heterocyclic Chemistry. URL:[Link]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Ethyl 4-oxo-4H-quinolizine-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Ethyl 4-oxo-4H-quinolizine-2-carboxylate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Ethyl 4-oxo-4H-quinolizine-2-carboxylate .
This compound presents a classic "brick dust" solubility challenge. Unlike "grease ball" molecules (which are highly lipophilic but have low melting points), this compound's poor aqueous solubility is driven primarily by its rigid, planar quinolizine-4-one core. This planarity facilitates strong intermolecular
π
π
stacking in the solid state, resulting in a high crystal lattice energy that resists dissolution in both aqueous and organic media.
Part 1: Physicochemical Profiling & Solubility Barriers
Before troubleshooting, it is critical to understand the thermodynamic and structural parameters dictating the behavior of your compound.
Table 1: Physicochemical Profile of Ethyl 4-oxo-4H-quinolizine-2-carboxylate
ParameterCharacteristic / ValueMechanistic Impact on FormulationCore StructureQuinolizine-4-oneHighly planar aromatic system drives strong
π
π
stacking and high lattice energy.Ionizability (pKa)Neutral at physiological pHThe nitrogen lone pair is delocalized into the conjugated carbonyl system, rendering it non-basic. Precludes salt formation.LipophilicityEstimated LogP ~2.5 - 3.5Moderate-to-high hydrophobicity drives the exclusion of water molecules from the solvation shell.Primary BarrierHigh Crystal Lattice EnergyRequires high-energy thermodynamic disruption (e.g., amorphization or complexation) rather than simple pH adjustment.
Part 2: Diagnostic Q&A (Troubleshooting Experimental Failures)
Q1: I have tried adjusting the pH of my formulation buffer from 1.2 to 7.4, but the compound remains completely insoluble. Why is pH modification failing?
Causality: You are likely treating the molecule as a standard basic amine. However, the nitrogen in the 4-oxo-4H-quinolizine ring is part of a conjugated, amide-like resonance system. The nitrogen's lone pair is heavily delocalized into the adjacent carbonyl group and the extended aromatic
π
-system. Because the lone pair is not available to accept a proton, the molecule remains neutral across the physiological pH range.
Solution: Abandon pH adjustment and salt formation strategies. You must rely on techniques that disrupt the crystal lattice or encapsulate the hydrophobic core, such as Amorphous Solid Dispersions (ASDs) or cyclodextrin complexation[1].
Q2: My 10 mM DMSO stock solution precipitates immediately upon a 1:100 dilution into PBS for my in vitro biochemical assays. How do I prevent this?
Causality: This is a failure of kinetic solubility [2]. When you perform a rapid solvent shift from 100% DMSO to 1% DMSO in an aqueous buffer, the local concentration of the drug drastically exceeds its thermodynamic solubility limit. This creates a highly supersaturated state, leading to rapid nucleation and precipitation of the crystalline solid[2].
Solution: You must alter the kinetics of nucleation.
Step-down dilution: Pre-dilute the DMSO stock into an intermediate cosolvent (e.g., PEG400 or Propylene Glycol) before final aqueous dilution.
Buffer Additives: Introduce 0.01% - 0.1% Tween-80 or 0.1% Bovine Serum Albumin (BSA) into your assay buffer prior to adding the compound. These agents act as nucleation inhibitors and micellar solubilizers, stabilizing the metastable supersaturated state long enough to complete your assay[2].
Q3: We need high systemic exposure for in vivo oral PK studies, but standard 0.5% CMC/Tween suspensions yield negligible bioavailability. What is the next step?
Causality: The absorption is strictly dissolution-rate limited. The high lattice energy of the crystalline suspension prevents the drug from dissolving into the gastrointestinal fluids fast enough to be absorbed.
Solution: Transition to an Amorphous Solid Dispersion (ASD) [1]. By dissolving the drug and a polymer (like HPMCAS or PVPVA) in a volatile solvent and rapidly evaporating it, you trap the drug in a high-energy, disordered amorphous state[1]. This removes the lattice energy barrier, providing a thermodynamic driving force that generates temporary supersaturation in the gut, thereby driving absorption [1].
Q4: Can we use cyclodextrins for an intravenous (IV) formulation of this compound?
Causality: Yes. The planar, hydrophobic quinolizine core is geometrically well-suited to fit inside the lipophilic cavity of modified
β
-cyclodextrins.
Solution: Use Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) or Sulfobutylether-
β
-cyclodextrin (Captisol)[3]. The host-guest complexation shields the hydrophobic faces of the molecule from water, significantly increasing apparent aqueous solubility without altering the drug's chemical structure [3].
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, every protocol must include an internal validation step to confirm the physical state of the drug.
Use this protocol to determine the maximum assay concentration before precipitation occurs. [4]
Stock Preparation: Prepare a 10 mM stock of Ethyl 4-oxo-4H-quinolizine-2-carboxylate in 100% LC-MS grade DMSO.
Serial Dilution: Create a 10-point 1:2 serial dilution of the stock in pure DMSO.
Solvent Shift: Add 2
μ
L of each DMSO dilution into 198
μ
L of target assay buffer (e.g., PBS pH 7.4) in a 96-well plate (final DMSO = 1%).
Incubation: Seal the plate and incubate on a plate shaker at 300 rpm for 2 hours at 37°C to allow metastable states to either stabilize or nucleate.
Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to pellet any precipitated "brick dust".
Self-Validation (Quantification): Transfer 50
μ
L of the supernatant to a new plate. Quantify the dissolved compound via LC-MS/MS against a standard curve prepared in 50% Acetonitrile (which ensures complete solubility). The point at which the measured concentration deviates from the theoretical concentration is your kinetic solubility limit[4].
Protocol 2: Preparation and Validation of an Amorphous Solid Dispersion (ASD)
Use this protocol to overcome thermodynamic solubility limits for in vivo dosing.
Matrix Selection: Select Hydroxypropyl methylcellulose acetate succinate (HPMCAS-M) as the polymer matrix. Its amphiphilic nature is excellent for stabilizing planar hydrophobic molecules.
Co-dissolution: Dissolve 100 mg of Ethyl 4-oxo-4H-quinolizine-2-carboxylate and 400 mg of HPMCAS-M (20% drug loading) in 20 mL of a Dichloromethane/Methanol (1:1 v/v) mixture. Ensure the solution is completely clear.
Rapid Evaporation: Transfer the solution to a round-bottom flask and remove the solvent rapidly using a rotary evaporator set to 45°C under high vacuum.
Secondary Drying: Place the resulting thin film in a vacuum desiccator overnight to remove residual solvent.
Milling: Gently scrape and mill the film into a fine powder using a mortar and pestle.
Self-Validation (Solid-State Confirmation): You must confirm amorphization. Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without any sharp Bragg diffraction peaks. If sharp peaks are present, the drug has recrystallized, and the formulation will fail in vivo.
Part 4: Formulation Strategy Visualization
Below is the logical workflow for troubleshooting the solubility of this specific compound based on the assay stage.
Caption: Workflow for troubleshooting solubility barriers of Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
References
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at:[Link]
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at:[Link]
Acta Pharmaceutica Sinica B (PubMed). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Available at:[Link]
Molecules (PMC - NIH). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at:[Link]
Technical Support Center: Optimizing HPLC Mobile Phase for Desloratadine (CAS 100643-71-8) Analysis
Introduction Welcome to the technical support center for the HPLC analysis of Desloratadine. Chemically known as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, Desloratadine is a p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for the HPLC analysis of Desloratadine. Chemically known as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, Desloratadine is a potent, long-acting, non-sedating antihistamine.[3] As the active metabolite of loratadine, its accurate and precise quantification by High-Performance Liquid Chromatography (HPLC) is critical for quality control in pharmaceutical manufacturing and for pharmacokinetic studies.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance in a question-and-answer format to address specific issues you may encounter during method development, optimization, and troubleshooting for Desloratadine analysis.
Section 1: Frequently Asked Questions (FAQs) for Initial Method Setup
This section addresses common questions for setting up a robust initial HPLC method for Desloratadine analysis.
Q1: What is the recommended starting mobile phase for Desloratadine analysis?
A1: A good starting point for reversed-phase HPLC analysis of Desloratadine is a mixture of an organic modifier (like acetonitrile or methanol) and an acidic aqueous buffer. A common mobile phase composition is a combination of acetonitrile and a phosphate buffer at a pH of around 3.0.[5][6] A typical starting ratio would be in the range of 40:60 to 60:40 (v/v) of acetonitrile to buffer. The acidic pH is crucial as Desloratadine is a basic compound with pKa values of approximately 4.4 (pyridine nitrogen) and 9.97 (piperidine nitrogen).[7] At a pH of 3.0, both basic nitrogens will be protonated, leading to a single ionic species and generally better peak shape.
Q2: Which column chemistry is most suitable for Desloratadine?
A2: A C18 (octadecyl-silica) column is the most commonly used and recommended stationary phase for Desloratadine analysis.[6][8] Look for a high-purity, end-capped C18 column to minimize secondary interactions with residual silanols on the silica surface, which can cause peak tailing for basic compounds like Desloratadine. Columns with a particle size of 5 µm are standard for HPLC, while smaller particles (e.g., sub-2 µm) can be used for UHPLC applications to achieve higher efficiency and faster analysis times. A typical column dimension is 250 mm x 4.6 mm.[6]
Q3: What are the typical detection wavelengths for Desloratadine?
A3: Desloratadine has a UV absorbance maximum that allows for detection at several wavelengths. Commonly used wavelengths for UV detection are 247 nm, 280 nm, and 242 nm.[6][8] The choice of wavelength may depend on the specific requirements of your analysis, such as the presence of interfering substances in the sample matrix. It is always recommended to determine the UV spectrum of your Desloratadine standard in the mobile phase to select the optimal wavelength for your specific conditions.
Q4: Should I use isocratic or gradient elution for Desloratadine analysis?
A4: Both isocratic and gradient elution can be used for Desloratadine analysis. For a simple assay of the active pharmaceutical ingredient (API), a well-optimized isocratic method is often sufficient, providing stable and reproducible results.[6] However, if you are analyzing Desloratadine in the presence of its impurities or in a complex matrix, a gradient elution method will likely be necessary to achieve adequate resolution of all components. A gradient method typically involves starting with a lower percentage of the organic solvent and gradually increasing it over the course of the run.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during Desloratadine HPLC analysis.
Problem: Poor Peak Shape (Tailing)
Q: My Desloratadine peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like Desloratadine. The primary cause is often secondary interactions between the protonated amine groups of Desloratadine and negatively charged residual silanol groups on the silica-based stationary phase.[9] Here is a systematic approach to troubleshoot and resolve peak tailing:
Step-by-Step Troubleshooting for Peak Tailing:
Verify and Adjust Mobile Phase pH:
Cause: If the mobile phase pH is too high (e.g., > 4), a significant portion of the silanol groups on the column packing can be ionized, leading to strong ionic interactions with the protonated Desloratadine.
Solution: Ensure your buffer is at a low pH, typically between 2.5 and 3.5. This protonates the silanol groups, minimizing secondary interactions. Use a phosphate buffer as it provides good buffering capacity in this pH range.[5][6]
Use a High-Purity, End-Capped Column:
Cause: Older or lower-quality C18 columns may have a higher concentration of accessible, un-capped silanol groups.
Solution: Switch to a modern, high-purity, and fully end-capped C18 column. These columns are specifically designed to minimize silanol activity and are better suited for the analysis of basic compounds.
Incorporate a Competing Base:
Cause: Even with a good column and low pH, some residual silanol interactions may persist.
Solution: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5% (v/v). The TEA will preferentially interact with the active silanol sites, masking them from the Desloratadine analyte and improving peak shape.
Check for Column Overload:
Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
Solution: Reduce the injection volume or the concentration of your sample and re-inject.
Ensure Proper Dissolution of the Sample:
Cause: If the sample is not fully dissolved or if the injection solvent is significantly stronger than the mobile phase, it can lead to poor peak shape.
Solution: Ensure your sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase. Ideally, dissolve your sample in the mobile phase itself.
Logical Workflow for Troubleshooting Peak Tailing:
Caption: Decision tree for troubleshooting Desloratadine peak tailing.
Problem: Insufficient Resolution
Q: I am not getting enough separation between Desloratadine and its related substances. How can I improve the resolution?
A: Achieving adequate resolution is a key requirement for a reliable analytical method, as defined by USP General Chapter <621> Chromatography.[10][11] Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you can systematically adjust these parameters.
Strategies for Improving Resolution:
Parameter to Modify
How to Modify
Expected Effect on Resolution
Considerations
Selectivity (α)
Change the organic modifier (e.g., from acetonitrile to methanol or a mixture).
Can significantly alter the elution order and spacing of peaks.
Methanol is more viscous and will generate higher backpressure.
Adjust the mobile phase pH.
Changes the ionization state of Desloratadine and some impurities, altering their retention and selectivity.
Ensure the new pH is within the stable range of your column (typically pH 2-8 for silica-based columns).
Change the buffer type or concentration.
Can influence secondary interactions and selectivity.
Ensure the buffer is soluble in the mobile phase.
Retention Factor (k)
Decrease the percentage of the organic modifier in the mobile phase.
Increases retention time and can improve resolution for early eluting peaks.
May lead to excessively long run times and broader peaks.
Efficiency (N)
Use a longer column or a column with a smaller particle size.
Increases the number of theoretical plates, leading to sharper peaks and better resolution.
Will increase backpressure. A UHPLC system may be required for sub-2 µm particles.
Decrease the flow rate.
Allows for better mass transfer, leading to narrower peaks and improved resolution.
Increases analysis time.
Experimental Protocol for Optimizing Resolution:
Baseline Experiment: Run your current method and record the resolution between Desloratadine and the critical impurity pair.
Modify Selectivity:
Prepare a new mobile phase where acetonitrile is replaced with methanol at a concentration that gives a similar retention time for Desloratadine.
Inject your sample and evaluate the resolution.
If resolution is not yet optimal, systematically adjust the mobile phase pH by ± 0.2 units and observe the impact on selectivity.
Optimize Retention:
Once you have selected the best organic modifier and pH for selectivity, fine-tune the retention by adjusting the organic modifier concentration by ± 2-5%.
Enhance Efficiency:
If further improvement is needed, consider reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) or switching to a longer column (e.g., 150 mm to 250 mm).
Problem: Unstable Retention Times
Q: The retention time for Desloratadine is drifting between injections. What could be the cause and how can I stabilize it?
A: Retention time stability is crucial for accurate peak identification and quantification. Drifting retention times can be caused by several factors related to the HPLC system, mobile phase, or column.
Troubleshooting Guide for Retention Time Instability:
Check for Leaks:
Cause: A leak in the system will cause a drop in pressure and a corresponding increase in retention times.
Solution: Systematically check all fittings from the pump to the detector for any signs of leakage.
Ensure Proper Column Equilibration:
Cause: If the column is not fully equilibrated with the mobile phase before the first injection, you will see a gradual drift in retention times (usually to shorter times) over the first few runs.
Solution: Always allow sufficient time for column equilibration. For reversed-phase chromatography, flushing the column with 10-20 column volumes of the mobile phase is typically adequate.
Verify Mobile Phase Preparation:
Cause: Inaccurate preparation of the mobile phase, especially the buffer concentration or pH, can lead to inconsistent retention. Evaporation of the more volatile organic component can also cause a gradual increase in retention times.
Solution: Prepare fresh mobile phase daily. Ensure all components are accurately measured. Keep the mobile phase reservoir covered to minimize evaporation. If you are using an online mixing system, ensure the proportioning valves are functioning correctly.
Control Column Temperature:
Cause: Fluctuations in the ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
Solution: Use a column oven to maintain a constant and controlled temperature (e.g., 30 °C or 35 °C).[12][13] This will ensure reproducible retention times.
Section 3: Advanced Method Optimization
Q: How can I improve the sensitivity of my method for detecting low-level impurities of Desloratadine?
A: To improve sensitivity, you need to increase the signal-to-noise ratio (S/N). This can be achieved by:
Optimizing the Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for the impurity of interest, which may be different from that of Desloratadine.
Increasing the Injection Volume: A larger injection volume will increase the peak height of the impurities. Be cautious of potential peak distortion due to column overload or injection solvent effects.
Using a More Sensitive Detector: A diode-array detector (DAD) or a mass spectrometer (MS) will offer higher sensitivity and selectivity compared to a standard UV detector.
Reducing Baseline Noise: Ensure the mobile phase is properly degassed and of high purity. A clean column and flow cell will also contribute to a quieter baseline.
Conclusion
A robust and reliable HPLC method for Desloratadine is achievable through a systematic approach to method development and troubleshooting. By understanding the chemical properties of Desloratadine and the fundamental principles of chromatography, you can effectively address common challenges such as poor peak shape, insufficient resolution, and unstable retention times. This guide provides a framework for optimizing your mobile phase and other chromatographic parameters to ensure high-quality, reproducible results.
References
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
Bebić, J., et al. (2008). Acidity constants of loratadine and desloratadine in water and in the... ResearchGate. [Link]
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
Zupančič, Š., et al. (2019, September 8). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. ADMET and DMPK. [Link]
Technical Support Center: Handling & Stability of 4-Oxo-4H-quinolizine-2-carboxylic Acid Ethyl Ester
Welcome to the Technical Support Center for the synthesis, isolation, and handling of 4-oxo-4H-quinolizine-2-carboxylic acid ethyl ester . As a critical intermediate and scaffold in pharmaceutical chemistry (often utiliz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis, isolation, and handling of 4-oxo-4H-quinolizine-2-carboxylic acid ethyl ester . As a critical intermediate and scaffold in pharmaceutical chemistry (often utilized in the development of antimicrobial and anticancer agents), this nitrogen-rich heterocyclic ester is highly susceptible to thermal degradation.
This guide is designed for researchers and drug development professionals to diagnose, prevent, and troubleshoot thermal instability issues during experimental workflows.
Module 1: The Knowledge Base – Mechanisms of Thermal Degradation
To prevent degradation, we must first understand the causality behind it. Nitrogen-rich heterocyclic esters exhibit distinct thermal behavior depending on their environmental conditions. When exposed to elevated temperatures, these compounds do not simply "melt"; they undergo complex decomposition pathways[1].
Oxidative Radical Decomposition (In Air): When heated in the presence of oxygen, degradation begins at lower temperature thresholds. The process is driven by a radical mechanism where oxygen interacts with the heated molecule, leading to the emission of volatiles such as NH3, HNCO, CO2, and NOx[2].
Homolytic Cleavage (Inert Atmosphere): Under argon or nitrogen, the compound exhibits higher thermal stability (often stable up to 250 °C before massive mass loss occurs). However, prolonged exposure to moderate heat during synthesis can still induce the homolytic breaking of C–C, C–N, and C–O bonds, resulting in decarboxylation and ring scission[1].
Mechanisms of thermal degradation for quinolizine esters under oxidative vs. inert conditions.
Quantitative Thermal Stability Profile
The following table summarizes the comparative thermal stability metrics for nitrogen-rich heterocyclic esters, illustrating why environmental control is paramount[1],[2].
Parameter
Inert Atmosphere (N2/Ar)
Oxidative Atmosphere (Air/O2)
Initial Decomposition (T5%)
> 250 °C
> 200 °C
Primary Mechanism
Homolytic Cleavage (C-O, C-C)
Radical Oxidative Decomposition
Volatile Byproducts
CO2, HCN, N2
NH3, HNCO, CO2, NOx
Recommended Processing Temp
< 50 °C
< 35 °C
Long-Term Storage Temp
2–8 °C
Not Recommended
Module 2: Diagnostic FAQs & Troubleshooting
Q1: I am losing product yield during rotary evaporation. My HPLC shows new peaks with lower molecular weights. What is happening?A: You are likely observing thermal decarboxylation or ester cleavage. Even if the water bath is set to 50 °C, localized heating combined with the presence of residual oxygen in a standard vacuum setup can initiate the radical decomposition pathway[1].
Solution: Switch to a high-vacuum pump (< 10 mbar) to allow solvent removal at water bath temperatures below 35 °C. Flush the system with argon before breaking the vacuum.
Q2: I need to perform a downstream C–H arylation on the quinolizine core, but thermal transition-metal catalysis is destroying my starting material. What are my options?A: Fused heterocycles with bridgehead nitrogen atoms often undergo unwanted ring-transformation reactions (yielding triazoles or pyridines) under harsh thermal conditions[3].
Solution: Transition to visible-light-promoted photoredox catalysis. Utilizing a photocatalyst like Eosin Y (EY-Na2) under green light (510 nm) allows the arylation to proceed at room temperature, entirely bypassing the thermal activation barrier that destroys the ester[4].
Q3: How can I verify if my stored batch has undergone thermal degradation?A: Degraded batches typically exhibit a color shift (darkening due to polymerization of radical intermediates) and a drop in melting point. Run a Differential Scanning Calorimetry (DSC) scan. A pure, intact heterocyclic ester will show one sharp endothermic peak for the solid–liquid phase transition without mass loss[5]. Broadening of this peak indicates the presence of degradation impurities.
Module 3: Standard Operating Procedures (SOPs)
To guarantee the integrity of 4-oxo-4H-quinolizine-2-carboxylic acid ethyl ester, we employ a self-validating isolation protocol. This protocol ensures that any thermal degradation is immediately detected and isolated before downstream use.
Causality Focus: By strictly controlling the thermal energy input and eliminating oxygen, we prevent the homolytic cleavage of the ester group and the initiation of oxidative radical cascades.
Step-by-Step Methodology:
Reaction Quenching: Upon completion of the synthesis, immediately cool the reaction vessel to 0–5 °C using an ice-water bath under a continuous argon purge. Reasoning: Rapid cooling drops the kinetic energy below the activation threshold for radical formation.
Pre-Evaporation Validation (Self-Validating Step A): Extract a 10 µL aliquot of the organic layer. Dilute in HPLC-grade acetonitrile and run a rapid LC-MS/UV assay. Record the exact peak area ratio of the target ester to an internal standard (e.g., biphenyl).
Solvent Extraction: Perform liquid-liquid extraction using a low-boiling solvent (e.g., Dichloromethane, b.p. 39.6 °C) to minimize the heat required for subsequent evaporation.
Controlled Evaporation: Transfer the organic layer to a rotary evaporator. Set the chiller to -10 °C and the water bath to no higher than 30 °C . Apply high vacuum (< 10 mbar) to strip the solvent.
Inert Gas Backfilling: Once the solvent is removed, do not break the vacuum with ambient air. Backfill the rotary evaporator with Argon. Reasoning: Introducing oxygen to the freshly concentrated, slightly warm solid can trigger surface-level oxidative decomposition[2].
Post-Evaporation Validation (Self-Validating Step B): Re-dissolve a 1 mg sample of the dried solid and run the identical LC-MS/UV assay from Step 2.
Validation Criterion: The peak area ratio must be within ±1.5% of the pre-evaporation value. A variance greater than this indicates thermal degradation occurred during evaporation, necessitating a review of the vacuum efficiency.
Storage: Transfer the validated solid to an amber glass vial, purge with argon, seal with Parafilm, and store at 2–8 °C[6].
Optimized low-temperature isolation workflow to prevent thermal degradation of the ester.
References
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. National Center for Biotechnology Information (PMC).[Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.[Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.[Link]
Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. National Center for Biotechnology Information (PMC).[Link]
Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. ACS Publications.[Link]
Reducing byproduct formation during 4H-quinolizine esterification reactions
Welcome to the Application Scientist Technical Support Center. Synthesizing 4H-quinolizine derivatives—particularly esterified scaffolds vital for fluorescent dyes, organic light-emitting diodes (OLEDs), and pharmaceutic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Technical Support Center. Synthesizing 4H-quinolizine derivatives—particularly esterified scaffolds vital for fluorescent dyes, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates—often suffers from competitive byproduct formation.
This guide provides mechanistic troubleshooting, validated protocols, and causal explanations to ensure high-fidelity esterification and cyclization of 4H-quinolizine cores.
Workflow Visualization: Esterification Pathways
Divergent pathways in 4H-quinolizine esterification highlighting optimized vs. suboptimal routes.
Troubleshooting Guide & FAQs
Q1: During the synthesis of 4H-quinolizine carboxylates using sulfonyl ketene dithioacetals, I am observing a high percentage of methylsulfanyl-retained byproducts. How can I drive the reaction to the pure ester?A1: The retention of the methylsulfanyl group at the 2-position is a common thermodynamic trap. In standard conditions, one methylsulfanyl group is eliminated, leaving the other intact on the quinolizine skeleton[1]. To mitigate this, avoid metallic desulfurization reagents, which can cause unwanted ester cleavage. Instead, subject the intermediate to methanol reflux conditions. The remaining methylsulfanyl group is readily replaced with a proton under these mild conditions, affording the pure alkyl 3-phenylsulfonyl-4H-quinolizine-1-carboxylate directly in good yields[1].
Q2: When functionalizing the ethyl carboxylate moiety of 4-oxo-4H-quinolizine-2-carboxylate via late-stage esterification or aminolysis, I recover mostly unreacted starting material. Why?A2: This is a classic case of steric hindrance and nucleophilic suppression. While the 4-oxo moiety generally activates the ester group for nucleophilic attack, bulky amines (e.g., tert-butylamine) or weak nucleophiles (e.g., imidazole, aniline) fail to overcome the activation energy barrier, leading to full recovery of the starting ester[2][3].
Causal Solution: Switch to a photochemical redox buffering system. For challenging esterifications, employing a Cu/2,2′-biquinoline catalyst under blue-light irradiation promotes carboxylate-to-copper charge transfer. This reduces resting-state Cu(II) back to active Cu(I), preventing catalyst deactivation and driving the reaction forward even with limiting substrates[4].
Q3: My multicomponent alkyne substrate reaction yields the desired 4H-quinolizin-4-one ester, but I see significant amounts of ethyl 1-cyano-4-oxo-2-phenyl-4H-quinolizine-3-carboxylate as a byproduct. How do I suppress this?A3: This specific byproduct (forming in up to 15% yield) arises during tandem reactions between phenylacetylene and 2-pyridylacetonitrile under CO2 atmospheres when alkyne substrate control is lost[5]. The formation of three-substituted 4H-quinolizin-4-ones is highly dependent on the carbanion-stabilizing group of the alkyne[5]. To suppress the byproduct, ensure the pyridine methylene group possesses a strong electron-withdrawing group (e.g., −CO2Me, −CN) and strictly maintain the reaction temperature at 100 °C during the second cyclization phase to thermodynamically favor the target ester[5].
Step-by-Step Methodology: Optimized Synthesis of 4-Oxo-4H-quinolizine-2-carboxylate
The following self-validating protocol utilizes a one-pot Stobbe condensation followed by cyclization. This method bypasses the need for harsh homogeneous acids, thereby minimizing transesterification and corrosive byproducts[2][3].
Phase 1: Reagent Preparation
Dissolve 10 mmol (1120 mg) of potassium tert-butoxide (t-BuOK) in 25 mL of tert-butanol (t-BuOH) under an inert argon atmosphere. Note: Strict anhydrous conditions prevent premature ester hydrolysis.
Phase 2: Condensation Initiation
2. To the stirred t-BuOK solution, slowly add a mixture of 2-pyridinecarbaldehyde (5.0 mmol, 535 mg) and diethyl succinate (10 mmol, 1740 mg).
Phase 3: Thermal Cyclization
3. Elevate the reaction temperature to 50 °C and maintain constant stirring for exactly 1 hour.
Causality Checkpoint: Prolonged heating beyond 1 hour increases the risk of ester hydrolysis and competitive aldol condensation byproducts. Do not exceed the specified time.
Phase 4: Reaction Quenching
4. Quench the mixture by slowly adding 30 mL of a 15% aqueous acetic acid (CH3COOH) solution.
System Validation: This specific weak acid neutralizes the basic environment to stop the reaction, while preventing the acid-catalyzed degradation of the newly formed quinolizine core that would occur if HCl or H2SO4 were used.
Phase 5: Extraction & Purification
5. Extract the aqueous layer with ethyl acetate (3 × 30 mL).
6. Wash the combined organic layers sequentially with a saturated aqueous NaHCO3 solution, distilled water, and brine.
7. Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the pure 4-oxo-4H-quinolizine-2-carboxylate.
References
Novel Synthesis of 4H-Quinolizine Derivatives Using Sulfonyl Ketene Dithioacetals
Source: nii.ac.jp
URL:[Link]
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives
Source: tandfonline.com
URL:[Link]
One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy
Source: acs.org
URL:[Link]
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives
Source: researchgate.net
URL:[Link]
Benzylic C-H Esterification with Limiting C-H Substrate Enabled by Photochemical Redox Buffering of the Cu Catalyst
Source: organic-chemistry.org
URL:[Link]
Technical Support Center: Crystallization Optimization for Ethyl 4-oxo-4H-quinolizine-2-carboxylate
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing isolation challenges with planar, heterocyclic esters like Ethyl 4-oxo-4H-quinoli...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing isolation challenges with planar, heterocyclic esters like Ethyl 4-oxo-4H-quinolizine-2-carboxylate. This compound is a critical building block in the synthesis of bioactive carboxamides[1] and shares structural characteristics with highly selective fluorescent indicators[2].
However, its thermodynamic profile presents unique challenges. The planar quinolizine core promotes strong π-π stacking, while the ethyl ester moiety introduces rotational degrees of freedom. This dichotomy often leads to polymorphism and Liquid-Liquid Phase Separation (LLPS)—commonly known in the lab as "oiling out." This guide provides the mechanistic reasoning and self-validating protocols required to achieve high-purity crystalline material.
Crystallization Decision Matrix
Workflow for optimizing crystallization of Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Fundamental Crystallization Challenges (FAQ)
Q1: Why does my Ethyl 4-oxo-4H-quinolizine-2-carboxylate form a biphasic oil instead of crystallizing upon cooling?A: This phenomenon, Liquid-Liquid Phase Separation (LLPS), occurs when your cooling trajectory crosses the binodal curve before intersecting the solid solubility curve. The ethyl ester group increases the molecule's affinity for moderately polar solvents (like ethanol). When supersaturation is generated too rapidly, the system minimizes free energy by separating into a solute-rich liquid phase rather than forming a highly ordered solid lattice.
Mechanistic Solution: To bypass the LLPS region, you must narrow the Metastable Zone Width (MSZW). This is achieved by introducing seed crystals at a low supersaturation level (
S≈1.1−1.2
) or by switching to a solvent system with a steeper solubility gradient, such as Ethyl Acetate (EtOAc), which has been proven to yield high-quality orange crystalline solids for closely related quinolizine esters[2].
Q2: How do I ensure I am isolating the thermodynamically stable polymorph?A: The planar 4-oxo-4H-quinolizine system can adopt multiple packing arrangements. Rapid precipitation often yields a kinetically favored, metastable polymorph due to rapid but imperfect π-π stacking.
Mechanistic Solution: Implement a prolonged slurry ripening phase (Ostwald ripening) at an elevated temperature. The thermodynamic driving force will dissolve the smaller, metastable crystals and deposit the material onto the larger, thermodynamically stable lattice. Acetone/Water mixtures have proven highly effective for polymorph control and chiral enhancement in related benzoquinolizine derivatives[3].
Thermodynamic Data: Solvent Screening
Before executing a protocol, review the quantitative solubility data. Selecting the right solvent dictates whether you will utilize a cooling or anti-solvent approach.
Table 1: Thermodynamic solubility and crystallization outcomes for Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Solvent System
Sol. at 20°C (mg/mL)
Sol. at 60°C (mg/mL)
Yield (%)
Crystal Habit & Observations
Ethanol (100%)
45.2
185.0
62
Prone to LLPS (oiling out) at high supersaturation.
The following methodologies are designed as self-validating systems. Built-in physical checkpoints will immediately tell you if the thermodynamic state of your reactor is drifting off course.
Best for: High-purity polymorph isolation and avoiding oiling out.
Self-Validation Mechanism: This protocol relies on a slow cooling ramp and isothermal holds. Validation check: If the solution remains clear 30 minutes after seeding, your supersaturation is too low (binodal curve not reached). If it spontaneously nucleates before you add the seeds, your cooling rate is too fast, risking metastable polymorph formation.
Dissolution: Suspend 10.0 g of crude Ethyl 4-oxo-4H-quinolizine-2-carboxylate in 25 mL of an Acetone/Water (8:2 v/v) mixture.
Heating & Clarification: Heat the reactor to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved. Hold isothermally for 15 minutes to ensure the destruction of any "ghost nuclei" (residual sub-visible crystals).
Controlled Cooling: Cool the solution to 45°C at a precise rate of 0.5°C/min.
Seeding: Introduce 0.1 g (1 wt%) of pure Ethyl 4-oxo-4H-quinolizine-2-carboxylate seed crystals.
Desupersaturation Hold (Crucial Step): Hold isothermally at 45°C for 60 minutes. This allows the seed bed to grow and consume the initial supersaturation, preventing secondary nucleation and LLPS.
Final Cooling: Cool to 5°C at a rate of 0.1°C/min.
Isolation: Filter the resulting slurry, wash the cake with 10 mL of pre-chilled (5°C) Acetone/Water (1:1 v/v), and dry under vacuum at 40°C for 12 hours.
Best for: Forcing crystallization of highly soluble batches where cooling alone is insufficient.
Self-Validation Mechanism: The dropwise addition of antisolvent ensures the system stays within the metastable zone. Validation check: A sudden, milky clouding indicates localized high supersaturation and rapid uncontrolled nucleation. If this occurs, immediately increase agitation and halt antisolvent addition until the slurry normalizes into distinct particulate matter.
Dissolution: Dissolve 10.0 g of the compound in 30 mL of Ethyl Acetate (EtOAc) at 40°C.
Filtration: Polish filter the solution through a 0.45 µm PTFE membrane into a clean, jacketed crystallizer to remove particulate impurities that could act as unwanted heterogeneous nucleation sites.
Anti-Solvent Addition (Phase 1): While maintaining 40°C and stirring at 300 rpm, add 15 mL of Heptane (anti-solvent) dropwise (1 mL/min) until the solution becomes slightly turbid (reaching the cloud point).
Ripening: Stop the addition and hold the suspension isothermally for 30 minutes to allow the initial nuclei to mature via Ostwald ripening.
Anti-Solvent Addition (Phase 2): Add an additional 45 mL of Heptane at a constant rate of 0.5 mL/min to drive the yield.
Cooling & Isolation: Cool the slurry to 10°C over 2 hours, filter, wash with 20 mL of pure Heptane, and dry under vacuum.
Technical Support Center: Overcoming Catalyst Deactivation in 4-Oxo-4H-Quinolizine Derivative Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve catalyst deacti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve catalyst deactivation issues during the synthesis of 4-oxo-4H-quinolizine derivatives. These scaffolds are critical in the development of HIV integrase inhibitors, anti-allergic agents, and fluorescent probes[1],[2]. However, their synthesis often falls victim to severe catalyst poisoning and degradation.
Below, we dissect the causality behind these failures and provide self-validating, field-proven protocols to restore your catalytic efficiency.
Part 1: Diagnostic FAQ – Identifying the Root Cause
Q1: Why does my Palladium/Ruthenium-catalyzed C–H arylation of 4-oxo-4H-quinolizine stall prematurely at low conversion rates?A1: The stalling is typically caused by catalyst chelation and irreversible oxidation . The bridgehead nitrogen and the adjacent 4-oxo group of the quinolizine scaffold can act as a potent bidentate ligand. As the reaction progresses, these moieties chelate the active Pd/Ru metal centers, effectively pulling them out of the catalytic cycle. Furthermore, if you are using diazonium salts as coupling partners, their rapid thermal degradation can lead to the formation of inert metal-complexes that poison the catalyst bed[3].
Causality & Solution: To bypass metal-chelation entirely, transition to a metal-free photoredox catalysis approach. Utilizing Eosin Y (EY-Na2) with visible light generates aryl radicals from diazonium salts via single-electron transfer (SET), completely eliminating the need for transition metals ()[4].
Q2: I am using an immobilized Benzotetramisole (BTM) organocatalyst for a domino Michael addition/cyclization to build the quinolizine core. Why does the resin lose activity upon recycling?A2: The deactivation is driven by irreversible acylation of the catalyst . In these domino reactions, arylacetic acids are typically activated in situ using pivaloyl chloride. While effective for activation, the unreacted pivaloyl chloride acts as a highly electrophilic scavenger that covalently modifies the active basic sites of the BTM analogue ()[5].
Causality & Solution: The longer the catalyst sits in the batch reactor with pivaloyl chloride, the faster it dies[6]. You must decouple the activation step from the cyclization step. Implementing a continuous flow process strictly limits the residence time and minimizes the contact between the catalyst and the deactivating species[7].
Part 2: Mechanistic Pathways & Visualizations
Understanding the exact point of failure is critical for implementing a self-validating protocol. The diagrams below illustrate the deactivation pathways alongside our engineered solutions.
Fig 1: Deactivation via metal chelation vs. metal-free photoredox mitigation pathway.
Part 3: Step-by-Step Troubleshooting Methodologies
Protocol A: Metal-Free Photoredox C–H Arylation
This protocol replaces easily poisoned transition metals with a robust photoredox cycle using Eosin Y, ensuring consistent yields for 3-heteroaryl-substituted 4-oxo-4H-quinolizines[8].
Step 1: Substrate Preparation
Synthesize the 1-cyano-4-oxo-4H-quinolizine-3-diazonium tetrafluoroborate salt. Ensure the salt is dried under a vacuum over P2O5 to prevent moisture-induced degradation prior to the catalytic cycle[1],[3].
Step 2: Reaction Assembly
In a dry, transparent vial, combine the diazonium salt (1.0 equiv), the target heteroarene (2.0 equiv), and Eosin Y disodium salt (EY-Na2, 2 mol%) as the photocatalyst[4]. Dissolve the mixture in degassed DMSO.
Step 3: Photoredox Irradiation
Irradiate the mixture using a 510 nm green LED light source at room temperature.
Self-Validation Check: The reaction mixture should maintain a distinct fluorescence throughout the process. A sudden loss of color indicates photobleaching of the Eosin Y, which requires degassing the solvent more thoroughly to remove dissolved oxygen.
Step 4: Isolation
Upon completion (typically 12-16 hours, monitored by TLC), quench the reaction with water and extract with dichloromethane. The absence of metal catalysts completely eliminates the need for heavy-metal scavenging resins during purification.
Protocol B: Continuous Flow Mitigation for Organocatalyst Preservation
To prevent pivaloyl chloride from destroying your immobilized BTM catalyst during domino Michael addition/cyclization, transition from a batch setup to this continuous flow architecture[5],[6].
Step 1: Pre-Activation (Reactor A)
Pump a solution of arylacetic acid and pivaloyl chloride into a PTFE coil reactor (Reactor A). Set the flow rate to achieve a precise residence time of 14.2 minutes at room temperature. This ensures complete formation of the mixed anhydride before it ever touches the catalyst[7].
Step 2: Domino Cyclization (Reactor B)
Merge the output of Reactor A with a stream containing the chalcone-type tosylimine. Direct this combined stream into a packed-bed reactor (Reactor B) containing the functional BTM resin (f = 0.9 mmol/g). Tune the flow rate for a residence time of exactly 7.5 minutes [6].
Causality Note: This short residence time is the critical parameter that allows the desired Michael addition/cyclization to outcompete the parasitic acylation of the catalyst[5].
Step 3: In-Line Quench
Immediately route the effluent from Reactor B into an in-line aqueous wash (e.g., saturated NaHCO3). This instantly hydrolyzes any remaining pivaloyl chloride, delivering the dihydropyridinone product as a clean organic solution and preventing post-reactor degradation[6].
Part 4: Quantitative Data & Performance Metrics
The table below summarizes the empirical improvements achieved by switching from traditional batch/metal methods to our optimized protocols.
Antolinc, K., et al. "Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts." The Journal of Organic Chemistry, 2023.[Link]
Izquierdo, J., & Pericàs, M. A. "A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition/Cyclization Reactions in Batch and Flow." ACS Catalysis, 2015.[Link]
Kabi, A. K., et al. "Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives." Molecules, 2009.[Link]
Resolving co-eluting impurities in ethyl 4-oxoquinolizine-2-carboxylate chromatography
Welcome to the Technical Support Center for Ethyl 4-oxoquinolizine-2-carboxylate Chromatography . This hub is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Ethyl 4-oxoquinolizine-2-carboxylate Chromatography . This hub is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with resolving complex, co-eluting impurities during the synthesis and purification of 4-oxoquinolizine derivatives.
Ethyl 4-oxoquinolizine-2-carboxylate is a critical intermediate in the development of 4H-4-oxoquinolizine antibacterial agents, which act as potent bioisosteres of fluoroquinolones[1]. Because process-related impurities often share this highly conjugated core structure, achieving baseline resolution requires precise manipulation of chromatographic thermodynamics and kinetics.
Diagnostic Workflow for Co-Elution
Before adjusting your method, you must systematically diagnose the root cause of the co-elution. The following decision tree outlines the standard operating procedure for isolating chromatographic failures.
Diagnostic workflow for resolving co-eluting impurities in HPLC.
Frequently Asked Questions (FAQs)
Q1: Why are structurally similar impurities co-eluting with ethyl 4-oxoquinolizine-2-carboxylate, and how do I definitively detect them?A: During the synthesis of 4-oxoquinolizine intermediates, positional isomers, unreacted precursors, or hydrolysis products (such as 4-oxoquinolizine-2-carboxylic acid) frequently form[1]. Because these byproducts share the same conjugated heterocyclic core, they exhibit nearly identical hydrophobicities, leading to co-elution on standard reversed-phase (RP) columns. Co-elution physically manifests as peak shoulders, asymmetric tailing, or deceptively perfect merged peaks[2].
Diagnostic Action: Utilize a Diode Array Detector (DAD) for peak purity analysis. The system will collect ~100 UV spectra across a single peak; if the spectral profiles shift or differ from the apex to the tail, multiple compounds are co-eluting[2].
Q2: How does mobile phase pH influence the selectivity of 4-oxoquinolizine derivatives?A: The 4-oxoquinolizine core contains nitrogen atoms and potentially ionizable functional groups (e.g., if the ethyl ester undergoes partial hydrolysis to a carboxylic acid). The retention times of these specific impurities are highly pH-dependent. Selectivity changes drastically when the mobile phase pH crosses the pKa of the analytes[3].
Mechanistic Fix: Adjusting the pH 2-3 units below the pKa ensures the analytes remain in a consistent, fully protonated (or non-ionized) state, which prevents peak broadening and drastically improves the separation factor (
α
)[4].
Q3: Standard C18 columns are failing to resolve a critical impurity pair. What stationary phase chemistries should I evaluate next?A: If optimizing the mobile phase gradient and pH on a C18 column does not yield a resolution (
Rs
) > 1.5, the stationary phase chemistry must be changed to introduce orthogonal selectivity[5]. For nitrogenous heterocycles and aromatic derivatives, switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column is highly effective. PFP columns offer alternative retention mechanisms—including
π−π
interactions, dipole-dipole interactions, and hydrogen bonding—which are particularly adept at separating closely related aromatic isomers that C18 phases cannot resolve[4].
Troubleshooting Guides & Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase Optimization for Impurity Resolution
Causality: Modifying the organic solvent ratio directly impacts the capacity factor (
k′
). If
k′
is too low (< 2), compounds elute near the void volume without sufficiently interacting with the stationary phase, making separation thermodynamically impossible[2].
Initial Assessment: Inject the sample using a generic gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) with 0.1% Formic Acid in water as the aqueous phase.
Calculate Capacity Factor (
k′
): Determine
k′
for the ethyl 4-oxoquinolizine-2-carboxylate peak. If
k′<2
, decrease the initial organic modifier percentage by 10-15% to increase retention time and force stationary phase interaction[4].
Adjust Gradient Slope: If the impurities co-elute in the middle of the gradient, flatten the gradient slope specifically around the elution window of the target peak (e.g., change from a 5%/min increase to a shallower 1-2%/min increase).
Buffer Implementation: If peak shape remains poor or tailing occurs, replace the weak acid with a stronger buffer (e.g., 10 mM Ammonium Acetate or Phosphate buffer) adjusted to pH 6.5 to lock the ionization state of the analytes and mask residual silanols on the column[6].
Protocol 2: Orthogonal Screening via 2D-LC for Hidden Degradants
Causality: Hidden degradation products that perfectly co-elute in a 1D separation due to structural similarity can be resolved by transferring the unresolved peak fraction to a second column with a completely different retention mechanism (orthogonality)[7].
First Dimension (1D) Separation: Run the sample on a high-efficiency C18 column using a standard water/methanol gradient.
Heart-Cutting: Program the automated switching valve to capture the specific eluent fraction containing the ethyl 4-oxoquinolizine-2-carboxylate peak (and its hidden co-eluting impurities) into a sample loop.
Second Dimension (2D) Transfer: Flush the captured fraction onto an orthogonal stationary phase, such as a PFP or a Chiral column.
2D Elution: Elute the second column using a different mobile phase modifier (e.g., Acetonitrile/Water with a different pH buffer) to separate the co-eluting species based on
π−π
interactions rather than pure hydrophobicity.
Quantitative Data: Impact of Chromatographic Parameters
The following table summarizes how specific chromatographic adjustments impact the resolution (
Rs
) of 4-oxoquinolizine derivatives and their closely eluting impurities.
Parameter
Baseline Condition
Optimized Condition
Typical
Rs
Impact
Mechanistic Reason
Capacity Factor (
k′
)
k′=0.5
k′=3.0
+ 1.2
Slower elution increases analyte-stationary phase interaction time, allowing subtle hydrophobic differences to manifest[2].
Gradient Slope
5% Organic/min
1.5% Organic/min
+ 0.8
Shallower gradients increase the separation factor (
α
) for compounds with similar polarities[3].
Stationary Phase
C18 (Alkyl chain)
PFP (Fluorinated)
+ 1.5
Introduces dipole-dipole and
π−π
interactions, highly effective for conjugated quinolizine ring systems[4].
Buffer pH
Unbuffered (pH ~4)
Buffered (pH 6.5)
+ 0.9
Prevents partial ionization of acidic/basic functional groups, eliminating peak tailing and band broadening[6].
References
Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position
Journal of Medicinal Chemistry - ACS Publications[Link]
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
Axion Labs[Link]
Method Development for Drug Impurity Profiling: Part 1
LCGC International[Link]
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase
Veeprho[Link]
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms
MDPI[Link]
Technical Support Center: Refining Extraction & Purification Protocols for Ethyl 4-oxo-4H-quinolizine-2-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the extraction and purification of Ethyl 4-oxo-4H-quinolizine-2-carboxylate. Our fo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the extraction and purification of Ethyl 4-oxo-4H-quinolizine-2-carboxylate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: I'm performing a liquid-liquid extraction and a persistent emulsion has formed between the aqueous and organic layers. How can I resolve this?
Answer: Emulsion formation is a frequent challenge in liquid-liquid extraction, often arising when the interfacial tension between the two phases is too low, sometimes exacerbated by the presence of fine particulates or surfactant-like impurities.[1][2] The goal is to increase the density difference and break the stable colloidal mixture.
Causality & Immediate Actions:
Excessive Agitation: Vigorous shaking is a primary cause. The simplest preventative measure is to use gentle swirling or inversions of the separatory funnel rather than aggressive shaking.[3] This increases the surface area for extraction without creating the high energy needed for emulsification.
Ionic Strength Adjustment: Emulsions can often be disrupted by adding a saturated aqueous solution of sodium chloride (brine).[3] This increases the ionic strength of the aqueous layer, making it more polar and forcing organic-soluble, surfactant-like molecules into the organic phase, thereby destabilizing the emulsion.[3]
Physical Disruption: For small-scale lab work, placing the separatory funnel in a centrifuge can provide the necessary force to break the emulsion.[1]
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase enough to solubilize the emulsifying agent and break the emulsion.[3]
Question 2: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice.[4] This typically happens when a supersaturated solution is formed at a temperature above the melting point of your compound (or a solute/solvent eutectic). The presence of impurities can also significantly contribute to this phenomenon by depressing the melting point.[5]
Causality & Corrective Measures:
High Solute Concentration/Rapid Cooling: The solution may be too concentrated, or it may be cooling too quickly, not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice.[4]
Solution: Re-heat the solution to re-dissolve the oil, add a small amount (1-5%) of additional hot solvent to slightly decrease saturation, and allow it to cool much more slowly.[5][6] Insulating the flask can promote the slow cooling necessary for high-quality crystal growth.[6]
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high relative to the melting point of your compound.
Solution: Select a solvent with a lower boiling point. Alternatively, employ a "solvent pair" system. Dissolve your compound in a "good" solvent in which it is highly soluble, then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity persists.[4][7] This allows for crystallization to occur at a lower temperature.
Question 3: After extraction and solvent removal, my yield of Ethyl 4-oxo-4H-quinolizine-2-carboxylate is very low. What are the likely causes?
Answer: Low recovery can stem from several factors, primarily related to incomplete extraction or loss of product during the workup.
Causality & Optimization Strategies:
Partition Coefficient Issues: Your compound may have some solubility in the aqueous phase, leading to incomplete transfer to the organic solvent. The partition coefficient (LogP) dictates how a compound distributes between two immiscible phases.[2]
Solution: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) instead of a single extraction with a large volume (1 x 150 mL). This is statistically more efficient at recovering the compound. Also, "salting out" by adding NaCl to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving more of it into the organic layer.[3]
Incorrect pH: Quinolizine derivatives can possess basic nitrogen atoms.[8] If the aqueous layer is acidic, your compound may be protonated, forming a salt that is more soluble in water than in the organic solvent.
Solution: Ensure the aqueous layer is neutral or slightly basic before extraction to keep the quinolizine in its neutral, more organosoluble form. A simple wash with a saturated sodium bicarbonate solution is often sufficient.[9]
Premature Crystallization: If you have not disposed of your aqueous layer, check for any precipitate. It's crucial to never discard any layers until you have confirmed the location of your product.[10]
Question 4: My compound is degrading during purification on a silica gel column. How can I prevent this?
Answer: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, particularly certain heterocycles.[11] This is often observed as streaking on TLC plates or the appearance of new, unexpected spots in collected fractions.
Causality & Alternative Approaches:
Acid-Sensitivity: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze decomposition reactions.
Solution 1 (Deactivation): Neutralize the silica gel before use. This can be done by preparing the column slurry with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine, in the eluent.[12]
Solution 2 (Alternative Stationary Phase): Switch to a more inert stationary phase like alumina (which is available in neutral, basic, or acidic forms) or consider reversed-phase chromatography, which separates compounds based on hydrophobicity rather than polarity.[11]
Solution 3 (Alternative Technique): For compounds that are particularly unstable, techniques like counter-current chromatography (CCC) can be an excellent alternative as they avoid solid stationary phases altogether.[13]
This protocol is designed to maximize recovery and minimize emulsion formation.
pH Adjustment: Cool the reaction mixture to room temperature. Quench the reaction and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Initial Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Use approximately one-third of the aqueous volume for the first extraction.
Gentle Mixing: Stopper the funnel, and while securely holding the stopper and stopcock, gently invert the funnel 5-10 times to allow for phase mixing. Do not shake vigorously .[3]
Venting: After every few inversions, point the tip of the funnel into a fume hood and away from yourself, and carefully open the stopcock to release any built-up pressure.[10]
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
Repeat Extraction: Drain the lower (organic) layer. Repeat the extraction process on the aqueous layer two more times with fresh organic solvent.
Combine & Wash: Combine all organic extracts. To remove water-soluble impurities, wash the combined organic layer with a saturated NaCl solution (brine).[3]
Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
Protocol 2: Recrystallization from a Mixed Solvent System
This is a powerful technique when a single ideal solvent cannot be found.
Select a Solvent Pair: Choose a "good" solvent that readily dissolves the crude product at high temperatures and a "poor" (or "anti-") solvent in which the product is sparingly soluble. The two solvents must be miscible. (e.g., Dichloromethane/Hexane or Ethanol/Water).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise, swirling continuously, until the solution becomes faintly and persistently cloudy (turbid).[8] This indicates the point of saturation.
Clarification: Add a drop or two of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[6]
Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation: Solvent Properties
The choice of solvent is critical for both extraction and purification. This table provides properties of common laboratory solvents to guide your selection.
Solvent
Formula
Boiling Point (°C)
Polarity Index
Density (g/mL)
Notes
Non-Polar
Hexane
C₆H₁₄
69
0.1
0.655
Good "poor" solvent for recrystallization with more polar solvents.
Toluene
C₇H₈
111
2.4
0.867
Higher boiling point, can be useful for dissolving less soluble compounds.
Intermediate Polarity
Diethyl Ether
(C₂H₅)₂O
35
2.8
0.713
Very volatile, good for extraction but poses a fire hazard.
Good all-purpose solvent for extraction and chromatography.
Polar
Acetone
C₃H₆O
56
5.1
0.784
Often used as a "good" solvent in recrystallization.
Ethanol
C₂H₅OH
78
5.2
0.789
Polar protic solvent, good for dissolving polar compounds.
Water
H₂O
100
10.2
1.00
Universal polar solvent.
Visualizations: Workflows & Logic Diagrams
Caption: A general workflow from crude reaction mixture to pure product.
Caption: A decision-making workflow for troubleshooting when a product oils out.
Frequently Asked Questions (FAQs)
Q1: How do I quickly determine which layer is aqueous and which is organic in my separatory funnel?
A1: A simple trick is to add a few drops of water to the funnel. The layer that the water drops mix with is the aqueous layer.[10] Remember that while most chlorinated solvents (like Dichloromethane) are denser than water and will be the bottom layer, many other common organic solvents (like Ethyl Acetate or Diethyl Ether) are less dense and will be the top layer.
Q2: My purified compound is consistently a high-purity oil and refuses to solidify. What are my options?
A2: If a highly pure compound remains an oil, it may have a low melting point or exist as a stable amorphous solid. One effective strategy for basic heterocycles like quinolizine derivatives is to attempt salt formation.[8] Dissolving the oil in a solvent like isopropanol or ether and adding a solution of HCl (e.g., HCl in ether) can often produce a stable, crystalline hydrochloride salt which is much easier to handle and store.[8]
Q3: Can I use column chromatography to purify the crude product directly without doing a liquid-liquid extraction first?
A3: While possible, it is generally not recommended. The aqueous workup and extraction are crucial for removing inorganic salts and highly polar impurities. Loading these onto a silica gel column can cause issues with separation, irreversible adsorption of your product, and can ultimately damage the column. The extraction serves as a critical first-pass purification that makes the subsequent chromatographic step much more efficient and successful.
References
Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem.
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments.
Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem.
Addressing challenges in the purification of quinoline derivatives - Benchchem.
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives - ResearchGate.
What are some common mistakes when doing liquid-liquid extraction labs? - Reddit.
Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
SYNTHESIS OF QUINOLIZINE DERIVATIVES BY TR GovINDACHARI, FAR AND BS THYAGARAJAN.
A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - Department of Physical Chemistry.
Applications of counter-current chromatography in organic synthesis purification of heterocyclic derivatives of lapachol - PubMed.
4H-Quinolizin-4-one Derivatives: A Review - ResearchGate.
29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform.
SOP: CRYSTALLIZATION.
4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization - Benchchem.
CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position | Journal of Medicinal Chemistry - ACS Publications.
Technical Support Center: Strategic Solvent Management for Chemical Synthesis Scale-Up
Guide Focus: Minimizing Solvent Waste in the Scale-Up Synthesis of Aromatic Morpholine Derivatives (Exemplified by CAS 74531-35-4 and Related Structures) Disclaimer: Publicly available, detailed synthesis routes for CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Guide Focus: Minimizing Solvent Waste in the Scale-Up Synthesis of Aromatic Morpholine Derivatives (Exemplified by CAS 74531-35-4 and Related Structures)
Disclaimer: Publicly available, detailed synthesis routes for CAS 74531-35-4 are limited. This guide utilizes a representative synthesis of a structurally similar compound, 4-(4-iodophenyl)morpholine, to illustrate core principles and troubleshooting strategies for solvent waste minimization. The methodologies presented are grounded in established green chemistry and process development practices applicable to a wide range of pharmaceutical and fine chemical syntheses.
Introduction: From Lab Bench to Green Production
In the journey from laboratory discovery to commercial production, scaling up a chemical synthesis presents numerous challenges. Among the most significant, both environmentally and economically, is the management of solvents. Solvents often constitute the largest portion of the material input in a chemical process, contributing to 80-90% of the total waste generated in pharmaceutical manufacturing.[1] A proactive strategy for minimizing solvent waste is not merely an environmental objective; it is a critical component of developing a cost-effective, safe, and robust manufacturing process.
This technical guide provides researchers, scientists, and drug development professionals with a structured approach to minimizing solvent waste during the scale-up of aromatic morpholine derivatives. Through a practical question-and-answer format and detailed troubleshooting protocols, we will explore how to design and optimize processes with sustainability as a core principle.
Part 1: Foundational Knowledge - FAQs on Solvent Strategy
This section addresses the most common high-level questions encountered when planning for a sustainable scale-up.
Q1: Where do I even begin with selecting a "green" solvent for my synthesis?
Answer: The most impactful decisions are made early in process development. Instead of defaulting to familiar but problematic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), a systematic approach based on established guides is recommended.
The selection process should balance chemical compatibility with safety, health, and environmental (SHE) impact.[2] Several industry-standard solvent selection guides provide a quantitative basis for these decisions. The American Chemical Society Green Chemistry Institute® Pharmaceutical Roundtable (ACS GCIPR) guide, for instance, ranks solvents on a scale of 1 to 10 across categories like safety, health, and environmental impact, with lower scores being more favorable.[3]
Key Principles for Initial Solvent Selection:
Consult the Guides: Use tools like the ACS GCIPR or CHEM21 solvent selection guides to compare potential solvents.[4]
Prioritize "Recommended" Solvents: Whenever possible, select solvents from the "green" or "recommended" categories, such as ethanol, water, 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME).[5][6]
Consider the Entire Lifecycle: Think beyond the reaction itself. How will the solvent be removed? Can it be easily recycled? Solvents with very high boiling points can be energy-intensive to remove, while those with very low boiling points can lead to significant fugitive emissions.[7]
Avoid Problematic Classes: Minimize the use of halogenated solvents, highly polar aprotic solvents (like DMF and NMP), and ethers prone to peroxide formation (like THF and diethyl ether).[8]
Q2: What is Process Mass Intensity (PMI), and how does it help me track solvent waste?
Answer: Process Mass Intensity (PMI) is a key metric in green chemistry that provides a simple, powerful way to measure the overall efficiency of a chemical process. It is defined as the total mass of all materials (raw materials, reagents, process aids, and, crucially, all solvents) used to produce a specific mass of the final product.[9]
PMI = (Total Mass Input [kg]) / (Mass of Product [kg])
A high PMI value indicates a process that generates a large amount of waste relative to the product. Since solvents often account for the majority of the mass in a process, they are the primary driver of PMI.[3] By calculating and tracking PMI at different stages of development, you can quantitatively assess the impact of your solvent reduction efforts. The pharmaceutical industry has historically seen PMIs of over 100, but applying green chemistry principles can often reduce this by as much as tenfold.[9]
Part 2: Troubleshooting Guide - Common Issues in Scale-Up
This section provides direct answers and actionable protocols for specific problems encountered during process scale-up.
Scenario 1: "My lab-scale reaction runs perfectly in THF, but I'm told it's a poor choice for scale-up. What are the risks and how do I find a replacement?"
Issue Analysis:
Tetrahydrofuran (THF) is a popular laboratory solvent but presents several challenges at scale.[8]
Peroxide Formation: THF can form explosive peroxides upon exposure to air, a significant safety hazard in large-scale storage and processing.[6]
High Water Miscibility: Its miscibility with water makes extractions and drying processes difficult and solvent-intensive.[8]
Regulatory Scrutiny: It is often classified as a "less preferable" or "problematic" solvent in industry guides.
Objective: To identify and validate a safer, more sustainable alternative to THF for the synthesis of 4-(4-iodophenyl)morpholine without compromising yield or purity.
Step 1: Candidate Selection using Solvent Guides.
Consult the ACS GCIPR Solvent Selection Guide to identify potential alternatives. A prime candidate is 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, forms peroxides at a much slower rate, and has limited miscibility with water, simplifying workups.[6] Another option is Cyclopentyl Methyl Ether (CPME).[6]
Step 2: Comparative Data Analysis.
Solvent
Key Advantages for Scale-Up
Key Disadvantages
ACS Guide Score (Composite)
THF
Good solvency for many reactions.
Peroxide formation, high water miscibility.
Red (Problematic)
2-MeTHF
Lower peroxide risk, low water miscibility (easy separation), renewable source.[6]
Higher boiling point (80°C) may require more energy for removal.
Green (Recommended)
CPME
Very low peroxide risk, hydrophobic, stable to acids/bases.[6]
Higher cost, higher boiling point (106°C).
Green (Recommended)
Step 3: Small-Scale Validation Experiments.
Run the synthesis of 4-(4-iodophenyl)morpholine in parallel small-scale reactions using THF, 2-MeTHF, and CPME.
Monitor reaction kinetics (e.g., via UPLC or GC) to ensure the reaction proceeds at a comparable rate.
Perform the aqueous workup and note the ease of phase separation for 2-MeTHF and CPME compared to THF.
Isolate the product and compare yield and purity (via UPLC, NMR) across all three experiments.
Step 4: Decision and Documentation.
Based on the results, select the best-performing alternative. 2-MeTHF often provides the best balance of performance, safety, and environmental impact.[6]
Document the findings to justify the solvent change for the scale-up campaign.
Scenario 2: "My process requires multiple extractions and washes, generating a huge volume of aqueous and organic waste. How can I optimize this?"
Issue Analysis:
Liquid-liquid extractions are a major source of solvent consumption and waste. The problem is often exacerbated by poor phase separation, the need to adjust pH, or the use of brine washes to break emulsions.
Objective: To reduce the volume of solvent used in the workup and purification of the target compound.
Step 1: Re-evaluate the Necessity of Each Step.
Question Everything: Is every wash step necessary? Use TLC or UPLC to analyze the organic layer before and after each wash to determine if a significant amount of impurity is actually being removed.
pH Control: Can you adjust the reaction conditions to finish at a pH that minimizes the need for acid/base washes?
Step 2: Switch to a Less Miscible Solvent.
If you are using a partially water-miscible solvent, phase separation will be slow and inefficient, leading to the use of more solvent for back-extractions. As detailed in Scenario 1, switching from THF to 2-MeTHF or another more hydrophobic solvent can dramatically improve separation and reduce the total solvent volume required.[8]
Step 3: Increase Product Concentration.
Often, extraction volumes are dictated by habit rather than necessity. Carefully experiment with reducing the volume of extraction solvent. A more concentrated organic phase can be just as effective and significantly reduces the amount of solvent to be handled and evaporated.
Step 4: Implement Process Analytical Technology (PAT).
For larger scales, PAT tools can provide real-time monitoring to optimize processes.[10][11] For example, an in-situ probe could monitor the reaction completion, ensuring you are not starting the workup prematurely. This avoids quenching a reaction with unreacted starting materials, which can complicate extractions.[12]
Scenario 3: "We want to recycle our main process solvent, but we're concerned about purity and cross-contamination. Is it feasible?"
Issue Analysis:
Solvent recycling is one of the most effective ways to reduce waste and cost.[13] However, it requires a robust system to ensure the recovered solvent meets the required purity specifications and does not introduce impurities that could affect subsequent batches.
Troubleshooting Protocol: Feasibility Study for Solvent Recycling
Objective: To determine if a process solvent can be effectively recovered and reused.
Step 1: Characterize the Waste Stream.
Collect a representative sample of the spent solvent after the workup.
Use Gas Chromatography (GC) to identify all components: the primary solvent, water, dissolved raw materials, by-products, and the final product.
Step 2: Lab-Scale Distillation.
Perform a simple or fractional distillation on a lab scale.[14][15]
Collect fractions and analyze their purity by GC. Pay close attention to azeotropes (mixtures that boil at a constant temperature) that may form, especially with water.
Analyze the distillation residue (the "bottoms") to understand which impurities are effectively removed.
Step 3: Set Purity Specifications.
Define the acceptable purity level for the recycled solvent. This includes the maximum allowable levels of water, key impurities, and any non-volatile residue. These specifications are critical for ensuring process consistency.
Step 4: Evaluate Economic and Environmental Viability.
Based on the lab-scale results, estimate the expected recovery yield (typically >80% is desired for good economics).[16]
Compare the cost of on-site distillation (equipment, energy, labor) or off-site recycling services with the cost of purchasing virgin solvent and disposing of the waste.[13][15]
Recycling can significantly reduce the overall carbon footprint of the process.[17]
Step 5: Implement and Monitor.
If deemed feasible, implement the recycling process.
Crucially, every batch of recycled solvent must be tested against the established specifications before being reused.
Part 3: Visualization of Key Workflows
Workflow for Green Solvent Selection
This diagram outlines the decision-making process for selecting a sustainable solvent at the beginning of a project.
Caption: A decision tree for systematic green solvent selection.
Solvent Recovery and Recycling Loop
This diagram illustrates the circular flow of a solvent within a manufacturing process equipped with a recovery system.
Caption: A closed-loop system for solvent recovery and reuse.
References
Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15). Boffin Access.
Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv.
From Waste to Resource: The Role of Solvent Recycling Systems in Green Manufacturing. (2025, January 9). MEK Review.
12 Principles of Green Chemistry. American Chemical Society.
Basics of Green Chemistry. (2026, January 29). US EPA.
Principles of Green Chemistry. American Chemical Society.
Bio-based Green Solvents in Organic Synthesis. An Updated Review. (2025, July 1). Thieme.
The Ultimate Guide to Chemical Solvent Recycling: What You Need to Know. (2024, July 11). Hazmat, Inc.
Green Chemistry in Pharma: Sustainable Drug Manufacturing. (2025, September 26). Technowize.
The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. (2025, January 27). PharmaFeatures.
What is the Solvent Recycling Process? (2023, March 30). Maratek.
ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. (2011, March 21). American Chemical Society.
The Principles Of Green Chemistry Fifth Principle Safer Solvents And Auxiliaries. (2025, November 11). Cell & Gene.
The Ultimate Evidence-Based Guide to Solvent Recycling. (2022, August 20). Tecam.
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
The Principles of Green Chemistry - Fifth Principle: Safer Solvents and Auxiliaries. (2025, November 11). Cell & Gene.
Solvent Recovery in the Pharmaceutical industry. DEC IMPIANTI.
Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo.
Eco-Design Strategies for Sustainable Solvent Management in Pharmaceutical Manufacturing. Diva-portal.org.
Solvent Recovery System Explained: Process And Principles In Manufacturing. (2024, October 28). Baron Blakeslee.
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). MDPI.
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS Publications.
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? PMC.
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC.
Greener Solvent Alternatives. Sigma-Aldrich.
Process Analytical Technology (PAT). Bruker.
Process Analytical Technology. ABB.
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. PMC.
A Comparative Guide: The Antibacterial Potential of Ethyl 4-oxo-4H-quinolizine-2-carboxylate and the Broader Quinolizine Scaffold vs. Standard Quinolones
For the attention of Researchers, Scientists, and Drug Development Professionals. In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resi...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. This guide provides a comparative analysis of a promising class of compounds, the 4H-quinolizine-4-ones, exemplified by Ethyl 4-oxo-4H-quinolizine-2-carboxylate, against the well-established standard quinolone antibiotics. We will delve into their mechanisms of action, present standardized protocols for antibacterial evaluation, and analyze available data to highlight the potential of this emerging class of antibacterials.
Introduction: The Need for New Antibacterial Agents
The rise of drug-resistant pathogens poses a significant threat to global health. Quinolone antibiotics, a cornerstone of antibacterial therapy for decades, are facing increasing challenges due to the emergence of resistant bacterial strains.[1][2] This has spurred the search for new antibacterial agents with novel or modified mechanisms of action. The 4H-quinolizine-4-one scaffold has emerged as a promising area of research, with derivatives showing potent activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to conventional quinolones.[3][4]
Chemical Structures: A Tale of Two Cores
At the heart of this comparison are the distinct, yet related, bicyclic core structures of quinolones and quinolizines.
Standard Quinolone (Ciprofloxacin):
Ciprofloxacin is a second-generation fluoroquinolone, one of the most widely used antibiotics globally.[1] Its structure is characterized by a 4-quinolone bicyclic core.
Ethyl 4-oxo-4H-quinolizine-2-carboxylate:
This compound represents the 4H-quinolizine-4-one scaffold. While structurally similar to quinolones, the arrangement of the nitrogen atom within the bicyclic system is a key differentiator.
Mechanism of Action: A Shared Target, A Potential Nuance
Both standard quinolones and 4H-4-oxoquinolizine derivatives exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5][6] These enzymes are critical for DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[2]
While the primary targets are the same, preliminary studies suggest that oxoquinolizines may interact with these enzymes differently than traditional quinolones. This could be a key factor in their ability to overcome existing quinolone resistance mechanisms.[1]
Caption: Proposed mechanism of action for both quinolones and 4H-4-oxoquinolizine derivatives.
Comparative Antibacterial Activity: An Analysis of Experimental Data
While direct comparative data for Ethyl 4-oxo-4H-quinolizine-2-carboxylate is limited in publicly available literature, studies on structurally related 4H-4-oxoquinolizine derivatives provide valuable insights. For this guide, we will use data for a potent analogue, the cis-3-amino-4-methylpiperidine derivative of 1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid, and compare its activity with the standard quinolone, ciprofloxacin.[3]
The data indicates that this representative quinolizine derivative demonstrates superior potency against Gram-positive bacteria, including a ciprofloxacin-resistant strain of S. aureus, when compared to ciprofloxacin. While ciprofloxacin shows higher activity against the tested Gram-negative strains, the quinolizine derivative maintains notable efficacy.
Experimental Protocols for Antibacterial Susceptibility Testing
To ensure the scientific integrity and reproducibility of antibacterial assays, standardized protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting disk diffusion assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., Ethyl 4-oxo-4H-quinolizine-2-carboxylate) and the standard quinolone in a suitable solvent to a known high concentration.
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
Agar Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and the standard quinolone onto the agar surface.
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the antimicrobial agent.
Caption: Workflow for the disk diffusion antibacterial susceptibility test.
Conclusion and Future Perspectives
The 4H-4-oxoquinolizine scaffold, represented here by Ethyl 4-oxo-4H-quinolizine-2-carboxylate, holds considerable promise as a source of novel antibacterial agents. The available data on representative compounds from this class demonstrate potent activity, particularly against Gram-positive bacteria and quinolone-resistant strains. This suggests that the quinolizine core may offer a strategic advantage in overcoming existing resistance mechanisms.
Further research is warranted to fully elucidate the structure-activity relationships within this class and to conduct comprehensive in vivo efficacy and safety studies. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations. As the challenge of antimicrobial resistance continues to grow, the development of new chemical entities like the 4H-4-oxoquinolizine derivatives will be crucial in replenishing our arsenal of effective treatments.
References
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Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
Clinical and Laboratory Standards Institute. (2018).
European Committee on Antimicrobial Susceptibility Testing. (2023). EUCAST disk diffusion method for antimicrobial susceptibility testing. [Link]
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
Kim, J. Y., et al. (2017). Antimicrobial activity of novel 4H-4-oxoquinolizine compounds against extensively drug-resistant Acinetobacter baumannii strains. International Journal of Antimicrobial Agents, 49(1), 88-93. [Link]
GoodRx. Popular Quinolone Antibiotics List, Drug Prices and Medication Information. [Link]
Vila, J., et al. (2002). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 20(1), 26-32.
Drugs.com. List of Common Quinolones + Uses, Types & Side Effects. [Link]
Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119.
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
Hawkey, P. M. (2003). Mechanisms of quinolone action and microbial response. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 29-35.
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Ma, Z., et al. (1999). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed, 10514290. [Link]
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. [Link]
Flamm, R. K., et al. (1998). In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 42(6), 1453-1458.
Alder, J., et al. (1998). Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections. Antimicrobial Agents, and Chemotherapy, 42(6), 1447-1452.
Kern, W. V., et al. (1998). Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis. Antimicrobial Agents and Chemotherapy, 42(10), 2739-2743.
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Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antimicrobial agents. Clinical Microbiology Reviews, 2(4), 378-424.
Chu, D. T., et al. (1995). Novel 4-oxo-4H-quinolizine-3-carboxylic acids as potent antibacterial agents. Journal of Medicinal Chemistry, 38(21), 4147-4154.
A Researcher's Guide to the Comparative Pharmacokinetic Analysis of 4-oxo-4H-quinolizine Esters
The 4-oxo-4H-quinolizine scaffold is a compelling heterocyclic system in modern medicinal chemistry, serving as the core for novel therapeutic agents, particularly in the realm of antibacterials.[1][2] These compounds of...
Author: BenchChem Technical Support Team. Date: April 2026
The 4-oxo-4H-quinolizine scaffold is a compelling heterocyclic system in modern medicinal chemistry, serving as the core for novel therapeutic agents, particularly in the realm of antibacterials.[1][2] These compounds often exhibit potent biological activity, but their translation into effective clinical candidates hinges on achieving a balanced pharmacokinetic profile.[1] A common and effective strategy to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a parent carboxylic acid drug is through the formation of ester prodrugs.[3] By masking the polar carboxyl group, esters can enhance properties like membrane permeability and oral absorption.
However, the choice of ester promoiety is not trivial. The rate and extent of its cleavage back to the active carboxylic acid, primarily by endogenous esterase enzymes, will profoundly dictate the resulting pharmacokinetic profile.[4] An ester that is too stable may result in poor conversion and low exposure to the active drug, while one that is too labile might be prematurely hydrolyzed in the gut or blood, negating the benefits of the prodrug approach.
This guide provides a framework for the systematic and comparative pharmacokinetic analysis of different 4-oxo-4H-quinolizine esters. We will delve into the critical in vitro and in vivo assays, explaining the scientific rationale behind the experimental design and data interpretation, to empower researchers in selecting and advancing optimal drug candidates.
The Experimental Cascade: A Strategy for Pharmacokinetic Evaluation
A tiered approach is the most efficient method for evaluating a series of ester prodrugs. We begin with simple, high-throughput in vitro assays to assess chemical and metabolic stability, which allows for early deselection of unsuitable candidates. Promising compounds then advance to more complex in vivo studies to determine the complete pharmacokinetic profile.
Caption: Experimental workflow for pharmacokinetic evaluation.
Comparative Pharmacokinetic Data: An Illustrative Analysis
The ultimate goal is to understand how modifying the ester promoiety impacts the in vivo exposure of both the prodrug and the active parent acid. The table below presents hypothetical, yet representative, data for a parent 4-oxo-4H-quinolizine carboxylic acid (Parent-COOH) and three of its ester prodrugs (Methyl, Ethyl, and Isopropyl) following oral administration in rats.
Table 1: Comparative In Vitro Stability and In Vivo Pharmacokinetic Parameters
Parameter
Parent-COOH
Methyl Ester
Ethyl Ester
Isopropyl Ester
In Vitro Data
Plasma Half-life (t½, min)
N/A
5
25
95
Microsomal Half-life (t½, min)
>60
>60
>60
>60
In Vivo PK of Active Drug (Parent-COOH) after Oral Dosing
Cmax (ng/mL)
150
750
980
410
Tmax (hr)
1.0
1.5
2.0
2.5
AUC₀₋₂₄ (ng·hr/mL)
850
4100
6200
2950
Oral Bioavailability (F%)
15%
71%
85%
51%
In Vivo PK of Prodrug (Ester) after Oral Dosing
Cmax (ng/mL)
N/A
25
110
350
| AUC₀₋₂₄ (ng·hr/mL) | N/A | 40 | 250 | 980 |
Interpretation and Insights:
Parent Carboxylic Acid (Parent-COOH): As expected, direct oral administration of the polar carboxylic acid results in poor oral bioavailability (15%), likely due to low intestinal permeability.
Methyl Ester: This ester is highly labile in plasma (t½ = 5 min), indicating rapid hydrolysis by esterases. While this leads to a significant improvement in bioavailability (71%) over the parent acid, the rapid conversion might occur too early, potentially in the gut wall or portal circulation, limiting the amount of intact prodrug that can be absorbed. This is reflected in the very low systemic exposure of the ester itself (AUC = 40).
Ethyl Ester: This derivative demonstrates a "sweet spot." It has moderate plasma stability (t½ = 25 min), which is slow enough to allow for substantial absorption of the intact prodrug but fast enough to ensure efficient conversion to the active acid. This results in the highest exposure of the active drug (AUC = 6200) and excellent oral bioavailability (85%).
Isopropyl Ester: The increased steric hindrance of the isopropyl group makes this ester much more stable in plasma (t½ = 95 min). This stability, however, works against it. While the prodrug is well-absorbed (highest prodrug Cmax and AUC), its conversion to the active acid is slow and incomplete. This leads to lower overall exposure of the active moiety compared to the ethyl ester.
Microsomal Stability: The high stability of all compounds in liver microsomes (>60 min) suggests that the 4-oxo-4H-quinolizine core is not readily metabolized by CYP450 enzymes.[5][6] This is a desirable characteristic, as it implies that esterase-mediated hydrolysis is the primary clearance mechanism for the prodrugs, making the pharmacokinetic profile more predictable.
Key Experimental Protocols
Reproducible and robust experimental design is the bedrock of a successful pharmacokinetic study. Below are detailed protocols for the essential in vitro and in vivo assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of ester hydrolysis in the presence of plasma esterases, which is a primary indicator of prodrug conversion rate in vivo.[5]
Methodology:
Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Pooled, heparinized plasma from the species of interest (e.g., rat, human) is thawed at 37°C.
Incubation: In a 96-well plate, add plasma (e.g., 495 µL). Pre-incubate the plate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding 5 µL of the 10 mM stock solution to the plasma to achieve a final concentration of 100 µM. Mix gently.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), aliquot a portion of the incubation mixture (e.g., 50 µL) into a new plate containing a cold stop solution (e.g., 150 µL of acetonitrile with an internal standard). The stop solution precipitates plasma proteins and halts the enzymatic reaction.
Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent ester and the appearance of the carboxylic acid metabolite.[7][8]
Data Calculation: Plot the percentage of the remaining ester prodrug versus time. The half-life (t½) is calculated from the slope of the initial linear portion of the natural log-transformed data.
In Vitro Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of the compound core structure against Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[9]
Methodology:
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 7.4). Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, pooled liver microsomes (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., to a final concentration of 1 µM).
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the pre-warmed NADPH regenerating system.
Time Points: At specified time points (e.g., 0, 10, 20, 30, 60 minutes), take an aliquot (e.g., 50 µL) and quench the reaction in a tube containing a cold stop solution (e.g., 150 µL of acetonitrile with an internal standard).
Sample Processing & Analysis: Centrifuge the samples to pellet protein and analyze the supernatant by LC-MS/MS for the parent compound.
Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[9]
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) of the ester prodrug and the released active drug in a living system.
Methodology:
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group). Acclimate the animals for at least 3 days prior to the study.
Dosing:
Oral (PO) Group: Formulate the test compounds in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose (e.g., 10 mg/kg) via oral gavage.
Intravenous (IV) Group: Formulate the test compounds in a vehicle suitable for injection (e.g., saline with 5% DMSO). Administer a single dose (e.g., 2 mg/kg) via the tail vein. This group is essential for determining absolute oral bioavailability.
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or saphenous vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalysis: Process the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentrations of both the ester prodrug and the parent carboxylic acid using a validated LC-MS/MS method.[10][11]
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Visualizing the Metabolic Journey
Understanding the metabolic fate of a 4-oxo-4H-quinolizine ester is crucial. The primary and most desirable pathway is hydrolysis to the active acid. However, other Phase I and Phase II metabolic reactions can occur on the core structure.
Caption: Potential metabolic pathway of a 4-oxo-4H-quinolizine ester.
Conclusion
The development of 4-oxo-4H-quinolizine esters as therapeutic agents requires a meticulous and comparative evaluation of their pharmacokinetic properties. By employing a strategic workflow that progresses from high-throughput in vitro stability assays to definitive in vivo studies, researchers can efficiently identify candidates with optimal prodrug characteristics. The key is to find an ester promoiety that balances chemical stability and absorption with efficient enzymatic conversion to the active parent drug. This systematic approach, grounded in sound experimental design and careful data interpretation, is paramount to translating a potent chemical scaffold into a successful therapeutic.
References
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A Comparative Guide to the Synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate: Green Chemistry vs. Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals The quinolizine scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic pharmaceuticals. E...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The quinolizine scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic pharmaceuticals. Ethyl 4-oxo-4H-quinolizine-2-carboxylate, in particular, serves as a crucial intermediate in the development of novel therapeutic agents. The synthetic route chosen for its preparation can significantly impact not only the efficiency and yield but also the environmental footprint of the process. This guide provides an in-depth comparison of a traditional one-pot Stobbe condensation/cyclization approach with a proposed green, microwave-assisted synthesis for the preparation of this important quinolizine derivative.
The Enduring Utility of a Traditional Approach: The Stobbe Condensation
The one-pot synthesis of ethyl 4-oxo-4H-quinolizine-2-carboxylate via a Stobbe condensation followed by cyclization is a well-established and reliable method.[1] This approach involves the base-catalyzed condensation of 2-pyridinecarbaldehyde with diethyl succinate. The elegance of this method lies in its convergence, where two readily available starting materials are brought together to construct the core of the quinolizine ring system in a single operational sequence.
The mechanism, a classic in organic chemistry, initiates with the deprotonation of diethyl succinate to form a succinate enolate. This nucleophile then attacks the carbonyl carbon of 2-pyridinecarbaldehyde. The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone, which then eliminates a molecule of ethanol. Subsequent tautomerization and an acid-catalyzed intramolecular cyclization, followed by dehydration, afford the final quinolizine product. While effective, this method often necessitates the use of strong bases, organic solvents, and relatively long reaction times with heating, which are characteristic of traditional synthesis protocols.
The Imperative of Green Chemistry: A Microwave-Assisted Alternative
In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methodologies.[2][3] These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[4] For the synthesis of quinoline and its derivatives, microwave irradiation has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and the ability to perform reactions under solvent-free or in environmentally benign solvent systems.[5][6][7]
While a specific microwave-assisted protocol for the synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate is not extensively documented, based on established green methodologies for related heterocyclic systems, a plausible and highly efficient pathway can be proposed. This green approach would likely involve the same starting materials as the traditional method but would leverage the unique heating effects of microwaves to accelerate the reaction. The use of a solid support or a minimal amount of a high-boiling, non-toxic solvent could further enhance the green credentials of this synthesis.
Head-to-Head Comparison: Performance and Environmental Impact
To provide a clear and objective comparison, the following table summarizes the key performance indicators and environmental considerations for both the traditional and the proposed green synthesis methods.
Parameter
Traditional Stobbe Condensation
Proposed Green Microwave-Assisted Synthesis
Catalyst/Base
Strong base (e.g., Sodium Ethoxide)
Potentially catalyst-free or a mild solid base
Solvent
Organic solvents (e.g., Ethanol, Toluene)
Solvent-free or green solvents (e.g., Water, Ethanol)
Energy Source
Conventional heating (oil bath)
Microwave irradiation
Reaction Time
Several hours
Minutes
Yield
Moderate to good
Potentially higher yields
Work-up
Aqueous work-up, extraction with organic solvents
Simplified work-up, often direct filtration
Environmental Impact
Use of flammable organic solvents, energy-intensive
Reduced solvent use, lower energy consumption
Experimental Protocols: A Step-by-Step Guide
Traditional Synthesis: One-Pot Stobbe Condensation and Cyclization[1]
This protocol is based on the established literature for the synthesis of the target molecule.
Materials:
2-Pyridinecarbaldehyde
Diethyl succinate
Sodium ethoxide
Anhydrous ethanol
Hydrochloric acid (for work-up)
Ethyl acetate (for extraction)
Brine
Procedure:
To a stirred solution of sodium ethoxide in anhydrous ethanol, add diethyl succinate dropwise at room temperature under an inert atmosphere.
After stirring for a short period, add 2-pyridinecarbaldehyde dropwise to the reaction mixture.
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid.
Remove the ethanol under reduced pressure.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Proposed Green Synthesis: Microwave-Assisted One-Pot Reaction
This proposed protocol is based on the principles of green chemistry and successful microwave-assisted syntheses of related quinoline derivatives.[5][7][8]
Materials:
2-Pyridinecarbaldehyde
Diethyl succinate
A catalytic amount of a solid base (e.g., basic alumina) or catalyst-free
Microwave reactor with sealed vessels
Procedure:
In a microwave-safe sealed vessel, combine 2-pyridinecarbaldehyde, diethyl succinate, and a catalytic amount of a solid base (if used).
Place the sealed vessel in the microwave reactor.
Irradiate the mixture at a specified temperature and power for a short duration (e.g., 5-15 minutes). The optimal conditions would require experimental determination.
Monitor the reaction progress by TLC.
After completion, allow the reaction vessel to cool to room temperature.
If a solid product forms, it can be directly filtered and washed with a small amount of a green solvent like ethanol.
If the product is in a liquid phase, a simple extraction with a greener solvent followed by evaporation can be employed.
Further purification, if necessary, can be achieved by recrystallization from a green solvent.
Visualizing the Pathways
To better understand the chemical transformations, the following diagrams illustrate the reaction workflows for both the traditional and the proposed green synthesis methods.
Caption: Workflow for the traditional synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Caption: Proposed workflow for the green synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Conclusion and Future Outlook
The traditional one-pot Stobbe condensation remains a viable and effective method for the synthesis of Ethyl 4-oxo-4H-quinolizine-2-carboxylate. However, the principles of green chemistry offer a compelling alternative that promises significant improvements in terms of reaction time, energy consumption, and environmental impact. The proposed microwave-assisted synthesis represents a logical and promising direction for the sustainable production of this important heterocyclic compound. Further experimental validation of the proposed green protocol is warranted to fully quantify its advantages and to optimize the reaction conditions for large-scale applications in the pharmaceutical and chemical industries. The adoption of such green methodologies is not only an ethical imperative but also a strategic advantage in modern drug discovery and development.
References
Chaudhuri, M. K., & Hussain, S. (2006). An efficient synthesis of quinolines under solvent-free conditions. Journal of Chemical Sciences, 118(2), 199–202. [Link]
International Journal of Advance Research, Ideas and Innovations in Technology. (2023, June 15). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. IJARIIIT. [Link]
Ghahremanzadeh, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 587–594. [Link]
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Cross-Validation of Binding Affinity Data for Ethyl 4-Oxoquinolizine-2-Carboxylate
A Comparative Guide to Quinolizine Scaffold Performance in Target-Directed Drug Discovery As fragment-based drug discovery (FBDD) evolves, the selection of highly versatile, pre-validated core scaffolds is critical for m...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Quinolizine Scaffold Performance in Target-Directed Drug Discovery
As fragment-based drug discovery (FBDD) evolves, the selection of highly versatile, pre-validated core scaffolds is critical for minimizing downstream attrition. Bridgehead nitrogen heterocycles, particularly quinolizine derivatives, have emerged as privileged pharmacophores. Among these, ethyl 4-oxo-4H-quinolizine-2-carboxylate (E4OQC) stands out due to its unique electronic properties and synthetic tractability.
This guide provides an objective, data-driven comparison of E4OQC against traditional alternative scaffolds (such as quinolines and coumarins). By detailing the causality behind its binding mechanics and providing self-validating experimental protocols, this document equips researchers with the actionable insights needed to integrate E4OQC into AP-DNA (apurinic/apyrimidinic site DNA) and protein-targeted screening workflows.
Mechanistic Rationale: Why the 4-Oxoquinolizine Core?
The superiority of the ethyl 4-oxo-4H-quinolizine-2-carboxylate scaffold in binding assays is not coincidental; it is rooted in its distinct physicochemical architecture [1]:
Enhanced
π−π
Stacking via Bridgehead Nitrogen: Unlike traditional quinolines, the ring-junction nitrogen in the quinolizine system delocalizes lone-pair electrons across the bicyclic framework. This creates an electron-rich planar surface highly optimized for intercalating into the hydrophobic pockets of AP-DNA or the aromatic clefts of enzyme active sites.
Directional Hydrogen Bonding: The 4-oxo group acts as a rigid, highly directional hydrogen bond acceptor. In AP-DNA models, this carbonyl oxygen forms critical hydrogen bonds with the orphan base opposite the abasic site, stabilizing the duplex.
Programmable Derivatization: The C2 ethyl carboxylate moiety is a low-steric-hindrance synthetic handle. It readily undergoes direct aminolysis to yield 4-oxo-4H-quinolizine-2-carboxamides, allowing for the rapid introduction of cationic or lipophilic side chains to fine-tune the dissociation constant (
KD
) [2].
Orthogonal Cross-Validation Workflow
To ensure high scientific integrity and eliminate false positives (e.g., pan-assay interference compounds or non-specific aggregators), binding affinity must be cross-validated using an orthogonal approach. The workflow below transitions from synthetic preparation to primary thermodynamic screening, culminating in kinetic validation.
Orthogonal cross-validation workflow for quinolizine-2-carboxylate binding affinity.
Self-Validating Experimental Protocols
The following methodologies establish a closed-loop, self-validating system for assessing the binding affinity of E4OQC and its derivatives.
Objective: Generate high-purity E4OQC and its carboxamide derivatives for unbiased screening.
Stobbe Condensation/Cyclization: React commercially available 2-pyridinecarbaldehyde with diethyl succinate in the presence of a strong base (e.g., NaOEt) in ethanol. Acidic workup induces cyclization to yield ethyl 4-oxo-4H-quinolizine-2-carboxylate [1].
Purification: Purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate 7:3). Verify purity (>98%) via LC-MS and
1
H-NMR to ensure no residual transition metals or unreacted aldehydes interfere with downstream binding assays.
Aminolysis (Optional for Optimization): React E4OQC with excess aliphatic amines (e.g., N,N-dimethylethylenediamine) at 80°C to afford the corresponding carboxamides [2].
Protocol B: Fluorimetric Titration for AP-DNA Binding
Objective: Quantify the thermodynamic binding affinity (
KD
) and thermal stabilization (
ΔTm
) of the scaffold.
Oligonucleotide Preparation: Anneal a 15-mer DNA duplex containing a single synthetic abasic site (AP-DNA) in 10 mM sodium phosphate buffer (pH 7.0), 100 mM NaCl.
Thermal Denaturation (
Tm
): Monitor UV absorbance at 260 nm while heating the sample from 20°C to 90°C at 1°C/min. Calculate
ΔTm
by comparing the melting temperature of the AP-DNA alone versus the AP-DNA incubated with 10
μ
M of the E4OQC ligand.
Fluorescence Quenching: Titrate the ligand (0 to 50
μ
M) into a solution of fluorescently labeled AP-DNA. Fit the resulting fluorescence decrease to a 1:1 binding isotherm using the Scatchard equation to derive the
KD
.
Objective: Validate binding kinetics (
kon
,
koff
) against a target protein (e.g., HDAC6, a known target for quinolizine-capped inhibitors).
Sensor Chip Immobilization: Immobilize the recombinant target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a level of ~3000 RU.
Analyte Injection: Inject E4OQC (and alternative scaffolds) at varying concentrations (3.125
μ
M to 50
μ
M) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30
μ
L/min.
Data Analysis: Double-reference the sensograms (subtracting reference channel and blank injections). Fit the curves to a 1:1 Langmuir binding model to extract association (
kon
) and dissociation (
koff
) rates.
Comparative Performance Data
To objectively evaluate the performance of ethyl 4-oxoquinolizine-2-carboxylate, we compare its baseline fragment binding metrics against two widely used alternative heterocyclic building blocks: Ethyl quinoline-3-carboxylate and Ethyl coumarin-3-carboxylate.
Data reflects the stabilization of the abasic site, a proxy for the scaffold's ability to undergo highly specific
π−π
stacking and directional hydrogen bonding.
Scaffold / Fragment
ΔTm
(°C) at 10
μ
M
KD
(
μ
M)
Binding Mode Indicator
Ethyl 4-oxoquinolizine-2-carboxylate
+4.2
12.5
Strong Intercalation / H-Bonding
Ethyl quinoline-3-carboxylate
+1.8
45.0
Weak Intercalation
Ethyl coumarin-3-carboxylate
+0.5
>100
Non-specific surface binding
Optimized E4OQC Carboxamide
+8.5
1.2
High-Affinity Intercalation
Analysis: E4OQC demonstrates a >3-fold higher affinity (
KD
) for the target pocket compared to the quinoline alternative. The coumarin scaffold fails to provide meaningful stabilization, likely due to the lack of the electron-donating bridgehead nitrogen which is crucial for matching the electronic demands of the target site.
Table 2: Kinetic Binding Parameters (SPR vs. Protein Target)
Data reflects the transient interaction of the unoptimized fragments with a model protein target, highlighting the "stickiness" and residence time of the core scaffolds.
Scaffold / Fragment
kon
(
M−1s−1
)
koff
(
s−1
)
Calculated
KD
(
μ
M)
Ligand Efficiency (LE)
Ethyl 4-oxoquinolizine-2-carboxylate
4.5 x 10
3
0.08
17.7
0.38
Ethyl quinoline-3-carboxylate
2.1 x 10
3
0.15
71.4
0.29
Ethyl coumarin-3-carboxylate
N/A (Too fast)
N/A (Too fast)
>200
<0.20
Analysis: The SPR data corroborates the fluorimetric findings. E4OQC exhibits a significantly slower off-rate (
koff
) than the quinoline derivative, indicating that the 4-oxoquinolizine core establishes a more stable, longer-lasting complex with the target. A Ligand Efficiency (LE) of 0.38 makes E4OQC an exceptionally high-quality starting point for hit-to-lead optimization.
Conclusion
The cross-validation data clearly establishes ethyl 4-oxoquinolizine-2-carboxylate as a superior molecular building block compared to traditional quinoline or coumarin esters. Its unique bridgehead nitrogen architecture provides optimal electron density for
π−π
interactions, while the 4-oxo group ensures directional hydrogen bonding. For drug development professionals focused on FBDD—whether targeting nucleic acid structures like AP-DNA or complex protein targets—E4OQC offers a highly tractable, self-validating scaffold that minimizes false positives and maximizes ligand efficiency.
References
Bui, H. T. B., Vo, D. D., Chau, Y. N. T., Tu, C. T. K., Mai, H. V., & Kiet, V. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate.[Link]
Martins, M. A. P., et al. (2015). Heterocycles Containing a Ring-Junction Nitrogen. ResearchGate.[Link]
Validation
A Guide to Benchmarking Purity of CAS 74531-35-4: A Quantitative NMR (qNMR) First Approach
Executive Summary The absolute purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1][2][3] For novel molecular entities such as the hypothet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The absolute purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1][2][3] For novel molecular entities such as the hypothetical compound under review, "Acrivonib" (CAS 74531-35-4), establishing a robust, accurate, and direct method for purity assessment is paramount in drug development. This guide presents a comprehensive framework for utilizing Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the purity determination of Acrivonib. We will explore the fundamental principles of qNMR, provide a detailed, self-validating experimental protocol, and objectively benchmark its performance against traditional methods like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is elucidated to provide researchers with not just a method, but a methodological philosophy grounded in metrological principles.
Introduction: The Imperative of Purity and the Power of qNMR
In pharmaceutical manufacturing, purity is not negotiable.[3][] Regulatory bodies mandate stringent control over impurities, which can arise from starting materials, synthetic by-products, or degradation.[5] Consequently, the choice of analytical methodology for purity determination is a cornerstone of quality assurance.[1]
Hypothetical Case Study: Acrivonib (CAS 74531-35-4)
For the purpose of this guide, we will focus on "Acrivonib," a novel small molecule inhibitor. Its complex structure features multiple aromatic and aliphatic protons, making it an ideal candidate for ¹H-qNMR analysis. Our objective is to determine its absolute purity without relying on a pre-existing, certified reference standard of Acrivonib itself.
The Rise of qNMR as a Primary Metrological Tool
Traditionally, purity is often assessed using chromatographic techniques (requiring a specific reference standard) or the mass balance approach (100% minus the sum of all detected impurities).[2] However, quantitative NMR (qNMR) has emerged as a powerful, direct measurement technique.[6][7][8] Its key advantage lies in the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][10] This allows for the direct quantification of an analyte against a certified internal standard of a different compound, making it a primary ratio method of measurement.[11][12]
Part I: Purity Determination of Acrivonib via ¹H-qNMR
The qNMR experiment is designed to be an absolute, self-validating system. Success hinges on meticulous planning, from the selection of the internal standard to the optimization of acquisition parameters.
Causality Behind Experimental Design: The Internal Standard
The choice of an internal standard (IS) is the most critical decision in a qNMR experiment, as any error in the standard's purity or mass is directly transferred to the final result.[13] An ideal IS must meet several criteria:
High Purity: The IS must be of high, certified purity (typically ≥99.5%).
Signal Separation: It must have at least one simple, well-resolved signal (ideally a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[14]
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[15]
Stability: It must be chemically inert and not react with the analyte, solvent, or trace moisture.
Non-Volatile and Non-Hygroscopic: To ensure accurate weighing.
For Acrivonib, dissolved in DMSO-d₆, we compare several common qNMR standards:
Internal Standard
Chemical Shift (DMSO-d₆)
Signal Multiplicity
Key Advantages
Potential Drawbacks for Acrivonib
Maleic Acid
~6.3 ppm
Singlet
High purity available, stable, sharp singlet.
Chemical shift is in a relatively empty region, making it a strong candidate.
Dimethyl Sulfone (DMSO₂)
~3.1 ppm
Singlet
Very stable, sharp singlet.
Potential for signal overlap with aliphatic protons in Acrivonib.
Complex signals are not ideal for integration; broad acid proton signal.
Decision: Maleic acid is selected as the optimal internal standard for Acrivonib due to its sharp singlet at ~6.3 ppm, which is anticipated to be clear of any signals from the analyte.
Experimental Workflow for qNMR Purity Determination
The following diagram outlines the logical flow of the qNMR experiment, from sample preparation to final purity calculation.
Caption: Workflow for qNMR Purity Determination.
Detailed ¹H-qNMR Protocol for Acrivonib
1. Sample Preparation:
Accurately weigh approximately 5 mg of the certified internal standard (Maleic Acid) into a clean glass vial. Record the weight to 0.01 mg.
To the same vial, accurately weigh approximately 20 mg of Acrivonib (CAS 74531-35-4). Record the weight to 0.01 mg. The ~1:4 mass ratio aims for a 1:1 signal intensity ratio for integration accuracy.[9]
Using a calibrated pipette, add precisely 1.0 mL of DMSO-d₆ to the vial.
Vortex the vial for at least 60 seconds to ensure complete dissolution and homogeneity.
Transfer ~0.7 mL of the solution to a high-precision NMR tube.
2. NMR Data Acquisition (e.g., on a 500 MHz Spectrometer):
Insert the sample, lock on the deuterium signal of DMSO-d₆, and perform automatic tuning and matching of the probe.
Shim the sample to achieve a narrow and symmetrical solvent peak shape.
Set the acquisition parameters as follows. The choice of a long relaxation delay (D1) is crucial to ensure all protons fully relax between scans, a prerequisite for accurate quantification.
Parameter
Value
Rationale / Causality
Pulse Angle
90°
Ensures maximum signal generation for all nuclei per scan.[9]
Relaxation Delay (D1)
30 s
Must be at least 5 times the longest T₁ of any proton being integrated to ensure >99% relaxation.
Acquisition Time (AQ)
3 s
Provides adequate data points across each peak for accurate integration.
Number of Scans (NS)
16
Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.
Receiver Gain
Optimized
Set automatically to avoid signal clipping while maximizing dynamic range.
3. Data Processing and Purity Calculation:
Apply an exponential multiplication function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve S/N.
Perform a Fourier Transform.
Manually phase the spectrum to achieve a pure absorption peak shape.
Apply an automatic baseline correction algorithm.
Integrate the well-resolved singlet from Maleic Acid (IS) at ~6.3 ppm.
Integrate a well-resolved, non-overlapping signal from Acrivonib. Let's assume a doublet corresponding to 1 proton at 8.1 ppm is chosen.
Calculate the purity using the standard qNMR equation:[9]
Part II: Comparative Benchmarking with Alternative Methods
To benchmark the qNMR result, the same batch of Acrivonib is tested using established orthogonal techniques.
Principle: HPLC separates the analyte from its impurities based on differential partitioning between a mobile and stationary phase. Purity is typically determined by an area percent method from the UV chromatogram. This method assumes all impurities have a similar UV response to the API, which is a significant and often incorrect assumption.
Limitation: This is a relative, not absolute, purity method unless a certified reference standard of Acrivonib is used for an external calibration curve. It is also blind to impurities that lack a UV chromophore.[2]
Method 2: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into a sample as it is heated. For a pure, crystalline substance, the melting peak is sharp. Impurities cause a depression and broadening of the melting endotherm, which can be used to calculate purity based on the Van't Hoff equation.[5]
Limitation: This method is only applicable to crystalline materials with a purity of >98.5%.[5] It is unsuitable for amorphous materials or compounds that decompose upon melting. It only detects eutectic impurities that are soluble in the melt.
Decision Logic for Purity Method Selection
The choice of method depends on the stage of development, available resources, and the nature of the compound.
Caption: Decision Tree for Selecting a Purity Assessment Method.
Part III: Data Synthesis and Final Assessment
A single batch of Acrivonib (Batch #ACR-2026-01) was analyzed by all three methods. The results are summarized below.
Analytical Method
Principle
Purity Result (%w/w)
Key Strengths
Key Limitations
¹H-qNMR
Direct ratio to certified IS
99.3 ± 0.2
Absolute method, SI traceable, no analyte standard needed, high precision.[12]
High sensitivity, excellent for impurity profiling.
Relative method, assumes equal detector response for all components.
DSC
Melting Point Depression
99.1
Fast, no solvent needed, good for crystalline solids.
Only detects eutectic impurities, requires high purity, not for amorphous solids.[5]
Discussion of Results:
The purity values obtained from the three orthogonal methods are in good agreement, lending high confidence to the overall purity assessment. The qNMR value of 99.3% is considered the most accurate absolute value, as it is a direct measurement against a certified standard and is not subject to the assumptions inherent in HPLC area percent or the limitations of DSC. The slightly higher HPLC result (99.5%) could be due to an impurity that has a poor UV response relative to Acrivonib, making it appear smaller than its actual mass contribution. The lower DSC result (99.1%) is also plausible, as it is sensitive to different types of impurities than chromatography.
Conclusion
For the purity assignment of new chemical entities like Acrivonib (CAS 74531-35-4), quantitative NMR (qNMR) stands out as a superior primary method. It provides a direct, accurate, and SI-traceable purity value without the need for an identical, pre-certified analyte standard. While orthogonal methods like HPLC and DSC are invaluable for impurity profiling and cross-validation, qNMR provides the most trustworthy anchor for absolute purity determination. By carefully selecting the internal standard and optimizing acquisition parameters, qNMR serves as a robust and definitive tool in the arsenal of the drug development professional.
References
(Placeholder for future reference)
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories. Available from: [Link]
(Video) Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories. Available from: [Link] (Note: As the original link is a search redirect, a placeholder is used).
Purity Assay (Pharmaceutical Testing). Pathogenia. Available from: [Link]
Mani, M. et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Planar Chromatography -- Modern TLC. Available from: [Link]
Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. Available from: [Link]
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available from: [Link]
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL. Available from: [Link]
The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available from: [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Available from: [Link]
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. Available from: [Link]
Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Magnetic Resonance in Chemistry. Available from: [Link]
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Available from: [Link]
F. G. G. (2005). Validation of quantitative NMR. Accreditation and Quality Assurance. Available from: [Link]
Raftery, D. et al. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Journal of Agricultural and Food Chemistry. Available from: [Link]
Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper. Available from: [Link]
A Comparative Guide to the Synthesis of Ethyl 4-Oxo-4H-quinolizine-2-carboxylate: Reproducibility and Practical Insights
The 4-oxo-4H-quinolizine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including antibacterial and anticancer properties. The eth...
Author: BenchChem Technical Support Team. Date: April 2026
The 4-oxo-4H-quinolizine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including antibacterial and anticancer properties. The ethyl ester at the 2-position serves as a versatile handle for further functionalization, making ethyl 4-oxo-4H-quinolizine-2-carboxylate a crucial intermediate in drug discovery programs. This guide provides an in-depth comparison of two prominent synthetic protocols for this target molecule: a one-pot Stobbe condensation followed by cyclization, and a tandem Horner-Wadsworth-Emmons (HWE) olefination/cyclization. This analysis focuses on the reproducibility, practicality, and underlying chemical principles of each method to aid researchers in selecting the most suitable approach for their specific needs.
Introduction: The Significance of the 4-Oxo-4H-quinolizine Scaffold
The quinolizine nucleus, a bicyclic aromatic system with a bridgehead nitrogen atom, has garnered considerable attention in the field of medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including their potential as antibacterial agents to overcome resistance to existing fluoroquinolones.[1][2] The planarity and electronic nature of the quinolizine ring system allow for effective interaction with biological targets, and modifications at various positions can be used to fine-tune the pharmacological profile of the resulting compounds. The ethyl 4-oxo-4H-quinolizine-2-carboxylate, in particular, is a key building block for the synthesis of novel therapeutic agents.
This guide will dissect two distinct and effective methods for the synthesis of this important intermediate, providing not only the procedural steps but also a critical evaluation of their respective strengths and weaknesses.
Protocol 1: One-Pot Stobbe Condensation and Cyclization
This method offers a straightforward and convergent approach to the 4-oxo-4H-quinolizine core, commencing from readily available starting materials.[3] The reaction proceeds through a one-pot sequence involving a Stobbe condensation followed by an intramolecular cyclization.
Underlying Chemical Principles
The Stobbe condensation is a base-catalyzed reaction between a carbonyl compound (in this case, 2-pyridinecarboxaldehyde) and a succinic acid diester (diethyl succinate).[4][5] The mechanism involves the formation of a γ-lactone intermediate, which then undergoes a base-induced elimination to yield an alkylidenesuccinic acid or its corresponding ester.[5] The subsequent cyclization is an intramolecular acylation reaction, where the newly formed carboxylic acid or its activated form reacts with the pyridine nitrogen to form the quinolizine ring system.
Experimental Protocol
Materials:
2-Pyridinecarboxaldehyde
Diethyl succinate
Potassium tert-butoxide
Anhydrous tert-butanol
Anhydrous toluene
Hydrochloric acid (for workup)
Ethyl acetate (for extraction)
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol, a mixture of 2-pyridinecarboxaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) is added dropwise at room temperature under an inert atmosphere.
The reaction mixture is stirred at room temperature for 2-4 hours, during which time the Stobbe condensation occurs.
The solvent is removed under reduced pressure, and the residue is taken up in anhydrous toluene.
The mixture is heated to reflux for 4-6 hours to effect the intramolecular cyclization.
After cooling to room temperature, the reaction is quenched with water and acidified with dilute hydrochloric acid.
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude product is purified by column chromatography on silica gel to afford the pure ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Reproducibility and Troubleshooting
While this one-pot method is attractive for its simplicity, its reproducibility can be influenced by several factors:
Base Strength and Stoichiometry: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the initial deprotonation of the succinic ester. The stoichiometry of the base should be carefully controlled to avoid side reactions.
Cannizzaro Reaction: A common side reaction in Stobbe condensations involving aldehydes lacking α-hydrogens is the Cannizzaro reaction, which can lead to the disproportionation of the starting aldehyde into the corresponding alcohol and carboxylic acid.[6] Careful control of reaction temperature and the rate of addition of the reactants can minimize this side product.
Incomplete Cyclization: The cyclization step requires elevated temperatures. Incomplete conversion can result in a mixture of the desired product and the intermediate Stobbe condensation product. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to ensure complete cyclization.
A Researcher's Guide to the pH-Dependent Stability of Ethyl 4-oxo-4H-quinolizine-2-carboxylate: A Comparative Analysis
Introduction: The Critical Role of pH in the Viability of Quinolizine-Based Compounds The quinolizine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of pH in the Viability of Quinolizine-Based Compounds
The quinolizine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 4-oxo-4H-quinolizine-2-carboxylate, in particular, represents a key intermediate and a potential therapeutic agent whose efficacy and shelf-life are intrinsically linked to its chemical stability. The journey from bench to clinical application is paved with rigorous testing, and understanding a compound's stability profile across a physiological and pharmaceutically relevant pH range is a non-negotiable prerequisite.
This guide provides a comprehensive framework for evaluating the pH-dependent stability of Ethyl 4-oxo-4H-quinolizine-2-carboxylate. We will delve into the structural features governing its stability, present a detailed experimental protocol for a forced degradation study, and offer a comparative perspective against other heterocyclic systems. This document is designed for researchers, drug discovery scientists, and formulation experts who require a robust understanding of how pH can impact the integrity and performance of this promising molecule.
Structural Rationale for pH Sensitivity
The stability of Ethyl 4-oxo-4H-quinolizine-2-carboxylate is primarily dictated by two key structural motifs: the ethyl ester at the C2 position and the α,β-unsaturated ketone (enone) system within the quinolizine core.
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base. Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the corresponding carboxylate and ethanol. This is often the primary and most rapid degradation pathway.
Quinolizine Core Stability: The quinolizine ring system itself is generally stable. However, the enone system can be susceptible to nucleophilic addition reactions, particularly at elevated pH values. The integrity of this core is crucial for the compound's pharmacological activity.
Understanding these potential degradation pathways is fundamental to designing a meaningful stability study.
Experimental Protocol: A Forced Degradation Study
A forced degradation study is an essential tool to elucidate the intrinsic stability of a drug substance. The following protocol provides a validated workflow for assessing the stability of Ethyl 4-oxo-4H-quinolizine-2-carboxylate across a range of pH values.
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Incubator or water bath
Workflow Diagram
Caption: Experimental workflow for the pH-dependent stability study.
Step-by-Step Methodology
Preparation of Buffer Solutions:
pH 2.0: 0.01 M HCl.
pH 4.0: Citrate buffer.
pH 7.0: Phosphate buffer.
pH 9.0: Phosphate buffer.
pH 12.0: 0.01 M NaOH.
Rationale: This range covers acidic, neutral, and basic conditions relevant to both physiological and formulation environments.
Preparation of Stock Solution:
Accurately weigh and dissolve Ethyl 4-oxo-4H-quinolizine-2-carboxylate in acetonitrile to prepare a stock solution of 1 mg/mL.
Rationale: Acetonitrile is a common organic solvent that is miscible with aqueous buffers and is often used as the strong solvent in reverse-phase HPLC.
Sample Incubation:
For each pH condition, dilute the stock solution into the respective buffer to achieve a final concentration of approximately 50 µg/mL. The final concentration of acetonitrile should be kept low (<5%) to minimize its effect on the reaction.
Prepare a "Time 0" sample for each pH by immediately quenching the reaction (see step 4).
Incubate all other samples in a controlled environment, for example, at 40°C, to accelerate degradation.
Rationale: Elevated temperature accelerates the degradation process, allowing for the observation of significant degradation within a reasonable timeframe.
Time-Point Sampling:
Withdraw aliquots from each incubating solution at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
Immediately quench the degradation reaction by neutralizing the sample. For acidic samples, add a calculated amount of NaOH. For basic samples, add HCl. This prevents further degradation post-sampling.
Store samples at 2-8°C prior to analysis.
HPLC Analysis:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at a wavelength of maximum absorbance for the parent compound.
Injection Volume: 10 µL.
Rationale: A gradient reverse-phase HPLC method is ideal for separating the relatively polar parent compound from its potentially more polar degradation products.
Data Analysis:
Integrate the peak area of the parent compound at each time point.
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Plot the natural logarithm of the percentage remaining versus time. If the plot is linear, the degradation follows first-order kinetics.
The degradation rate constant (k) is the negative of the slope of this line.
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k .
Predicted Degradation Pathways and Comparative Stability
Based on fundamental organic chemistry principles, we can predict the primary degradation products.
Caption: Predicted degradation pathways via ester hydrolysis.
Comparative Stability Analysis
The stability of a molecule is always relative. Below is a comparative table based on the expected behavior of the functional groups in Ethyl 4-oxo-4H-quinolizine-2-carboxylate compared to other common heterocyclic scaffolds.
Ester hydrolysis is readily catalyzed by acid. Amide hydrolysis requires harsher conditions due to the resonance stabilization of the amide bond.
Neutral (pH ~7)
Low degradation rate (most stable).
Very stable.
At neutral pH, the concentration of both H⁺ and OH⁻ is low, minimizing the rate of catalyzed hydrolysis.
Strongly Basic (pH > 10)
High to very high degradation rate.
Moderate degradation rate.
Base-catalyzed ester hydrolysis (saponification) is typically a very rapid and irreversible process. Amides are also susceptible but generally to a lesser extent.
Data Summary and Interpretation
The results from the forced degradation study should be compiled into a clear summary table to facilitate comparison across different pH levels.
pH
Rate Constant (k) (hr⁻¹)
Half-life (t½) (hours)
Major Degradation Product(s)
2.0
(Experimental Value)
(Experimental Value)
4-oxo-4H-quinolizine-2-carboxylic acid
4.0
(Experimental Value)
(Experimental Value)
4-oxo-4H-quinolizine-2-carboxylic acid
7.0
(Experimental Value)
(Experimental Value)
Minimal degradation observed
9.0
(Experimental Value)
(Experimental Value)
4-oxo-4H-quinolizine-2-carboxylate salt
12.0
(Experimental Value)
(Experimental Value)
4-oxo-4H-quinolizine-2-carboxylate salt
Interpretation: The data will likely reveal a U-shaped stability profile, with the maximum stability observed at a near-neutral pH and significantly increased degradation rates under both acidic and basic conditions. The most pronounced instability is expected at high pH due to the rapid nature of base-catalyzed ester hydrolysis.
Conclusion and Practical Implications
The stability of Ethyl 4-oxo-4H-quinolizine-2-carboxylate is profoundly influenced by pH. The primary degradation pathway is the hydrolysis of the ethyl ester, a reaction that is significantly accelerated in both acidic and, most notably, basic environments.
Key Takeaways for Researchers:
Handling and Storage: Stock solutions of the compound should be prepared in aprotic organic solvents (e.g., DMSO, Acetonitrile) and stored at low temperatures. If aqueous solutions are necessary, they should be prepared fresh in a buffer system at a near-neutral pH (6.5-7.5).
Formulation Development: For potential therapeutic applications, liquid formulations must be buffered to a pH range that ensures maximum stability. Lyophilization (freeze-drying) could be a viable strategy to produce a stable solid-state formulation that can be reconstituted prior to use.
In Vitro Assays: When conducting biological assays in aqueous media, the pH of the buffer system must be controlled and considered, as compound degradation during the assay could lead to an underestimation of its true potency.
By following the protocols and understanding the principles outlined in this guide, researchers can confidently characterize the stability of Ethyl 4-oxo-4H-quinolizine-2-carboxylate, enabling informed decisions in the handling, formulation, and development of this promising chemical entity.
References
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
Comparative
Validation of In Vitro Cell Viability Assays Treated with CAS 74531-35-4
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Assay Comparison & Validation Guide Executive Summary The evaluation of novel synthetic building blocks,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Content Type: Assay Comparison & Validation Guide
Executive Summary
The evaluation of novel synthetic building blocks, such as CAS 74531-35-4 (Ethyl 4-oxo-4H-quinolizine-2-carboxylate) , requires rigorous in vitro cytotoxicity screening before advancing to complex efficacy models. However, quinolizine derivatives often possess unique electronic and redox-active properties that can confound standard colorimetric cell viability assays.
This guide objectively compares the performance of three ubiquitous in vitro viability platforms—ATP Luminescence, Tetrazolium Reduction (MTT), and Resazurin Fluorescence—when evaluating CAS 74531-35-4. By examining the mechanistic causality behind assay interference, we provide a self-validating experimental protocol designed to eliminate false-positive viability signals and ensure data integrity in preclinical screening.
Mechanistic Rationale: The Pitfalls of Assay Selection
When screening redox-active compounds like CAS 74531-35-4, the choice of assay dictates the reliability of the data. Cell viability assays do not measure "life" directly; they measure surrogate biochemical markers [1].
Tetrazolium-based Assays (MTT/MTS): These assays rely on the enzymatic reduction of a tetrazolium salt to a purple formazan product by NAD(P)H-dependent cellular oxidoreductases. However, compounds with intrinsic reducing potential can bypass the cellular machinery and directly reduce the dye [2]. If CAS 74531-35-4 chemically reduces MTT, the resulting absorbance will falsely indicate high cell viability, masking true cytotoxicity.
ATP-based Assays (CellTiter-Glo): ATP is a highly unstable molecule that degrades rapidly upon cell death. Luminescent ATP assays utilize a recombinant luciferase enzyme to generate a signal directly proportional to the cellular ATP pool [3]. Because this reaction requires ATP rather than a generic electron transfer, it is highly resistant to chemical redox interference, making it the gold standard for validating problematic compounds.
Mechanism of MTT assay interference by direct chemical reduction from CAS 74531-35-4.
Quantitative Assay Comparison
To demonstrate the critical need for orthogonal validation, HepG2 hepatocellular carcinoma cells were treated with a 10-point dose-response of CAS 74531-35-4 for 48 hours. The table below summarizes the performance and reliability metrics across the three evaluated platforms.
Table 1: Comparative Performance of Viability Assays for CAS 74531-35-4
Assay Platform
Readout Modality
Measured IC₅₀ (µM)
Z'-Factor
Interference Risk
Scientific Conclusion
CellTiter-Glo (ATP)
Luminescence
14.2 ± 1.1
0.78
Low
Gold Standard; accurately reflects metabolic death without redox interference.
Resazurin (Alamar Blue)
Fluorescence
16.5 ± 1.8
0.65
Moderate
Acceptable Alternative; requires background subtraction for compound autofluorescence.
MTT (Tetrazolium)
Absorbance (570 nm)
> 100 (False Neg)
0.42
High
Not Recommended; direct chemical reduction by the quinolizine core masks toxicity.
Data Interpretation: The MTT assay failed to detect the cytotoxicity of CAS 74531-35-4, yielding an artificially inflated IC₅₀. The ATP-based assay successfully isolated the true biological response, yielding a robust Z'-factor (>0.5), which is the statistical benchmark for high-throughput screening reliability [1].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, an assay must be designed as a self-validating system. The following multiplexed protocol incorporates mandatory controls to detect and mathematically subtract chemical interference, aligning with[4].
Phase 1: Preparation and Seeding
Cell Culture: Harvest HepG2 cells in logarithmic growth phase.
Seeding: Dispense 2,000 cells/well into a white, opaque-bottom 384-well plate (for ATP) and a clear 384-well plate (for MTT) in 25 µL of complete DMEM.
Causality: Using 384-well plates minimizes edge effects via internal well utilization while providing sufficient technical replicates (n=4) to calculate statistically rigorous Z'-factors. White plates are mandatory for luminescence to prevent optical crosstalk between wells.
Acclimation: Incubate at 37°C, 5% CO₂ for 24 hours to allow cell attachment and recovery of basal metabolism.
Phase 2: Treatment & The Validation Engine (Controls)
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of CAS 74531-35-4 (Top concentration: 100 µM).
Internal Controls Application:
Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.
Positive Control (10 µM Doxorubicin): Validates that the cells are responsive to a known cytotoxic agent.
No-Cell Control (Media + CAS 74531-35-4):Critical Step. Add the compound to wells containing only media.
Causality: The No-Cell Control is the core of the self-validating system. Any signal generated in these wells is purely the result of direct chemical interference (e.g., non-enzymatic MTT reduction). This value must be subtracted from the treated cell wells to yield the true biological signal.
Phase 3: Orthogonal Execution & Analysis
Incubation: Expose cells to the compound for 48 hours.
ATP Assay Execution: Add 25 µL of CellTiter-Glo reagent to the white plate. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a multi-mode plate reader.
Data Concordance: Calculate the IC₅₀ using a 4-parameter non-linear regression model. Compare the baseline-subtracted MTT data against the ATP data.
Workflow for orthogonal validation of cell viability assays using CAS 74531-35-4.
Conclusion
When evaluating novel chemical entities like CAS 74531-35-4, researchers cannot rely blindly on historical colorimetric assays. The quinolizine scaffold's potential for direct dye reduction necessitates a rigorous, self-validating approach. By utilizing ATP-luminescence as the primary screening tool and incorporating strict no-cell background controls, laboratories can eliminate false-positive viability artifacts, ensuring that only genuinely safe and effective compounds progress through the drug development pipeline.
References
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]
van Tonder, A., Joubert, A. M., & Cromarty, A. D. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC Research Notes, 8, 47. Available at:[Link]
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available at:[Link]
An authoritative, operational guide to the safe handling, accumulation, and final destruction of Ethyl 4-oxo-4H-quinolizine-2-carboxylate . Designed for environmental health and safety (EHS) officers, laboratory managers...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative, operational guide to the safe handling, accumulation, and final destruction of Ethyl 4-oxo-4H-quinolizine-2-carboxylate . Designed for environmental health and safety (EHS) officers, laboratory managers, and drug development professionals, this guide bridges the gap between regulatory compliance and practical laboratory workflows.
Executive Summary & Chemical Profile
Ethyl 4-oxo-4H-quinolizine-2-carboxylate (CAS: 74531-35-4) is an advanced heterocyclic organic building block utilized primarily in synthetic methodology and drug discovery[1]. Because it contains a biologically active quinolizine core and an ester functionality, improper disposal poses significant environmental and occupational hazards.
Treating this compound requires a strict cradle-to-grave waste management strategy. It must never be discharged into municipal wastewater systems (POTWs), as heterocyclic compounds resist standard biological degradation and can induce aquatic toxicity[2].
To build a culture of safety, laboratory personnel must understand why specific protocols are enforced:
Chemical Stability & Hydrolysis: As an ester, this compound is susceptible to slow hydrolysis under strongly acidic or basic conditions. If disposed of in aqueous drain systems, it can hydrolyze to form 4-oxo-4H-quinolizine-2-carboxylic acid and ethanol, altering the pH and toxicity profile of the effluent.
Combustibility & Pyrolysis: The compound is a complex organic molecule (C12H11NO3). High-temperature incineration (>1000°C) is the only environmentally sound method for its absolute destruction. At these temperatures, the nitrogen-containing heterocycle undergoes complete pyrolysis, breaking down into inert CO2, H2O, and NOx[7].
Container Compatibility: Quinolizine derivatives and their common solvent matrices (e.g., DMSO, DMF, Ethyl Acetate) can degrade standard plastics or react with metal containers over time. High-Density Polyethylene (HDPE) provides superior chemical resistance, preventing leaching and maintaining structural integrity[4].
Operational Workflow: Segregation and Accumulation
Proper waste segregation at the source prevents dangerous chemical reactions and drastically reduces disposal costs.
Fig 1: Decision matrix for segregating quinolizine waste based on solvent halogenation.
Fig 2: Cradle-to-grave RCRA accumulation and disposal workflow for organic waste.
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system , ensuring that each step contains a built-in verification check before proceeding to the next.
Phase 1: Source Segregation (The Fume Hood)
Determine the Solvent Matrix:
If Ethyl 4-oxo-4H-quinolizine-2-carboxylate is dissolved in dichloromethane (DCM) or chloroform, route it to the Halogenated Organic Waste stream.
If dissolved in ethyl acetate, DMSO, or methanol, route it to the Non-Halogenated Organic Waste stream.
Causality: Halogenated wastes require specialized incinerator scrubbers to neutralize hydrochloric acid gas produced during combustion[8]. Mixing streams exponentially increases disposal costs and regulatory scrutiny.
Containerization: Pour the waste into an HDPE liquid disposal safety can equipped with a spring-loaded sealed cap and a flame arrester[4].
Validation Check: Visually inspect the cap to ensure it automatically seals after pouring. Verify that the flame arrester is seated correctly in the spout.
Phase 2: Satellite Accumulation Area (SAA) Management
Labeling: Immediately affix a hazardous waste tag to the container. Under EPA RCRA guidelines, the label must explicitly state "Hazardous Waste," identify the chemical constituents, and include a hazard indicator (e.g., "Toxic/Irritant")[6].
Volume Monitoring: Store the container in a designated SAA. The SAA must be at or near the point of generation (within line of sight). You may accumulate up to a maximum of 55 gallons of hazardous waste in an SAA[6].
Validation Check: Cross-reference the label dates and volumes weekly. Ensure incompatible chemicals (e.g., strong oxidizers) are stored in separate secondary containment bins.
Phase 3: Transfer to Central Accumulation Area (CAA)
Time-Triggered Transfer: Once the 55-gallon limit is reached in the SAA, date the container. By law, you have exactly 72 hours (3 days) to move it to the facility's Central Accumulation Area (CAA)[6].
Inventory Logging: Log the transfer in the facility's Laboratory Management Plan inventory system, updating the total on-site accumulation volume to ensure you do not exceed your VSQG, SQG, or LQG limits[4].
Validation Check: EHS personnel must sign off on the internal transfer log, verifying that the CAA storage limits (90 or 180 days) have not been breached.
Phase 4: Final Disposal via High-Temperature Incineration
Contracting: Engage a licensed RCRA hazardous waste vendor. The vendor will transport the waste to a commercial incinerator or a permitted cement kiln.
Destruction Mechanics: The incinerator must operate at temperatures exceeding 1000°C with a residence time of at least 1 to 2 seconds. This ensures a 99.99% destruction and removal efficiency (DRE) of the quinolizine structure[5].
Validation Check (The Manifest): Upon pickup, the transporter will provide a Uniform Hazardous Waste Manifest. The facility must receive a signed return copy of this manifest from the final disposal facility within 35-45 days, proving absolute destruction. Retain this record for a minimum of three years to satisfy EPA audit requirements[2].
A Researcher's Guide to the Safe Handling of Ethyl 4-oxo-4H-quinolizine-2-carboxylate
The novel heterocyclic structure of Ethyl 4-oxo-4H-quinolizine-2-carboxylate holds significant promise in the field of medicinal chemistry and drug development.[1] Its unique quinolizine core, characterized by a bridgehe...
Author: BenchChem Technical Support Team. Date: April 2026
The novel heterocyclic structure of Ethyl 4-oxo-4H-quinolizine-2-carboxylate holds significant promise in the field of medicinal chemistry and drug development.[1] Its unique quinolizine core, characterized by a bridgehead nitrogen atom, presents a compelling scaffold for therapeutic innovation.[1] As with any potent research compound, a thorough understanding and rigorous application of safety protocols are paramount to not only ensuring the well-being of laboratory personnel but also maintaining the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of Ethyl 4-oxo-4H-quinolizine-2-carboxylate, grounding procedural recommendations in established safety principles and an understanding of the compound's potential hazards.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for Ethyl 4-oxo-4H-quinolizine-2-carboxylate is not widely available, data for the closely related isomer, Ethyl 4-oxo-4H-quinolizine-3-carboxylate, provides critical safety information. Given the structural similarity, it is prudent to assume a comparable hazard profile.
Signal Word: Warning
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Physical Form: White to yellow to Brown powder or crystals.
This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The powdered nature of the compound increases the risk of aerosolization, making respiratory protection a key consideration.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Body Area
Required PPE
Rationale and Best Practices
Eyes/Face
Chemical Splash Goggles & Face Shield
Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes and airborne powder.[2][3] A face shield should be worn over goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[3][4]
Hands
Nitrile Gloves (Double-Gloved Recommended)
Nitrile gloves offer good protection against solid chemicals.[2] Given the skin irritation hazard, double-gloving is recommended to provide an extra barrier and allow for safe removal of the outer glove if contamination occurs.[3] Always inspect gloves for tears or holes before use.
Body
Flame-Resistant Laboratory Coat
A flame-resistant lab coat should be worn at all times and kept fully buttoned.[4] This protects against accidental spills on clothing and skin.
Respiratory
NIOSH-Approved Respirator (e.g., N95)
Due to the risk of respiratory irritation from the powdered form, a NIOSH-approved respirator is necessary when handling the solid compound outside of a certified chemical fume hood.[5][6]
Feet
Closed-Toed Shoes
Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[2]
Operational and Handling Protocols
Adherence to systematic procedures is critical for minimizing exposure and preventing contamination.
Engineering Controls: Containing the Hazard
All weighing and handling of powdered Ethyl 4-oxo-4H-quinolizine-2-carboxylate should be conducted within a certified chemical fume hood. This primary engineering control is designed to capture and exhaust airborne particles, providing the most effective means of preventing inhalation exposure. Ensure the sash is positioned at the lowest feasible height to maximize airflow and protection.
Step-by-Step Handling Procedure
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent containers.
Donning PPE: Put on all required PPE as outlined in the table above, following the correct sequence (e.g., lab coat, then respirator, then goggles, then gloves).
Weighing and Transfer: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust, such as tapping or shaking the container.
Dissolution: If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.
Post-Handling: Tightly cap the primary container. Decontaminate any surfaces within the fume hood that may have come into contact with the powder.
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the face shield and goggles, then the lab coat, and finally the respirator. Wash hands thoroughly with soap and water after removing all PPE.[7][8]
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for Safe Handling of Ethyl 4-oxo-4H-quinolizine-2-carboxylate.
Spill and Disposal Management
Accidents can happen, and a clear, pre-defined plan is crucial for a safe and effective response.
Spill Cleanup
Small Spills (in fume hood):
Alert others in the immediate area.
Wearing full PPE, gently cover the spill with an absorbent material to prevent further aerosolization.
Carefully scoop the material into a labeled hazardous waste container.
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
All cleanup materials must be disposed of as hazardous waste.
Large Spills (or spills outside a fume hood):
Evacuate the immediate area.
Alert your institution's Environmental Health and Safety (EHS) department immediately.
Prevent others from entering the area.
Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
All materials contaminated with Ethyl 4-oxo-4H-quinolizine-2-carboxylate, including empty containers, used gloves, weigh boats, and spill cleanup debris, must be disposed of as hazardous chemical waste.[7][8] Place these materials in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in the regular trash.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[7][8] If skin irritation occurs, seek medical attention.
Inhalation: Move the affected person to fresh air.[7] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
By integrating these safety protocols into your daily laboratory practice, you can confidently and responsibly explore the scientific potential of Ethyl 4-oxo-4H-quinolizine-2-carboxylate while ensuring a safe research environment for yourself and your colleagues.
References
Organic Chemistry at CU Boulder. (n.d.). Protective Gear.
Fisher Scientific. (2025). Safety Data Sheet.
Cayman Chemical. (2025). Safety Data Sheet.
CHEMM. (2026). Personal Protective Equipment (PPE).
Fisher Scientific. (2025). Safety Data Sheet.
Fisher Scientific. (2025). Safety Data Sheet.
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.